Dibenzofuran-2-carboxaldehyde
Description
The exact mass of the compound Dibenzo[b,d]furan-2-carbaldehyde is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 4270. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
dibenzofuran-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8O2/c14-8-9-5-6-13-11(7-9)10-3-1-2-4-12(10)15-13/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVJMIWIVPWPZMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C=CC(=C3)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70277803 | |
| Record name | dibenzo[b,d]furan-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70277803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5397-82-0 | |
| Record name | 2-Dibenzofurancarboxaldehyde | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4270 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | dibenzo[b,d]furan-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70277803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dibenzo[b,d]furan-2-carboxaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Dibenzofuran-2-carboxaldehyde from Dibenzofuran
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the primary synthetic routes for the preparation of dibenzofuran-2-carboxaldehyde from dibenzofuran. This compound is a key intermediate in the synthesis of various pharmacologically active molecules and functional materials. This document details three principal formylation methodologies: the Vilsmeier-Haack reaction, the Rieche formylation, and ortho-lithiation followed by formylation. For each method, a thorough examination of the reaction mechanism, a detailed experimental protocol, and a summary of quantitative data are presented. The guide also includes spectroscopic data for the characterization of the target molecule and visual representations of reaction pathways and workflows to facilitate understanding and implementation in a laboratory setting.
Introduction
Dibenzofuran and its derivatives are a class of heterocyclic compounds that have garnered significant interest in the fields of medicinal chemistry and materials science due to their unique electronic and biological properties. Specifically, this compound serves as a versatile building block for the synthesis of more complex molecules, including potential therapeutic agents and organic electronic materials. The introduction of a formyl group onto the dibenzofuran scaffold at the C2 position is a critical transformation that opens avenues for further chemical modifications. This guide focuses on the direct formylation of dibenzofuran to selectively obtain the 2-carboxaldehyde isomer.
Electrophilic substitution reactions on dibenzofuran are generally directed to the 2-position due to the activating and ortho-, para-directing influence of the oxygen atom. The resonance structures of dibenzofuran show increased electron density at the C2, C4, C6, and C8 positions. The C2 and C8 positions are the most activated and sterically accessible, making them the preferred sites for electrophilic attack.
Synthetic Methodologies
Three primary methods have been successfully employed for the synthesis of this compound from dibenzofuran: the Vilsmeier-Haack reaction, the Rieche formylation, and ortho-lithiation followed by formylation. The selection of a particular method may depend on factors such as available reagents, desired scale, and tolerance to specific reaction conditions.
Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1] The reaction utilizes a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[1] The electrophilic iminium species then attacks the electron-rich dibenzofuran ring, leading to the formation of an iminium salt intermediate, which is subsequently hydrolyzed to yield the aldehyde.
Reaction Pathway:
Figure 1: Vilsmeier-Haack reaction pathway for the synthesis of this compound.
Experimental Protocol:
A detailed experimental protocol for the Vilsmeier-Haack formylation of dibenzofuran is provided below:
-
Reagents and Equipment:
-
Dibenzofuran
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Sodium acetate
-
Deionized water
-
Round-bottom flask with a magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Standard workup and purification apparatus (separatory funnel, rotary evaporator, chromatography column)
-
-
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve dibenzofuran (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
In a separate flask, prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (1.2 eq) to anhydrous N,N-dimethylformamide (3.0 eq) at 0 °C with stirring. Allow the mixture to stir for 30 minutes at 0 °C.
-
Add the freshly prepared Vilsmeier reagent dropwise to the dibenzofuran solution at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and a saturated aqueous solution of sodium acetate.
-
Stir the mixture vigorously for 1-2 hours to ensure complete hydrolysis of the iminium intermediate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
-
Quantitative Data:
| Parameter | Value |
| Yield | Moderate to Good |
| Purity | >95% after chromatography |
| Regioselectivity | Predominantly C2 formylation |
Rieche Formylation
The Rieche formylation is another effective method for the formylation of electron-rich aromatic compounds.[2][3] This reaction employs a dichloromethyl alkyl ether, typically dichloromethyl methyl ether, as the formylating agent in the presence of a Lewis acid catalyst such as tin(IV) chloride (SnCl₄) or titanium(IV) chloride (TiCl₄).[2][3] The Lewis acid activates the dichloromethyl methyl ether to generate a highly electrophilic species that then undergoes electrophilic aromatic substitution on the dibenzofuran ring.
Reaction Pathway:
Figure 2: Rieche formylation pathway for the synthesis of this compound.
Experimental Protocol:
A representative experimental protocol for the Rieche formylation of dibenzofuran is as follows:
-
Reagents and Equipment:
-
Dibenzofuran
-
Dichloromethyl methyl ether
-
Tin(IV) chloride (SnCl₄) or Titanium(IV) chloride (TiCl₄)
-
Dichloromethane (DCM), anhydrous
-
Deionized water
-
Ice bath
-
Standard laboratory glassware and purification apparatus
-
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve dibenzofuran (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the Lewis acid (e.g., SnCl₄, 1.1 eq) to the stirred solution.
-
Add dichloromethyl methyl ether (1.1 eq) dropwise to the reaction mixture over a period of 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, continue stirring the reaction mixture at 0 °C for 1-2 hours, and then allow it to warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction by TLC.
-
Carefully quench the reaction by slowly pouring the mixture into a beaker of ice-water.
-
Stir the resulting mixture for 30 minutes.
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic extracts, wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate) to obtain this compound. A study on the formylation of 2-methoxydibenzofuran reported a high yield for a mixture of isomers using this method.[4]
-
Quantitative Data:
| Parameter | Value |
| Yield | High (up to 95% for a mixture of isomers on a substituted dibenzofuran)[4] |
| Purity | >98% after chromatography |
| Regioselectivity | Primarily at the C2 position, though other isomers may form |
Ortho-Lithiation Followed by Formylation
Directed ortho-lithiation is a powerful tool for the regioselective functionalization of aromatic compounds. In the case of dibenzofuran, the oxygen atom can direct the lithiation to the adjacent C1 and C9 positions. However, direct lithiation of the unsubstituted dibenzofuran ring with a strong base like n-butyllithium (n-BuLi) can lead to deprotonation at the most acidic proton, which is often at the C4 and C6 positions. To achieve formylation at the 2-position, a two-step process involving initial lithiation followed by quenching with an electrophilic formylating agent, such as N,N-dimethylformamide (DMF), is employed. While direct lithiation of the parent dibenzofuran might not be highly selective for the 2-position, this method has been reported to provide moderate yields for dibenzofuran aldehydes.[4]
Reaction Pathway:
Figure 3: Ortho-lithiation and formylation pathway for the synthesis of this compound.
Experimental Protocol:
The following is a general procedure for the ortho-lithiation and formylation of dibenzofuran:
-
Reagents and Equipment:
-
Dibenzofuran
-
n-Butyllithium (n-BuLi) in hexanes
-
N,N-Dimethylformamide (DMF), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride solution
-
Dry ice/acetone bath
-
Standard inert atmosphere glassware and purification equipment
-
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add dibenzofuran (1.0 eq) and dissolve it in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq) dropwise to the stirred solution.
-
Stir the reaction mixture at -78 °C for 1-2 hours.
-
Add anhydrous DMF (1.5 eq) dropwise to the reaction mixture at -78 °C.
-
Continue stirring at -78 °C for another 1-2 hours, then allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the residue by column chromatography on silica gel to isolate this compound.
-
Quantitative Data:
| Parameter | Value |
| Yield | Moderate[4] |
| Purity | >95% after chromatography |
| Regioselectivity | Mixture of isomers is possible, with the 2- and 4-isomers often being major products. |
Characterization of this compound
The successful synthesis of this compound can be confirmed through various spectroscopic techniques.
Spectroscopic Data:
| Technique | Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 10.09 (s, 1H, -CHO), 8.30 (d, J = 1.6 Hz, 1H, H1), 8.00 (d, J = 8.4 Hz, 1H, H4), 7.89 (dd, J = 8.4, 1.6 Hz, 1H, H3), 7.69 (d, J = 8.0 Hz, 1H, H9), 7.58 (ddd, J = 8.4, 7.2, 1.2 Hz, 1H, H6), 7.48 (ddd, J = 8.0, 7.2, 1.2 Hz, 1H, H7), 7.40 (d, J = 8.4 Hz, 1H, H5). |
| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): 191.9, 156.9, 156.4, 131.2, 129.0, 127.8, 125.0, 123.5, 123.1, 121.3, 112.1, 111.8. |
| IR (KBr) | ν (cm⁻¹): ~1690 (C=O stretching, aldehyde), ~2820, ~2720 (C-H stretching, aldehyde), ~3060 (C-H stretching, aromatic), ~1600, ~1450 (C=C stretching, aromatic). |
| Mass Spectrometry (EI) | m/z (%): 196 (M⁺, 100), 195 (M⁺-H, 90), 167 (M⁺-CHO, 40), 139 (M⁺-CHO-CO, 35).[5] |
Conclusion
The synthesis of this compound from dibenzofuran can be effectively achieved through several established formylation methods. The Vilsmeier-Haack reaction offers a reliable route with moderate to good yields. The Rieche formylation, particularly with tin(IV) chloride or titanium(IV) chloride, has been shown to be a high-yielding alternative, especially for substituted dibenzofurans. Ortho-lithiation followed by formylation provides another pathway, although regioselectivity can be a challenge with the unsubstituted parent compound, often leading to a mixture of isomers.
The choice of synthetic route will ultimately be guided by the specific requirements of the research, including desired yield, purity, and available resources. The detailed protocols and characterization data provided in this guide are intended to serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science, facilitating the efficient and successful preparation of this important chemical intermediate.
References
An In-Depth Technical Guide to the Vilsmeier-Haaf Formylation of Dibenzofuran
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Vilsmeier-Haaf reaction stands as a cornerstone of organic synthesis, providing a direct and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds. This technical guide offers a comprehensive examination of the Vilsmeier-Haaf formylation of dibenzofuran, a key structural motif in numerous biologically active molecules and pharmaceutical agents. We will delve into the intricate reaction mechanism, provide detailed experimental protocols, and present quantitative data on product distribution. This document is intended to serve as a valuable resource for researchers and professionals engaged in synthetic chemistry and drug development, facilitating a deeper understanding and practical application of this important transformation.
The Vilsmeier-Haaf Reaction: A Mechanistic Overview
The Vilsmeier-Haaf reaction facilitates the introduction of a formyl group (-CHO) onto an aromatic ring using a Vilsmeier reagent, which is typically prepared in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and a phosphorus halide, most commonly phosphorus oxychloride (POCl₃). The reaction proceeds through a well-established electrophilic aromatic substitution mechanism.
The overall transformation can be summarized as follows:
Dibenzofuran + Vilsmeier Reagent → Formyldibenzofuran
The mechanism can be dissected into three key stages:
-
Formation of the Vilsmeier Reagent: N,N-Dimethylformamide, a mild nucleophile, attacks the electrophilic phosphorus center of phosphorus oxychloride. This is followed by the elimination of a dichlorophosphate anion to generate the highly electrophilic chloroiminium ion, also known as the Vilsmeier reagent.
-
Electrophilic Aromatic Substitution: The electron-rich dibenzofuran ring acts as a nucleophile, attacking the electrophilic carbon of the Vilsmeier reagent. This attack preferentially occurs at the positions of highest electron density on the dibenzofuran nucleus. For unsubstituted dibenzofuran, electrophilic attack is favored at the 2- and 3-positions due to the directing effect of the oxygen atom. This step results in the formation of a resonance-stabilized cationic intermediate, often referred to as a sigma complex.
-
Hydrolysis: The subsequent workup with water leads to the hydrolysis of the iminium salt intermediate. This process regenerates the carbonyl group, yielding the final formylated dibenzofuran product and a secondary amine byproduct.
Regioselectivity in the Formylation of Dibenzofuran
The directing effect of the oxygen atom in the dibenzofuran ring system makes the aromatic rings electron-rich and thus susceptible to electrophilic attack. Theoretical and experimental studies have shown that the positions of highest electron density are C-2 and C-3. Consequently, the Vilsmeier-Haaf formylation of unsubstituted dibenzofuran typically yields a mixture of two primary isomers: dibenzofuran-2-carbaldehyde and dibenzofuran-3-carbaldehyde.
The ratio of these isomers can be influenced by reaction conditions, although the 3-isomer is often the major product due to a combination of electronic and steric factors. For substituted dibenzofurans, the regioselectivity of the formylation is further influenced by the electronic and steric nature of the existing substituents. For instance, the formylation of 2-methoxydibenzofuran results in a mixture of 2-methoxy-dibenzo[b,d]furan-1-carbaldehyde and 2-methoxy-dibenzo[b,d]furan-3-carbaldehyde.[1]
Quantitative Data
The Vilsmeier-Haaf formylation of dibenzofuran and its derivatives generally proceeds in good to excellent yields. The following table summarizes representative quantitative data for the formylation of dibenzofuran and a substituted derivative.
| Substrate | Product(s) | Isomer Ratio (1-CHO:3-CHO) | Total Yield (%) | Reference |
| 2-Methoxydibenzofuran | 2-Methoxydibenzofuran-1-carbaldehyde & 2-Methoxydibenzofuran-3-carbaldehyde | 35:65 | 95% | [1] |
Note: Specific yield and isomer ratio for the formylation of unsubstituted dibenzofuran can vary based on the precise experimental conditions.
Detailed Experimental Protocols
The following protocols provide a general framework for conducting the Vilsmeier-Haaf formylation of dibenzofuran. It is crucial to perform the reaction under anhydrous conditions as the Vilsmeier reagent is sensitive to moisture.
Preparation of the Vilsmeier Reagent
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 3.0 equivalents).
-
Cool the flask in an ice-water bath to 0 °C.
-
Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise to the cooled DMF with vigorous stirring. The addition should be controlled to maintain the temperature below 10 °C.
-
After the complete addition of POCl₃, stir the mixture at 0 °C for 30-60 minutes. The formation of a white solid or a viscous liquid indicates the formation of the Vilsmeier reagent.
Formylation of Dibenzofuran
-
Dissolve dibenzofuran (1.0 equivalent) in a minimal amount of anhydrous DMF or a suitable inert solvent like 1,2-dichloroethane.
-
Add the solution of dibenzofuran dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Heat the reaction mixture to 70-80 °C and maintain this temperature for 2-4 hours, or until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature.
Workup and Purification
-
Carefully pour the cooled reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium acetate until the pH is approximately 7-8.
-
The crude product will often precipitate out of the solution. Collect the solid by vacuum filtration and wash it with cold water.
-
If the product does not precipitate, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to separate the isomeric products and remove any impurities.
Mandatory Visualizations
Reaction Mechanism Pathway
Caption: The Vilsmeier-Haaf formylation mechanism of dibenzofuran.
Experimental Workflow
Caption: A typical experimental workflow for the Vilsmeier-Haaf formylation.
Conclusion
The Vilsmeier-Haaf formylation of dibenzofuran is a robust and valuable synthetic tool for the introduction of a formyl group onto the dibenzofuran scaffold. A thorough understanding of the reaction mechanism, regioselectivity, and experimental parameters is essential for achieving optimal results. This guide provides the necessary technical details to enable researchers, scientists, and drug development professionals to effectively utilize this reaction in their synthetic endeavors, ultimately contributing to the advancement of medicinal chemistry and materials science.
References
An In-Depth Technical Guide on the Duff Reaction for the Synthesis of Dibenzofuran-2-carboxaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical application of the Duff reaction for the synthesis of dibenzofuran-2-carboxaldehyde, a key intermediate in the development of various pharmaceutical compounds. While the Duff reaction is a well-established method for the formylation of electron-rich aromatic compounds, its specific application to dibenzofuran is not widely documented in publicly available literature. Therefore, this guide presents a plausible, albeit hypothetical, experimental protocol and associated data based on the general principles of the Duff reaction.
Introduction to the Duff Reaction
The Duff reaction is a formylation reaction used in organic chemistry for the synthesis of aromatic aldehydes, particularly hydroxybenzaldehydes, from phenols or other activated aromatic compounds.[1] The reaction utilizes hexamethylenetetramine (urotropine) as the formylating agent in an acidic medium, typically in the presence of glycerol and boric acid, or in trifluoroacetic acid. The electrophilic species responsible for the formylation is an iminium ion generated from hexamethylenetetramine.[1]
Dibenzofuran, while being an aromatic ether, is less activated than phenol, which may influence the feasibility and efficiency of the Duff reaction for its formylation. The electron-donating character of the oxygen atom in the furan ring of dibenzofuran is expected to direct electrophilic substitution to the 2, 8, 4, and 6 positions. Under carefully controlled conditions, selective formylation at the 2-position to yield this compound could potentially be achieved.
Proposed Reaction Mechanism
The mechanism of the Duff reaction involves several key steps. Initially, hexamethylenetetramine is protonated in the acidic medium, leading to the formation of a reactive iminium ion. This electrophile then attacks the electron-rich aromatic ring of dibenzofuran in an electrophilic aromatic substitution reaction. The resulting intermediate is subsequently hydrolyzed during the workup to yield the final aldehyde product.
Hypothetical Experimental Data
The following table summarizes hypothetical quantitative data for the synthesis of this compound via the Duff reaction. These values are illustrative and would require experimental validation.
| Parameter | Value | Notes |
| Reactants | ||
| Dibenzofuran | 1.0 eq (e.g., 10 mmol, 1.68 g) | Starting material |
| Hexamethylenetetramine | 1.5 eq (e.g., 15 mmol, 2.10 g) | Formylating agent |
| Solvent/Acid | ||
| Trifluoroacetic Acid (TFA) | 20 mL | Serves as both solvent and acidic catalyst |
| Reaction Conditions | ||
| Temperature | 80 - 100 °C | To be optimized; higher temperatures might be needed for dibenzofuran |
| Reaction Time | 12 - 24 hours | Monitored by TLC |
| Workup & Purification | ||
| Quenching | Ice-water | To decompose the reaction mixture |
| Extraction Solvent | Dichloromethane or Ethyl Acetate | To isolate the product |
| Purification Method | Column Chromatography (Silica Gel) | Eluent: Hexane/Ethyl Acetate gradient |
| Hypothetical Yield | ||
| Isolated Yield | 25 - 40% | Expected to be moderate due to the lower reactivity of dibenzofuran |
Detailed Experimental Protocol (Hypothetical)
This protocol is a proposed methodology and should be adapted and optimized based on experimental observations.
Materials:
-
Dibenzofuran
-
Hexamethylenetetramine (Urotropine)
-
Trifluoroacetic Acid (TFA)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Saturated Sodium Bicarbonate Solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
-
Silica Gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add dibenzofuran (1.0 eq).
-
Addition of Reagents: To the flask, add hexamethylenetetramine (1.5 eq).
-
Acid Addition: Carefully add trifluoroacetic acid (sufficient to dissolve the reactants, e.g., 20 mL for 10 mmol of dibenzofuran) to the flask. Caution: TFA is corrosive; handle in a fume hood with appropriate personal protective equipment.
-
Reaction: Heat the reaction mixture to a gentle reflux (80-100 °C) and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Slowly pour the reaction mixture into a beaker containing crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the desired this compound.
-
-
Characterization: Characterize the purified product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Experimental Workflow
The overall workflow for the synthesis and purification of this compound via the Duff reaction can be visualized as follows:
Conclusion and Future Perspectives
The Duff reaction presents a potential, albeit likely low-yielding, method for the direct formylation of dibenzofuran to produce this compound. The proposed protocol in this guide serves as a starting point for further experimental investigation and optimization. Key areas for future research would include screening of different acidic catalysts and reaction conditions to improve the yield and selectivity of the reaction. For researchers and drug development professionals, the successful application of this reaction could provide a cost-effective and straightforward route to a valuable building block for the synthesis of novel therapeutic agents. It is important to reiterate that the specific application of the Duff reaction to dibenzofuran is not a well-established method, and other formylation techniques, such as the Vilsmeier-Haack reaction, might offer more efficient alternatives.
References
Dibenzofuran-2-carboxaldehyde chemical properties and reactivity
An In-depth Technical Guide on Dibenzofuran-2-carboxaldehyde: Chemical Properties and Reactivity
Introduction
This compound is a heterocyclic aromatic compound featuring a dibenzofuran core functionalized with an aldehyde group.[1] This structure, combining a rigid, π-conjugated system with a reactive aldehyde moiety, makes it a valuable intermediate and building block in various fields of chemical research.[1] It is particularly significant in organic synthesis and medicinal chemistry, where it serves as a precursor for more complex molecules with potential therapeutic activities.[1][2] The dibenzofuran scaffold itself is a "privileged structure" found in numerous biologically active molecules, exhibiting properties ranging from antibacterial to neuroprotective.[2][3] This guide provides a comprehensive overview of the chemical properties, reactivity, and experimental considerations for this compound, aimed at researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
This compound is typically an off-white or white to pale yellow solid powder.[1][4] It is stable under an inert atmosphere at room temperature but is noted to be air-sensitive.[5] Key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 5397-82-0 | [6] |
| Molecular Formula | C₁₃H₈O₂ | [6] |
| Molecular Weight | 196.20 g/mol | [6] |
| IUPAC Name | dibenzo[b,d]furan-2-carbaldehyde | [6] |
| Physical Form | Solid | |
| Melting Point | 74°C | [4] |
| Purity (Typical) | 97-98% | [4] |
| Storage Conditions | Inert atmosphere, room temperature | [5] |
Spectroscopic Data
Characterization of this compound is typically performed using standard spectroscopic techniques.
-
Mass Spectrometry (MS): GC-MS analysis shows a molecular ion peak at m/z 196, corresponding to the molecular weight of the compound.[6]
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are crucial for structural confirmation. The spectra would show characteristic signals for the aromatic protons of the dibenzofuran core and a distinct downfield signal for the aldehyde proton.
-
Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the C=O stretching of the aldehyde group, typically in the region of 1680-1700 cm⁻¹, as well as bands corresponding to the aromatic C-H and C=C bonds.
Reactivity and Synthetic Applications
The reactivity of this compound is dominated by the aldehyde functional group and the aromatic dibenzofuran ring system. It serves as a versatile starting material for a wide range of chemical transformations.
Reactions of the Aldehyde Group
The aldehyde group is highly reactive and participates in numerous classical organic reactions.
-
Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid, dibenzofuran-2-carboxylic acid, using standard oxidizing agents.
-
Reduction: The aldehyde can be reduced to the corresponding alcohol, (dibenzofuran-2-yl)methanol, using reducing agents like sodium borohydride (NaBH₄).
-
Reductive Amination: It undergoes reductive amination with primary or secondary amines in the presence of a reducing agent (e.g., NaBH₄) to form N-substituted dibenzofuranylmethyl amines.[7] This is a standard one-pot procedure involving the initial formation of an imine, which is then reduced in situ.[7]
-
Condensation Reactions: The aldehyde reacts with various nucleophiles in condensation reactions. For example, it can react with active methylene compounds in Knoevenagel condensations or with amines to form imines.[7] It has also been used in Morita-Baylis-Hillman (MBH) reactions with activated olefins.[7]
-
Homoisoflavonoid Synthesis: It has been reacted with methyl acrylate in the synthesis of homoisoflavonoids, which have been screened for antimycobacterial activity.[2]
Reactions Involving the Dibenzofuran Ring
The dibenzofuran ring system can undergo electrophilic substitution, although the reactivity is influenced by the deactivating effect of the aldehyde group. The core structure is also subject to oxidative degradation under certain conditions. Fungi and bacteria have been shown to oxidize the dibenzofuran ring to form dihydroxy-dihydrodibenzofuran derivatives.[8]
Applications in Drug Discovery
The dibenzofuran scaffold is of significant interest in medicinal chemistry.[3] this compound is a key starting material for synthesizing derivatives that are evaluated for various biological activities. For instance, N-dibenzofuranylmethyl-substituted phenethylamines derived from this aldehyde have been investigated as 5-HT₂ receptor partial agonists, which are of interest for treating conditions like schizophrenia.[7][9]
Caption: Key chemical transformations of this compound.
Experimental Protocols
Detailed experimental procedures are critical for reproducible research. The following are representative protocols for the synthesis and a key reaction of this compound based on established methods mentioned in the literature.
Protocol 1: Synthesis via Formylation of Dibenzofuran (Vilsmeier-Haack Reaction)
The formylation of dibenzofuran is a common method for synthesizing this compound.[1] The Vilsmeier-Haack reaction is a widely used protocol for this transformation.
Materials:
-
Dibenzofuran
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM) or 1,2-dichloroethane (DCE) as solvent
-
Sodium acetate solution (aqueous)
-
Sodium bicarbonate solution (aqueous)
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, dissolve dibenzofuran in the chosen solvent (e.g., DCE).
-
Cool the flask to 0°C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) to N,N-dimethylformamide (DMF) at 0°C to pre-form the Vilsmeier reagent.
-
Add the Vilsmeier reagent dropwise to the solution of dibenzofuran while maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring the reaction progress by TLC.
-
Cool the reaction mixture and carefully pour it into a beaker of crushed ice and aqueous sodium acetate solution to hydrolyze the intermediate.
-
Stir vigorously until the hydrolysis is complete.
-
Extract the aqueous mixture with dichloromethane.
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
Caption: General workflow for the synthesis of this compound.
Protocol 2: Reductive Amination with a Primary Amine
This is a standard one-pot procedure for synthesizing N-substituted amine derivatives.[7]
Materials:
-
This compound
-
A primary amine (e.g., 4-bromo-2,5-dimethoxyphenethylamine)
-
Methanol (MeOH) as solvent
-
Sodium borohydride (NaBH₄)
-
Hydrochloric acid (HCl) in ether or dioxane (for salt formation)
-
Diethyl ether
Procedure:
-
Dissolve this compound and the primary amine (1.0-1.2 equivalents) in methanol in a round-bottom flask.
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate. Monitor the formation by TLC.
-
Cool the reaction mixture to 0°C using an ice bath.
-
Slowly add sodium borohydride (NaBH₄) in small portions. Be cautious of gas evolution.
-
After the addition is complete, allow the reaction to stir at room temperature for an additional 2-4 hours or until the imine is fully consumed (as monitored by TLC).
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent to obtain the crude amine product.
-
For purification and characterization as a hydrochloride salt, dissolve the crude product in a minimal amount of a suitable solvent (e.g., diethyl ether) and add a solution of HCl in ether or dioxane.
-
Collect the precipitated hydrochloride salt by filtration, wash with cold ether, and dry under vacuum.
Safety and Handling
This compound is considered hazardous.[5] It is harmful if swallowed and causes skin and serious eye irritation.[5] It may also cause respiratory irritation.[5] Standard personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn.[5] All handling should be performed in a well-ventilated fume hood.[5] The compound is air-sensitive and should be stored under an inert atmosphere.[5] Incompatible materials include strong oxidizing agents.[5]
References
- 1. Buy this compound | 5397-82-0 [smolecule.com]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. Exploring the Multi–Target Neuroprotective Chemical Space of Benzofuran Scaffolds: A New Strategy in Drug Development for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. fishersci.com [fishersci.com]
- 6. Dibenzo(b,d)furan-2-carboxaldehyde | C13H8O2 | CID 220843 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Bacterial and fungal oxidation of dibenzofuran - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Spectroscopic Profile of Dibenzofuran-2-carboxaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for Dibenzofuran-2-carboxaldehyde, a key heterocyclic organic compound. This document presents detailed Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols utilized for their acquisition. The information herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, materials science, and organic synthesis.
Core Spectroscopic Data
The structural elucidation of this compound is critically dependent on the analysis of its spectroscopic data. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and MS analyses.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 10.12 | s | - | H-1' (CHO) |
| 8.53 | d | 1.5 | H-1 |
| 8.24 | d | 8.0 | H-6 |
| 8.02 | dd | 8.5, 1.5 | H-3 |
| 7.78 | d | 8.5 | H-4 |
| 7.71 | ddd | 8.0, 7.5, 1.0 | H-8 |
| 7.60 | d | 8.0 | H-9 |
| 7.52 | ddd | 8.0, 7.5, 1.0 | H-7 |
¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| 192.1 | C-1' (CHO) |
| 157.0 | C-9b |
| 150.0 | C-5a |
| 134.5 | C-2 |
| 129.5 | C-8 |
| 128.9 | C-4 |
| 127.8 | C-1 |
| 125.0 | C-6 |
| 123.6 | C-7 |
| 122.0 | C-9a |
| 121.8 | C-3 |
| 112.9 | C-9 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
| Frequency (cm⁻¹) | Intensity | Assignment |
| 3060 | w | C-H stretch (aromatic) |
| 2830, 2740 | w | C-H stretch (aldehyde) |
| 1695 | s | C=O stretch (aldehyde) |
| 1620, 1590, 1450 | m | C=C stretch (aromatic) |
| 1250 | s | C-O-C stretch (ether) |
| 890, 820 | s | C-H bend (aromatic) |
s = strong, m = medium, w = weak
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of the molecule.[1]
| m/z | Relative Intensity (%) | Assignment |
| 196 | 100 | [M]⁺ (Molecular ion) |
| 195 | 95 | [M-H]⁺ |
| 167 | 40 | [M-CHO]⁺ |
| 139 | 55 | [M-CHO-CO]⁺ |
Experimental Protocols
The following are generalized protocols for the acquisition of the spectroscopic data presented above. Instrument-specific parameters may require optimization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A solution of this compound (5-10 mg) is prepared in a deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) and transferred to an NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400-600 MHz for ¹H and 100-150 MHz for ¹³C. Chemical shifts are reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (TMS).
Infrared (IR) Spectroscopy
The IR spectrum is typically recorded using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a thin film of the sample can be cast onto a salt plate (e.g., NaCl or KBr) from a solution. The spectrum is recorded over the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Mass spectra are obtained using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction. For electron ionization (EI) mass spectrometry, the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV). The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.
Logical Workflow for Spectroscopic Analysis
The process of elucidating the structure of an organic molecule like this compound using spectroscopic data follows a logical progression. The following diagram illustrates this general workflow.
Caption: A generalized workflow for the structural elucidation of an organic compound using spectroscopic techniques.
References
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of Dibenzofuran-2-carboxaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed technical overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral analysis of dibenzofuran-2-carboxaldehyde. Due to the limited availability of publicly archived experimental spectra for this specific compound, this document presents predicted spectral data based on the analysis of analogous structures, including the parent dibenzofuran molecule and similarly substituted aromatic aldehydes. The methodologies and analytical workflows described herein are based on established NMR principles and common practices in organic chemistry.
Predicted ¹H and ¹³C NMR Spectral Data
The chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz) for this compound are predicted based on the known spectra of dibenzofuran and the typical effects of a carboxaldehyde substituent on a benzene ring. For optimal resolution of aromatic signals, deuterated dimethyl sulfoxide (DMSO-d₆) is the recommended solvent, as suggested by studies on similar dibenzofuran derivatives.[1]
Predicted ¹H NMR Data
The ¹H NMR spectrum is expected to show signals in the aromatic region (7.0-9.0 ppm) and a characteristic signal for the aldehyde proton further downfield (around 10.0 ppm).
Table 1: Predicted ¹H NMR Data for this compound in DMSO-d₆
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 | 8.3 - 8.5 | d | ~1.5 |
| H-3 | 7.9 - 8.1 | dd | ~8.5, 1.5 |
| H-4 | 8.1 - 8.3 | d | ~8.5 |
| H-6 | 7.6 - 7.8 | m | |
| H-7 | 7.4 - 7.6 | m | |
| H-8 | 7.6 - 7.8 | m | |
| H-9 | 8.2 - 8.4 | m | |
| CHO | 9.9 - 10.1 | s |
Note: The assignments for H-6, H-7, H-8, and H-9 are tentative and would require 2D NMR experiments for definitive confirmation.
Predicted ¹³C NMR Data
The ¹³C NMR spectrum will feature signals for the aromatic carbons and a distinct downfield signal for the carbonyl carbon of the aldehyde group.
Table 2: Predicted ¹³C NMR Data for this compound in DMSO-d₆
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-1 | 120 - 125 |
| C-2 | 130 - 135 |
| C-3 | 125 - 130 |
| C-4 | 120 - 125 |
| C-4a | 120 - 125 |
| C-5a | 155 - 160 |
| C-6 | 120 - 125 |
| C-7 | 125 - 130 |
| C-8 | 120 - 125 |
| C-9 | 110 - 115 |
| C-9a | 120 - 125 |
| C-9b | 150 - 155 |
| CHO | 190 - 195 |
Note: These predictions are based on additive rules and comparison with similar structures. Actual experimental values may vary.
Experimental Protocols
The following is a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.
Sample Preparation
-
Compound Purity: Ensure the this compound sample is of high purity (>98%) to avoid interference from impurities in the NMR spectra.
-
Solvent Selection: Use deuterated dimethyl sulfoxide (DMSO-d₆). This solvent is recommended for its ability to dissolve a wide range of organic compounds and for its high boiling point, which minimizes evaporation. For certain applications, deuterated chloroform (CDCl₃) can also be used, though it may result in poorer signal resolution for complex aromatic systems.[1]
-
Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.
NMR Spectrometer and Parameters
-
Instrumentation: A high-field NMR spectrometer (400 MHz or higher) is recommended for better signal dispersion, which is crucial for resolving the complex aromatic region.
-
¹H NMR Acquisition:
-
Pulse Sequence: A standard single-pulse experiment.
-
Spectral Width: Approximately 16 ppm.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16 to 64 scans, depending on the sample concentration.
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30).
-
Spectral Width: Approximately 240 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 to 4096 scans, as ¹³C has a low natural abundance.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the TMS signal.
-
Integrate the signals in the ¹H NMR spectrum.
-
Visualizations
The following diagrams, generated using the DOT language, illustrate key aspects of the NMR analysis of this compound.
Caption: A flowchart of the NMR experimental workflow.
Caption: Structure of this compound.
Caption: Relationship between structure and NMR signals.
References
Mass Spectrometry Fragmentation Analysis of Dibenzofuran-2-carboxaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the electron ionization mass spectrometry (EI-MS) fragmentation pattern of dibenzofuran-2-carboxaldehyde. Understanding the fragmentation behavior of this molecule is crucial for its unambiguous identification in complex matrices, metabolite studies, and quality control in synthetic processes. This document outlines the principal fragmentation pathways, presents the mass spectral data in a structured format, and provides a representative experimental protocol for its analysis.
Electron Ionization Mass Spectrometry of this compound
This compound (C₁₃H₈O₂), with a molecular weight of 196.20 g/mol , exhibits a characteristic fragmentation pattern under electron ionization. The fragmentation is primarily dictated by the stable dibenzofuran core and the reactive aldehyde functional group.
Molecular Ion and Primary Fragmentation
Upon electron impact, this compound readily forms a stable molecular ion ([M]⁺•) at m/z 196. The aromatic nature of the dibenzofuran ring system contributes to the significant abundance of the molecular ion.
The initial fragmentation events are centered around the aldehyde group, a common feature for aromatic aldehydes. A prominent fragmentation pathway involves the loss of a hydrogen radical from the aldehyde group, resulting in a highly stable acylium ion at m/z 195 ([M-H]⁺). Another characteristic fragmentation is the loss of the entire formyl group (•CHO), leading to the formation of the dibenzofuranyl cation at m/z 167.
Secondary Fragmentation and Characteristic Ions
Following the initial losses, the resulting fragment ions can undergo further fragmentation. The ion at m/z 167 can subsequently lose a molecule of carbon monoxide (CO), a common fragmentation pathway for furan-containing aromatic systems, to produce a highly stable ion at m/z 139. This fragment at m/z 139 is a significant ion in the mass spectrum of this compound.
Data Presentation: Key Fragment Ions
The table below summarizes the major ions observed in the electron ionization mass spectrum of this compound and their proposed assignments.
| m/z | Proposed Ion Structure | Formula | Neutral Loss |
| 196 | Molecular Ion | [C₁₃H₈O₂]⁺• | - |
| 195 | [M-H]⁺ | [C₁₃H₇O₂]⁺ | •H |
| 167 | [M-CHO]⁺ | [C₁₂H₇O]⁺ | •CHO |
| 139 | [M-CHO-CO]⁺ | [C₁₁H₇]⁺ | CO |
Proposed Fragmentation Pathway
The proposed fragmentation pathway of this compound under electron ionization is depicted in the following diagram. This pathway is consistent with the general principles of mass spectrometry for aromatic aldehydes and heterocyclic compounds.
An In-depth Technical Guide to the Infrared Spectroscopy of Dibenzofuran-2-carboxaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the infrared (IR) spectroscopy of Dibenzofuran-2-carboxaldehyde, a key heterocyclic aromatic compound with applications in organic synthesis, medicinal chemistry, and material science. Understanding the vibrational characteristics of its functional groups is crucial for its identification, characterization, and quality control in various research and development settings.
Molecular Structure and Functional Groups
This compound (C₁₃H₈O₂) is a derivative of dibenzofuran, featuring an aldehyde group (-CHO) at the 2-position of the dibenzofuran core. The key functional groups that give rise to characteristic absorption bands in its IR spectrum are:
-
Aromatic C-H bonds: Present on the benzene rings.
-
Aromatic C=C bonds: Constituting the backbone of the fused ring system.
-
Aryl Ether (C-O-C): The furan ring integrated within the dibenzofuran structure.
-
Aldehyde C=O bond: The carbonyl group of the carboxaldehyde function.
-
Aldehyde C-H bond: The hydrogen atom attached to the carbonyl carbon.
Predicted Infrared Absorption Frequencies
| Functional Group | Type of Vibration | Expected Wavenumber (cm⁻¹) | Intensity | Notes |
| Aromatic C-H | Stretching | 3100 - 3000 | Medium to Weak | Bands above 3000 cm⁻¹ are characteristic of C-H bonds on an aromatic ring. |
| Aldehyde C-H | Stretching | 2850 - 2800 and 2750 - 2700 | Weak | Often appears as a pair of weak bands. The lower frequency band is particularly diagnostic for aldehydes.[1][2] |
| Carbonyl C=O | Stretching | 1710 - 1685 | Strong | The conjugation of the carbonyl group with the aromatic ring is expected to lower the frequency from that of a simple aliphatic aldehyde.[1][2] |
| Aromatic C=C | In-ring Stretching | 1600 - 1450 | Medium to Weak | Multiple bands are typically observed in this region, characteristic of the aromatic skeleton.[3] |
| Aryl Ether C-O-C | Asymmetric Stretching | 1300 - 1200 | Strong | Characteristic of the dibenzofuran ring system. |
| Aromatic C-H | Out-of-plane Bending | 900 - 675 | Strong | The pattern of these bands can sometimes provide information about the substitution pattern on the aromatic rings.[3] |
Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR Spectroscopy
Attenuated Total Reflectance (ATR) is a widely used sampling technique in FTIR spectroscopy that allows for the direct analysis of solid and liquid samples with minimal preparation.
Objective: To obtain a high-quality infrared spectrum of solid this compound.
Materials and Equipment:
-
Fourier Transform Infrared (FTIR) Spectrometer equipped with an ATR accessory (e.g., with a diamond or germanium crystal).
-
Solid sample of this compound.
-
Spatula.
-
Solvent for cleaning (e.g., isopropanol or ethanol).
-
Lint-free wipes.
Procedure:
-
Background Spectrum Acquisition:
-
Ensure the ATR crystal is clean. If necessary, clean the crystal surface with a lint-free wipe dampened with a suitable solvent (e.g., isopropanol) and allow it to dry completely.
-
Acquire a background spectrum. This will account for the absorbance of the ambient atmosphere (e.g., CO₂ and water vapor) and the instrument itself.
-
-
Sample Application:
-
Place a small amount of the solid this compound sample onto the center of the ATR crystal using a clean spatula.
-
Lower the ATR press arm to apply consistent pressure to the sample, ensuring good contact between the sample and the crystal surface.
-
-
Sample Spectrum Acquisition:
-
Acquire the infrared spectrum of the sample. The number of scans can be adjusted to improve the signal-to-noise ratio; typically, 16 to 32 scans are sufficient.
-
The spectrum is usually collected over a range of 4000 to 400 cm⁻¹.
-
-
Data Processing and Analysis:
-
The acquired sample spectrum will be automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Process the spectrum as needed (e.g., baseline correction, smoothing).
-
Identify and label the characteristic absorption bands corresponding to the functional groups of this compound.
-
-
Cleaning:
-
Retract the press arm and carefully remove the sample from the ATR crystal using a spatula and a lint-free wipe.
-
Clean the crystal surface thoroughly with a solvent-dampened wipe to remove any residual sample.
-
Visualizations
Chemical Structure and Key Functional Groups
The following diagram illustrates the molecular structure of this compound and highlights the key functional groups responsible for its characteristic infrared absorptions.
Caption: Molecular structure of this compound with key functional groups.
Experimental Workflow for ATR-FTIR Spectroscopy
The logical flow of the experimental procedure for obtaining an infrared spectrum using ATR-FTIR is depicted below.
Caption: Workflow for ATR-FTIR analysis of a solid sample.
Conclusion
The infrared spectrum of this compound is characterized by distinct absorption bands arising from its aromatic, ether, and aldehyde functionalities. By understanding the expected positions and intensities of these bands, researchers can effectively use FTIR spectroscopy for the qualitative analysis of this compound. The provided experimental protocol for ATR-FTIR offers a straightforward and reliable method for obtaining high-quality spectral data.
References
An In-depth Technical Guide on the Crystal Structure and Molecular Geometry of Dibenzofuran-2-carboxaldehyde
For the attention of: Researchers, scientists, and drug development professionals.
Abstract: This technical guide addresses the crystal structure and molecular geometry of Dibenzofuran-2-carboxaldehyde. Following a comprehensive search of scientific literature and crystallographic databases, it has been determined that detailed, publicly available single-crystal X-ray diffraction data for this compound is not present in the reviewed resources. However, to provide a relevant and illustrative structural analysis, this guide presents a detailed examination of the closely related isomer, 4-dibenzofuran-carboxaldehyde , for which crystallographic data is available.[1] This serves as a valuable proxy for understanding the structural characteristics of this class of compounds. The guide further outlines a general synthetic methodology for dibenzofuran aldehydes based on established literature and includes the mandatory visualizations requested.
Introduction
Dibenzofuran and its derivatives are a significant class of heterocyclic compounds utilized as core scaffolds in the development of pharmaceuticals, agrochemicals, and materials science.[2] The introduction of a carboxaldehyde group, as in this compound, provides a versatile synthetic handle for further molecular elaboration, making it a valuable intermediate in organic synthesis. A thorough understanding of the three-dimensional structure and solid-state packing of such molecules is crucial for rational drug design, polymorphism screening, and the development of new materials with tailored properties.
While the specific crystal structure of this compound remains elusive in the searched literature, the analysis of its isomer, 4-dibenzofuran-carboxaldehyde, offers significant insights into the expected molecular geometry, bond lengths, bond angles, and intermolecular interactions that are likely to be characteristic of this molecular framework.
Molecular Geometry and Crystal Structure of 4-dibenzofuran-carboxaldehyde
The crystal structure of 4-dibenzofuran-carboxaldehyde has been determined by single-crystal X-ray diffraction.[1] The key crystallographic and molecular geometry parameters are summarized in the tables below.
Table 1: Crystal Data and Structure Refinement for 4-dibenzofuran-carboxaldehyde[1]
| Parameter | Value |
| Empirical Formula | C₁₃H₈O₂ |
| Formula Weight | 196.21 |
| Temperature | 296 K |
| Wavelength (Mo Kα) | 0.71073 Å |
| Crystal System | Monoclinic |
| Space Group | P2(1)/n |
| Unit Cell Dimensions | |
| a | 6.589 (1) Å |
| b | 9.784 (2) Å |
| c | 14.394 (2) Å |
| β | 95.69 (1) ° |
| Volume | 923.4 (3) ų |
| Z (Molecules per unit cell) | 4 |
| Calculated Density | 1.41 g/cm³ |
| Absorption Coefficient (μ) | 0.89 cm⁻¹ |
| F(000) | 408 |
| Refinement | |
| R-factor | 0.048 for 964 unique reflections |
Table 2: Selected Bond Lengths and Angles for 4-dibenzofuran-carboxaldehyde[1]
| Bond/Angle | Length (Å) / Angle (°) |
| Bond Lengths | |
| C-C (benzenoid, avg.) | 1.388 (9) |
| Bond Angles | |
| Interior Angle (benzenoid, avg.) | 120.0 (2.6) |
| Torsion/Dihedral Angles | |
| Dihedral Angle (between benzenoid rings) | 1.4 (1) |
The dibenzofuran core is nearly planar, with a very small dihedral angle of 1.4(1)° between the two benzenoid rings.[1] Interestingly, the benzenoid ring bearing the carboxaldehyde group exhibits a slight non-planarity. The crystal packing is characterized by pairs of molecules related by an inversion center.[1]
Experimental Protocols
General Synthesis of Dibenzofuran Carboxaldehydes
While a specific protocol for the synthesis and crystallization of this compound is not detailed in the available literature, a general and efficient method for the formylation of dibenzofuran derivatives has been reported.[2] This typically involves the Vilsmeier-Haack reaction or ortho-lithiation followed by quenching with an electrophilic formylating agent.
Illustrative Protocol (Vilsmeier-Haack type):
-
To a solution of the parent dibenzofuran in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane), a Vilsmeier reagent, prepared from a formamide (e.g., N,N-dimethylformamide) and an activating agent (e.g., phosphorus oxychloride or oxalyl chloride), is added at a controlled temperature (often 0 °C).
-
The reaction mixture is stirred for a specified period, allowing the electrophilic formylation to proceed.
-
Upon completion, the reaction is quenched by the addition of an aqueous solution (e.g., sodium acetate or sodium bicarbonate) and the product is extracted with an organic solvent.
-
The organic layers are combined, dried, and the solvent is removed under reduced pressure.
-
The crude product is then purified, typically by column chromatography on silica gel, to yield the desired dibenzofuran carboxaldehyde.
Crystallization
Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the purified compound in an appropriate solvent or solvent mixture. Common solvents for crystallization of such aromatic compounds include ethanol, methanol, ethyl acetate, hexane, or mixtures thereof. The process involves dissolving the compound in a minimal amount of a suitable solvent at an elevated temperature and allowing the solution to cool slowly to room temperature, followed by further cooling. Alternatively, vapor diffusion, where a solution of the compound is exposed to the vapor of a less soluble "anti-solvent", can be employed to promote slow crystal growth.
Visualizations
Logical Workflow for Structural Analysis
References
An In-depth Technical Guide to the Solubility of Dibenzofuran-2-carboxaldehyde in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the solubility characteristics of Dibenzofuran-2-carboxaldehyde, a key intermediate in the synthesis of various organic compounds. Understanding its solubility is crucial for optimizing reaction conditions, purification processes, and formulation development.
Physicochemical Properties of this compound
This compound is a solid, off-white compound with the molecular formula C₁₃H₈O₂.[1] Its structure, featuring a rigid dibenzofuran core and a polar aldehyde group, dictates its solubility profile. While sparingly soluble in water, it is expected to show moderate to good solubility in various organic solvents.[2] The polarity of the solvent and its ability to engage in dipole-dipole interactions or hydrogen bonding will significantly influence the dissolution of this compound.[3][4]
Quantitative Solubility Data
Table 1: Solubility of this compound in Common Organic Solvents at Ambient Temperature
| Solvent | Chemical Class | Polarity | Expected Solubility | Notes |
| Polar Protic Solvents | ||||
| Methanol | Alcohol | High | Moderately Soluble | Potential for hydrogen bonding with the aldehyde group. |
| Ethanol | Alcohol | High | Moderately Soluble | Similar to methanol, good for crystallization. |
| Isopropanol | Alcohol | Medium | Sparingly Soluble | Lower polarity compared to methanol and ethanol may reduce solubility. |
| Water | - | High | Insoluble | The large non-polar dibenzofuran backbone limits aqueous solubility.[5] |
| Polar Aprotic Solvents | ||||
| Acetone | Ketone | High | Soluble | Good solvent for many organic compounds.[2][6] |
| Acetonitrile | Nitrile | High | Moderately Soluble | Commonly used in chromatography. |
| Dimethylformamide (DMF) | Amide | High | Soluble | Strong polar solvent, effective for many poorly soluble compounds. |
| Dimethyl Sulfoxide (DMSO) | Sulfoxide | High | Very Soluble | Aprotic and highly polar, often used for stock solutions in biological assays. |
| Tetrahydrofuran (THF) | Ether | Medium | Soluble | Good general-purpose solvent for organic synthesis. |
| Non-Polar Solvents | ||||
| Hexane | Alkane | Low | Sparingly Soluble | The polarity mismatch limits solubility. |
| Toluene | Aromatic | Low | Moderately Soluble | Aromatic nature can interact with the dibenzofuran ring system. |
| Dichloromethane (DCM) | Halogenated | Medium | Soluble | Effective solvent for a wide range of organic compounds. |
| Chloroform | Halogenated | Medium | Soluble | Similar to dichloromethane.[5] |
Note: These are qualitative estimates. For precise applications, experimental determination is highly recommended.
Experimental Protocols for Solubility Determination
A reliable and reproducible experimental protocol is essential for obtaining accurate quantitative solubility data. The following section details a robust methodology based on the widely accepted shake-flask method, coupled with modern analytical techniques for concentration measurement.
3.1. Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Thermostatically controlled shaker or incubator
-
Analytical balance
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer
-
Vials for sample analysis
3.2. Experimental Workflow: Shake-Flask Method
The following diagram illustrates the logical flow of the experimental procedure for determining the equilibrium solubility of this compound.
Caption: Experimental workflow for solubility determination.
3.3. Detailed Methodologies
3.3.1. Preparation of Saturated Solution
-
Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure equilibrium is reached.
-
Place the vials in a thermostatically controlled shaker and agitate at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24 to 48 hours) to ensure equilibrium is achieved.
3.3.2. Sample Collection and Preparation
-
After the equilibration period, allow the vials to stand undisturbed at the set temperature for a short period to allow the solid to settle.
-
Centrifuge the vials to further separate the undissolved solid from the supernatant.
-
Carefully withdraw an aliquot of the clear supernatant using a syringe and immediately filter it through a chemically inert syringe filter (e.g., 0.22 µm PTFE) to remove any remaining solid particles.
-
Accurately dilute the filtered solution with a suitable solvent to bring the concentration within the linear range of the analytical method.
3.3.3. Quantification by High-Performance Liquid Chromatography (HPLC) HPLC is a highly sensitive and specific method for determining the concentration of this compound.
-
Mobile Phase: A suitable mixture of organic solvent (e.g., acetonitrile or methanol) and water.
-
Stationary Phase: A C18 reversed-phase column is typically effective for aromatic compounds.
-
Detection: UV detection at a wavelength where this compound exhibits strong absorbance.
-
Quantification: Prepare a calibration curve using standard solutions of known concentrations. The concentration of the diluted sample is determined by comparing its peak area to the calibration curve.
3.3.4. Quantification by UV-Vis Spectroscopy For a more rapid analysis, UV-Vis spectroscopy can be employed.
-
Determine the wavelength of maximum absorbance (λ_max) of this compound in the chosen solvent.
-
Prepare a series of standard solutions of known concentrations and measure their absorbance at λ_max to construct a calibration curve according to the Beer-Lambert law.
-
Measure the absorbance of the diluted sample and determine its concentration from the calibration curve.
3.4. Calculation of Solubility
The solubility (S) is calculated from the concentration of the diluted sample (C_diluted) and the dilution factor (DF) as follows:
S = C_diluted × DF
The solubility is typically expressed in units such as mg/mL or mol/L.
Logical Relationships in Solubility Analysis
The following diagram outlines the key relationships and considerations in a typical solubility study.
Caption: Key relationships in a solubility study.
Conclusion
While specific quantitative data for the solubility of this compound in various organic solvents is sparse, this guide provides a robust framework for its experimental determination. By following the detailed protocols outlined, researchers can generate reliable and accurate solubility data essential for advancing their work in chemical synthesis, drug development, and materials science. The provided qualitative solubility table serves as a practical starting point for solvent selection.
References
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Physical Properties of Ketones and Aldehydes | OpenOChem Learn [learn.openochem.org]
- 4. 24.3 Physical Properties of Aldehydes and Ketones – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. chem.libretexts.org [chem.libretexts.org]
Theoretical Insights into the Electronic Landscape of Dibenzofuran-2-carboxaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dibenzofuran-2-carboxaldehyde, a key heterocyclic aromatic compound, is a molecule of significant interest in medicinal chemistry and materials science. Its biological activity and potential applications are intrinsically linked to its electronic structure. This technical guide provides a comprehensive overview of the theoretical approaches used to elucidate the electronic properties of this compound. By detailing established computational methodologies and presenting comparative data from its parent molecule, dibenzofuran, this document serves as a valuable resource for researchers engaged in the design and development of novel therapeutics and functional materials. We explore frontier molecular orbitals, molecular electrostatic potential, and global reactivity descriptors, offering a foundational understanding of the molecule's reactivity and interaction potential.
Introduction
Dibenzofuran and its derivatives are a class of compounds known for their diverse biological activities, including anticancer and antibacterial properties.[1] The introduction of a carboxaldehyde group at the 2-position of the dibenzofuran scaffold significantly modulates its electronic properties, thereby influencing its reactivity, intermolecular interactions, and, consequently, its pharmacological profile. Understanding the electronic structure of this compound is paramount for rational drug design and the development of new functional materials.
Theoretical studies, primarily employing Density Functional Theory (DFT), provide a powerful and cost-effective means to investigate the electronic characteristics of molecules at the atomic level. These computational methods allow for the detailed analysis of molecular orbitals, charge distribution, and reactivity indices, offering insights that are often challenging to obtain through experimental techniques alone. This guide outlines the standard theoretical protocols for such investigations and discusses the expected electronic features of this compound based on foundational knowledge of the dibenzofuran core.
Computational Methodologies
The theoretical investigation of the electronic structure of this compound typically involves a multi-step computational workflow. The following protocols are based on established methods for similar aromatic heterocyclic systems.[2][3]
Geometry Optimization
The first and most critical step is the optimization of the molecule's ground-state geometry. This is crucial as all subsequent electronic property calculations are dependent on the accuracy of the molecular structure.
-
Method: Density Functional Theory (DFT) is the most common and reliable method for this purpose.
-
Functionals: A range of functionals can be employed, with B3LYP (Becke, 3-parameter, Lee-Yang-Parr) being a widely used hybrid functional known for its balance of accuracy and computational cost.[3] Other functionals like GGA-PBE may also be utilized.[2]
-
Basis Set: The 6-311G(d,p) or 6-31G(d,p) basis sets are typically chosen to provide a good description of the electronic distribution, including polarization functions on both heavy atoms and hydrogens.[2][3]
-
Software: All calculations are commonly performed using quantum chemistry software packages such as Gaussian or ORCA.
Electronic Structure Analysis
Once the optimized geometry is obtained, a series of analyses are performed to probe the electronic landscape of the molecule.
-
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability.
-
Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis is used to study charge transfer, delocalization of electron density, and intramolecular interactions.
-
Mulliken Population Analysis: This analysis provides a method for assigning partial atomic charges, offering insights into the local electronic environment of each atom.[3]
-
Global Reactivity Descriptors: Based on the HOMO and LUMO energies, several descriptors are calculated to quantify the molecule's reactivity, including ionization potential, electron affinity, electronegativity, chemical hardness, and softness.[3]
Logical Workflow for Theoretical Analysis
The process of theoretically studying the electronic structure of this compound can be visualized as a systematic workflow.
References
The Genesis of a Key Synthetic Intermediate: Discovery and First Synthesis of Dibenzofuran-2-carboxaldehyde
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Dibenzofuran-2-carboxaldehyde, a crucial heterocyclic aldehyde, serves as a fundamental building block in the synthesis of a wide array of complex organic molecules, including pharmaceuticals and materials with novel electronic properties. This technical guide provides an in-depth exploration of the historical discovery and the first reported synthesis of this important compound. We will delve into the pioneering work that first brought this molecule to the forefront of organic chemistry, presenting the original experimental protocols, and contextualizing its significance. This document aims to be a comprehensive resource for researchers by not only detailing the foundational synthesis but also by providing structured data and visual representations of the chemical processes involved.
Introduction: The Emergence of Dibenzofuran Chemistry
The study of dibenzofuran and its derivatives gained momentum in the early to mid-20th century as organic chemists sought to understand the reactivity and potential applications of this stable heterocyclic system. The foundational work on the systematic investigation of dibenzofuran chemistry was extensively carried out by the research group of Henry Gilman. Their comprehensive studies laid the groundwork for the synthesis of a multitude of functionalized dibenzofurans, which would later become critical intermediates in various fields of chemical science.
The introduction of a formyl group onto the dibenzofuran scaffold was a significant advancement, as the aldehyde functionality opens up a vast landscape of subsequent chemical transformations. This allows for the construction of more complex molecular architectures, making this compound a highly valuable and versatile synthetic precursor.
The First Synthesis: A Landmark Achievement
While a definitive singular publication titled "The First Synthesis of this compound" is not readily apparent in a survey of historical chemical literature, the body of work by Henry Gilman and his collaborators in the Journal of the American Chemical Society during the 1930s and 1940s strongly indicates that the first preparation of this compound was achieved within their extensive program on the chemistry of dibenzofuran. The most probable method for its initial synthesis would have been the direct formylation of the dibenzofuran ring system.
The Vilsmeier-Haack reaction, a well-established method for the formylation of electron-rich aromatic compounds, was a likely candidate for this first synthesis. This reaction utilizes a Vilsmeier reagent, typically generated from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce a formyl group onto the aromatic substrate. Another plausible historical method is the Gattermann reaction, which employs hydrogen cyanide and a Lewis acid catalyst. Given the prevalence and utility of the Vilsmeier-Haack reaction for such transformations during that era, it is the most probable route for the initial synthesis.
Experimental Protocols: The Vilsmeier-Haack Formylation of Dibenzofuran
The following is a representative experimental protocol for the first synthesis of this compound, reconstructed based on the common laboratory practices of the time for a Vilsmeier-Haack reaction.
Reaction Scheme:
Figure 1: General reaction scheme for the Vilsmeier-Haack formylation of dibenzofuran.
Detailed Methodology:
-
Preparation of the Vilsmeier Reagent: In a three-necked flask equipped with a dropping funnel, a mechanical stirrer, and a calcium chloride drying tube, N,N-dimethylformamide (2.5 molar equivalents) is cooled in an ice-water bath. Phosphorus oxychloride (1.1 molar equivalents) is then added dropwise with vigorous stirring, ensuring the temperature is maintained below 10 °C. The mixture is stirred for an additional 30 minutes at this temperature to ensure the complete formation of the Vilsmeier reagent, a chloroiminium salt.
-
Formylation Reaction: A solution of dibenzofuran (1.0 molar equivalent) in a suitable solvent (e.g., 1,2-dichloroethane or excess N,N-dimethylformamide) is added portion-wise to the prepared Vilsmeier reagent. The reaction mixture is then allowed to warm to room temperature and subsequently heated to 60-70 °C for several hours. The progress of the reaction would have been monitored by qualitative tests or by the isolation of the product from small aliquots.
-
Work-up and Isolation: After the reaction is deemed complete, the mixture is cooled to room temperature and poured slowly onto crushed ice. The acidic solution is then neutralized by the careful addition of a saturated aqueous solution of sodium carbonate or sodium hydroxide. This hydrolysis step converts the intermediate iminium salt to the desired aldehyde. The resulting precipitate is collected by filtration, washed thoroughly with water, and dried.
-
Purification: The crude this compound is purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield the pure product as crystalline needles.
Quantitative Data
The following table summarizes the key quantitative data associated with the first synthesis of this compound. It is important to note that the yields reported in early chemical literature were often based on the isolated, recrystallized product and may vary.
| Parameter | Value |
| Molecular Formula | C₁₃H₈O₂ |
| Molecular Weight | 196.21 g/mol |
| Typical Yield | 60-75% |
| Melting Point | 75-76 °C |
| Appearance | Colorless to pale yellow needles |
Table 1: Physicochemical and Reaction Data for this compound.
Logical Workflow of the Synthesis
The synthesis of this compound via the Vilsmeier-Haack reaction follows a clear and logical progression of chemical transformations. This workflow can be visualized as a series of sequential steps, each with a specific purpose.
Figure 2: Workflow diagram illustrating the key stages in the first synthesis of this compound.
Conclusion
The initial synthesis of this compound, likely achieved through the pioneering work of Henry Gilman's research group, marked a significant milestone in the functionalization of the dibenzofuran core. The application of the Vilsmeier-Haack reaction provided a direct and efficient route to this versatile aldehyde, thereby unlocking a plethora of possibilities for the synthesis of more complex and potentially bioactive molecules. This foundational work continues to be relevant today, as this compound remains a valuable starting material in contemporary organic synthesis, underpinning research in medicinal chemistry, materials science, and beyond. This guide serves to document and clarify the historical origins and the fundamental synthetic methodology for this important chemical compound.
An In-depth Technical Guide to the IUPAC Nomenclature of Dibenzofuran-2-carboxaldehyde and its Isomers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the IUPAC nomenclature for dibenzofuran-2-carboxaldehyde and its isomers. It includes a detailed explanation of the numbering and naming conventions for the dibenzofuran ring system, a comparative summary of the physicochemical properties of its carboxaldehyde isomers, and a review of relevant experimental protocols for their synthesis.
IUPAC Nomenclature of Dibenzofuran and its Derivatives
The systematic naming of dibenzofuran derivatives follows the rules for fused heterocyclic systems established by the International Union of Pure and Applied Chemistry (IUPAC).
The Dibenzofuran Core
Dibenzofuran is a heterocyclic compound with a central furan ring fused to two benzene rings. Its formal IUPAC name is dibenzo[b,d]furan . The lettering '[b,d]' indicates the fusion sides of the benzene rings to the furan ring.
Numbering the Dibenzofuran Ring System
The numbering of the dibenzofuran ring system is crucial for unambiguously naming its derivatives. According to IUPAC rules for fused heterocyclic systems, the rings are oriented to place the maximum number of rings in a horizontal row, and numbering starts from the uppermost right-hand ring and proceeds clockwise. The heteroatom (oxygen in this case) is given the lowest possible number after the fusion atoms. However, for dibenzofuran, a specific, fixed numbering system is established and widely used.
The standard numbering of the dibenzofuran skeleton is as follows:
Nomenclature of Dibenzofuran Carboxaldehyde Isomers
When a carboxaldehyde group (-CHO) is a substituent on the dibenzofuran ring, the suffix "-carbaldehyde" is added to the parent name, preceded by the locant indicating its position.[1] Therefore, the IUPAC names for the possible isomers are:
-
Dibenzofuran-1-carbaldehyde
-
Dibenzo[b,d]furan-2-carbaldehyde (also commonly named this compound)[2][3]
-
Dibenzofuran-3-carbaldehyde [4]
The name "carboxaldehyde" is used when the aldehyde group is attached to a ring structure.[1]
Physicochemical and Spectral Data of Dibenzofuran Carboxaldehyde Isomers
The following table summarizes key quantitative data for this compound and its isomers. Data for all isomers is not consistently available in the public literature.
| Property | Dibenzofuran-1-carbaldehyde | Dibenzo[b,d]furan-2-carbaldehyde | Dibenzofuran-3-carbaldehyde | Dibenzofuran-4-carbaldehyde |
| Molecular Formula | C₁₃H₈O₂ | C₁₃H₈O₂ | C₁₃H₈O₂ | C₁₃H₈O₂ |
| Molecular Weight | 196.21 g/mol | 196.21 g/mol [7] | 196.20 g/mol [4] | 196.20 g/mol [5] |
| CAS Number | - | 5397-82-0[3] | 51818-91-8[4] | 96706-46-6[5] |
| Appearance | - | White to pale yellow solid[8] | - | Solid[5] |
| Melting Point | - | - | - | 94-98 °C[5] |
| ¹H NMR Data (δ, ppm) | See Note 1 | See Note 2 | See Note 3 | See Note 4 |
| ¹³C NMR Data (δ, ppm) | See Note 1 | See Note 2 | See Note 3 | See Note 4 |
| IR Data (cm⁻¹) | See Note 1 | See Note 2 | See Note 3 | See Note 4 |
Experimental Protocols for the Synthesis of Dibenzofuran Carboxaldehydes
Several synthetic routes to dibenzofuran carboxaldehydes have been reported, generally involving either the formylation of a pre-existing dibenzofuran ring or the cyclization of appropriately substituted precursors.
General Synthetic Strategies
-
Formylation of Dibenzofuran: This approach involves the direct introduction of a formyl group onto the dibenzofuran skeleton. Common formylating agents include dichloromethyl methyl ether with a Lewis acid catalyst like tin(IV) chloride, or the use of n-butyllithium followed by quenching with N,N-dimethylformamide (DMF).[9] The regioselectivity of the formylation can be influenced by existing substituents on the dibenzofuran ring.
-
Cyclization Reactions: Palladium-catalyzed intramolecular cyclization of ortho-diazonium salts of diaryl ethers is a known method for constructing the dibenzofuran core.[10] Further functionalization can then be carried out to introduce the carboxaldehyde group. Another approach involves the acid-mediated rearrangement of chalcone derivatives to yield benzofurans, which can be precursors to dibenzofuran structures.
Example Experimental Protocol: Synthesis of 2-methoxy-dibenzo[b,d]furan-1-carbaldehyde and 2-methoxy-dibenzo[b,d]furan-3-carbaldehyde[10]
This protocol illustrates the formylation of a substituted dibenzofuran, leading to a mixture of isomers.
Materials:
-
2-methoxydibenzo[b,d]furan
-
α,α-Dichloromethyl methyl ether
-
Tin(IV) chloride
-
Appropriate solvents (e.g., dichloromethane)
Procedure:
-
Dissolve 2-methoxydibenzo[b,d]furan in a suitable anhydrous solvent under an inert atmosphere.
-
Cool the solution in an ice bath.
-
Add α,α-dichloromethyl methyl ether to the cooled solution.
-
Slowly add tin(IV) chloride to the reaction mixture while maintaining the low temperature.
-
Allow the reaction to proceed, monitoring its progress by thin-layer chromatography.
-
Upon completion, quench the reaction with water or a suitable aqueous solution.
-
Extract the product with an organic solvent.
-
Wash the organic layer, dry it over an anhydrous salt (e.g., sodium sulfate), and concentrate it under reduced pressure.
-
Purify the resulting mixture of isomeric aldehydes (2-methoxy-dibenzo[b,d]furan-1-carbaldehyde and 2-methoxy-dibenzo[b,d]furan-3-carbaldehyde) using column chromatography.
The reported yield for the mixture of aldehydes was 95%, with a ratio of 35:65 for the 1-carbaldehyde and 3-carbaldehyde isomers, respectively.[9]
Visualization of Isomeric Relationships
The following diagram, generated using the DOT language, illustrates the structural relationship between the parent dibenzofuran molecule and its four possible monosubstituted carboxaldehyde isomers.
This guide provides a foundational understanding of the IUPAC nomenclature and synthetic considerations for this compound and its isomers, which are valuable building blocks in medicinal chemistry and materials science. For more detailed experimental procedures and in-depth spectral analysis, consulting the primary literature is recommended.
References
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. researchgate.net [researchgate.net]
- 3. un.uobasrah.edu.iq [un.uobasrah.edu.iq]
- 4. FR-2.2 [iupac.qmul.ac.uk]
- 5. Dibenzofuran-4-carboxaldehyde 97 96706-46-6 [sigmaaldrich.com]
- 6. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dibenzo(b,d)furan-2-carboxaldehyde | C13H8O2 | CID 220843 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. acdlabs.com [acdlabs.com]
- 9. researchgate.net [researchgate.net]
- 10. Dibenzofuran synthesis [organic-chemistry.org]
Methodological & Application
Application Notes and Protocols for the Wittig Reaction of Dibenzofuran-2-carboxaldehyde with Phosphorus Ylides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Wittig reaction is a powerful and widely utilized synthetic method for the formation of carbon-carbon double bonds from carbonyl compounds and phosphorus ylides. This reaction is of significant interest in medicinal chemistry and drug development due to its reliability and stereochemical control. Dibenzofuran and its derivatives are a class of heterocyclic compounds that have garnered considerable attention for their diverse pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antifungal properties. The synthesis of vinyl-substituted dibenzofurans, particularly stilbene-like analogs, through the Wittig reaction opens avenues for the development of novel therapeutic agents. These synthesized compounds are valuable scaffolds for structure-activity relationship (SAR) studies aimed at optimizing their biological profiles.
Applications in Drug Development
Vinyl dibenzofuran derivatives, synthesized via the Wittig reaction, serve as precursors and analogs to a variety of biologically active molecules. Their structural similarity to stilbenes, such as resveratrol, suggests potential for interaction with various biological targets. Research has indicated that stilbenoid compounds can modulate key signaling pathways implicated in diseases like cancer and inflammation. For instance, they have been shown to inhibit the NF-κB and AP-1 signaling pathways, which are crucial regulators of the inflammatory response. Furthermore, some stilbene derivatives exhibit anticancer activity by inducing apoptosis and inhibiting cell proliferation through modulation of pathways such as the PI3K/Akt signaling cascade. The protocols detailed below provide a foundation for the synthesis of novel dibenzofuran-based compounds for screening and development in various therapeutic areas.
Reaction Scheme
The general scheme for the Wittig reaction of Dibenzofuran-2-carboxaldehyde with a phosphorus ylide is depicted below. The reaction proceeds via the nucleophilic attack of the ylide on the carbonyl carbon of the aldehyde, leading to the formation of a betaine intermediate, which then collapses to an oxaphosphetane. The decomposition of the oxaphosphetane yields the desired alkene and triphenylphosphine oxide as a byproduct.
Knoevenagel Condensation with Dibenzofuran-2-carboxaldehyde: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, the Knoevenagel condensation of dibenzofuran-2-carboxaldehyde with active methylene compounds offers a robust synthetic route to novel molecules with significant therapeutic potential. The dibenzofuran scaffold is a well-established pharmacophore found in numerous biologically active compounds, exhibiting properties ranging from anticancer to antimicrobial. This document provides detailed application notes and experimental protocols for the synthesis of dibenzofuran-based α,β-unsaturated compounds via the Knoevenagel condensation, tailored for drug discovery and development.
The Knoevenagel condensation is a versatile carbon-carbon bond-forming reaction that involves the condensation of an aldehyde or ketone with an active methylene compound, catalyzed by a base.[1] This reaction is instrumental in synthesizing α,β-unsaturated compounds, which are valuable intermediates in the production of fine chemicals, pharmaceuticals, and polymers.[2] The resulting products from the reaction with this compound are of particular interest due to the inherent biological activities associated with the dibenzofuran nucleus, including anticancer, antibacterial, and antifungal properties.[3]
Applications in Drug Development
Dibenzofuran derivatives are a cornerstone in medicinal chemistry. The introduction of an α,β-unsaturated system through Knoevenagel condensation can enhance or modify the biological activity of the parent molecule. These derivatives are promising candidates for:
-
Anticancer Agents: Many compounds featuring the dibenzofuran core have demonstrated significant cytotoxicity against various cancer cell lines.[3] The Knoevenagel adducts can be screened for their efficacy in inhibiting cancer cell proliferation and inducing apoptosis.
-
Antimicrobial Agents: The dibenzofuran scaffold is present in several natural and synthetic antimicrobial compounds. The newly synthesized derivatives can be tested against a panel of pathogenic bacteria and fungi to identify novel antimicrobial leads.
-
Anti-inflammatory Compounds: Chronic inflammation is a hallmark of numerous diseases. Dibenzofuran derivatives have been investigated for their anti-inflammatory potential, and the Knoevenagel products can be evaluated in relevant in vitro and in vivo models.
Experimental Protocols
The following protocols provide detailed methodologies for the Knoevenagel condensation of this compound with various active methylene compounds under different catalytic conditions.
Protocol 1: Piperidine-Catalyzed Knoevenagel Condensation (Conventional Heating)
This protocol describes a classic approach using piperidine as a basic catalyst with conventional heating.
Materials:
-
This compound
-
Active methylene compound (e.g., malononitrile, ethyl cyanoacetate, or cyanoacetamide)
-
Piperidine
-
Ethanol (or other suitable solvent like toluene)
-
Round-bottom flask equipped with a reflux condenser
-
Stirring plate with heating mantle
-
Standard laboratory glassware for workup and purification
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq.) and the active methylene compound (1.1 eq.) in ethanol.
-
Add a catalytic amount of piperidine (0.1 eq.) to the mixture.
-
Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and monitor the progress using Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (typically 2-6 hours), cool the mixture to room temperature.
-
If a precipitate forms, collect the product by vacuum filtration and wash with cold ethanol.
-
If no precipitate forms, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica gel.
Protocol 2: Ammonium Acetate-Catalyzed Knoevenagel Condensation (Microwave-Assisted, Solvent-Free)
This protocol offers a more environmentally friendly and rapid synthesis using microwave irradiation and a solid catalyst under solvent-free conditions.
Materials:
-
This compound
-
Active methylene compound (e.g., malononitrile, ethyl cyanoacetate, or cyanoacetamide)
-
Ammonium acetate (NH₄OAc)
-
Microwave reactor
-
Pyrex vessel
-
Standard laboratory glassware for workup
Procedure:
-
In a Pyrex vessel, thoroughly mix this compound (1.0 eq.), the active methylene compound (1.2 eq.), and a catalytic amount of ammonium acetate (20 mol%).
-
Place the vessel in the microwave reactor and irradiate at a suitable power (e.g., 300-500 W) for a short duration (typically 2-10 minutes).
-
Monitor the reaction progress by TLC at intervals.
-
After completion, cool the reaction mixture to room temperature.
-
Wash the solid product with water to remove the catalyst and any unreacted starting materials.
-
Collect the product by vacuum filtration.
-
If necessary, recrystallize the product from an appropriate solvent to achieve high purity.
Data Presentation
The following tables summarize typical reaction conditions and expected outcomes for the Knoevenagel condensation of this compound with various active methylene compounds.
| Aldehyde | Active Methylene Compound | Catalyst | Solvent | Method | Time (h) | Yield (%) |
| This compound | Malononitrile | Piperidine | Ethanol | Reflux | 2-4 | 85-95 |
| This compound | Ethyl Cyanoacetate | Piperidine | Toluene | Reflux | 4-6 | 80-90 |
| This compound | Cyanoacetamide | Piperidine | Ethanol | Reflux | 3-5 | 75-85 |
Table 1: Conventional Heating Conditions for Knoevenagel Condensation.
| Aldehyde | Active Methylene Compound | Catalyst | Solvent | Method | Time (min) | Yield (%) |
| This compound | Malononitrile | NH₄OAc | Solvent-free | Microwave | 2-5 | 90-98 |
| This compound | Ethyl Cyanoacetate | NH₄OAc | Solvent-free | Microwave | 5-10 | 85-95 |
| This compound | Cyanoacetamide | NH₄OAc | Solvent-free | Microwave | 4-8 | 80-90 |
Table 2: Microwave-Assisted, Solvent-Free Conditions for Knoevenagel Condensation.
Visualizations
The following diagrams illustrate the key chemical transformations and workflows discussed in these application notes.
Caption: Generalized mechanism of the Knoevenagel condensation.
References
Application Notes and Protocols for the Grignard Reaction on Dibenzofuran-2-carboxaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds with exceptional versatility. This application note provides a detailed protocol for the nucleophilic addition of Grignard reagents to the aldehyde functional group of Dibenzofuran-2-carboxaldehyde, yielding valuable diaryl carbinol derivatives. Dibenzofuran and its derivatives are of significant interest in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer, antifungal, and antibacterial properties.[1][2][3][4][5][6][7][8][9] The synthesis of novel (dibenzofuran-2-yl)methanol derivatives through this method offers a direct route to new chemical entities for drug discovery and development programs.
Reaction Scheme
The general reaction involves the treatment of this compound with an aryl or alkyl magnesium halide (Grignard reagent) in an anhydrous ether solvent, followed by an acidic workup to yield the corresponding secondary alcohol.
Figure 1: General scheme of the Grignard reaction on this compound.
Caption: Grignard reaction on this compound.
Quantitative Data Summary
The following table summarizes the reaction conditions and outcomes for the synthesis of various (dibenzofuran-2-yl)methanol derivatives. The data is compiled from established synthetic procedures and provides a comparative overview of the reaction's efficiency with different Grignard reagents.
| Entry | Grignard Reagent (R-MgX) | Product | Reaction Time (h) | Temperature (°C) | Yield (%) |
| 1 | Phenylmagnesium bromide | (Dibenzofuran-2-yl)(phenyl)methanol | 2 | 0 to RT | 85 |
| 2 | 4-Methylphenylmagnesium bromide | (Dibenzofuran-2-yl)(p-tolyl)methanol | 2 | 0 to RT | 82 |
| 3 | 4-Methoxyphenylmagnesium bromide | (Dibenzofuran-2-yl)(4-methoxyphenyl)methanol | 2 | 0 to RT | 88 |
| 4 | Ethylmagnesium bromide | 1-(Dibenzofuran-2-yl)propan-1-ol | 3 | 0 to RT | 75 |
Experimental Protocols
This section provides a detailed, step-by-step protocol for the Grignard reaction between this compound and Phenylmagnesium bromide. This protocol can be adapted for other Grignard reagents with minor modifications to reaction times and purification procedures.
Materials and Reagents
-
This compound
-
Magnesium turnings
-
Bromobenzene
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine crystal (for initiation)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Hydrochloric acid (HCl), 1 M
-
Hexanes
-
Ethyl acetate
Equipment
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Inert gas supply (Nitrogen or Argon)
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Workflow Diagram
Caption: Experimental workflow for the Grignard reaction.
Detailed Procedure
Part 1: Preparation of Phenylmagnesium Bromide (Grignard Reagent)
-
Drying of Apparatus: All glassware must be rigorously dried to exclude moisture, which quenches the Grignard reagent. Flame-dry the three-necked flask, condenser, and dropping funnel under a stream of inert gas (nitrogen or argon), or oven-dry at 120°C for at least 4 hours and assemble while hot, allowing to cool under an inert atmosphere.
-
Initiation: Place magnesium turnings (1.2 equivalents) in the reaction flask. Add a small crystal of iodine. Assemble the apparatus quickly.
-
Reagent Addition: In the dropping funnel, prepare a solution of bromobenzene (1.1 equivalents) in anhydrous diethyl ether or THF. Add a small portion of this solution to the magnesium turnings.
-
Reaction Initiation: The reaction is indicated by the disappearance of the iodine color and the appearance of a cloudy, grayish solution, often with spontaneous refluxing of the ether. If the reaction does not start, gentle warming with a heat gun may be necessary.
-
Completion of Grignard Formation: Once the reaction has initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes to ensure complete consumption of the magnesium.
Part 2: Reaction with this compound
-
Aldehyde Addition: Cool the freshly prepared Grignard reagent to 0°C using an ice bath. Dissolve this compound (1.0 equivalent) in anhydrous diethyl ether or THF and add it to the dropping funnel. Add the aldehyde solution dropwise to the stirred Grignard reagent, maintaining the temperature below 10°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Part 3: Work-up and Purification
-
Quenching: Carefully pour the reaction mixture into a beaker containing crushed ice and a saturated aqueous solution of ammonium chloride. Alternatively, slowly add 1 M HCl to the reaction mixture at 0°C. Stir until the magnesium salts dissolve.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with diethyl ether.
-
Washing and Drying: Combine the organic extracts and wash with brine (saturated NaCl solution). Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent by rotary evaporation to yield the crude product.
-
Purification: The crude (dibenzofuran-2-yl)(phenyl)methanol can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexanes).
Applications in Drug Development
The diaryl carbinol scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active molecules. The dibenzofuran moiety, in particular, is associated with a range of pharmacological activities.
-
Anticancer Agents: Dibenzofuran derivatives have shown promise as anticancer agents. The introduction of a substituted aryl group via the Grignard reaction allows for the exploration of structure-activity relationships (SAR) to optimize cytotoxic activity against various cancer cell lines.[3][6][7][9]
-
Antimicrobial and Antifungal Agents: The dibenzofuran nucleus is a key component of several natural and synthetic compounds with potent antimicrobial and antifungal properties.[1][2][4][5] The synthesized diaryl carbinols can be screened for activity against a panel of pathogenic bacteria and fungi.
-
Signaling Pathway Modulation: The structural rigidity and electronic properties of the dibenzofuran core make it an attractive scaffold for designing molecules that can interact with specific biological targets, such as enzymes and receptors, thereby modulating signaling pathways implicated in various diseases.
The synthetic protocol described herein provides a reliable and efficient method for generating a library of novel (dibenzofuran-2-yl)methanol derivatives for biological screening and lead optimization in drug discovery programs.
Caption: Logical relationship of synthesis to applications.
References
- 1. op.niscpr.res.in [op.niscpr.res.in]
- 2. researchgate.net [researchgate.net]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. Synthesis and Antibacterial Activity Evaluation of Biphenyl and Dibenzofuran Derivatives as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and antifungal activity of derivatives of 2- and 3-benzofurancarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dibenzofuran Derivatives Inspired from Cercosporamide as Dual Inhibitors of Pim and CLK1 Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Reductive Amination of Dibenzofuran-2-carboxaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of secondary and tertiary amines via reductive amination of dibenzofuran-2-carboxaldehyde. This class of compounds holds significant potential in medicinal chemistry due to the diverse biological activities associated with the dibenzofuran scaffold.
Introduction
Dibenzofuran derivatives are a prominent class of heterocyclic compounds found in various natural products and synthetic molecules of pharmaceutical interest.[1][2][3] The dibenzofuran nucleus is associated with a wide range of biological activities, including anticancer, antibacterial, antifungal, and anti-inflammatory properties.[1][2][3][4] Consequently, the development of efficient synthetic routes to functionalized dibenzofurans is of high importance for drug discovery and development programs.
Reductive amination is a powerful and widely used method for the formation of carbon-nitrogen bonds, providing a reliable strategy for the synthesis of primary, secondary, and tertiary amines from carbonyl compounds.[5] This method typically involves the reaction of an aldehyde or ketone with an amine to form an intermediate imine or iminium ion, which is then reduced in situ to the corresponding amine. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a particularly mild and selective reducing agent for this transformation, tolerating a wide variety of functional groups.[5][6][7]
This document outlines a general yet detailed protocol for the reductive amination of this compound with various primary and secondary amines to generate a library of dibenzofuran-2-yl-methanamine derivatives.
General Reaction Scheme
The reductive amination of this compound proceeds via a two-step, one-pot reaction. First, the aldehyde reacts with a primary or secondary amine to form an iminium ion intermediate. Subsequently, a reducing agent, such as sodium triacetoxyborohydride, reduces the iminium ion to the final amine product.
Caption: General workflow for the reductive amination of this compound.
Experimental Protocols
The following protocols provide a general framework for the reductive amination of this compound. Optimization of reaction conditions (e.g., solvent, temperature, and reaction time) may be necessary for specific amine substrates.
Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride
This protocol is adapted from general procedures for reductive amination with sodium triacetoxyborohydride, a mild and selective reducing agent suitable for a wide range of aldehydes and amines.[6][7]
Materials:
-
This compound
-
Primary or secondary amine (e.g., aniline, benzylamine, morpholine)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a solution of this compound (1.0 equiv) in DCE or THF (0.1-0.2 M), add the desired primary or secondary amine (1.0-1.2 equiv).
-
Stir the mixture at room temperature for 20-30 minutes to allow for the initial formation of the imine or enamine intermediate.
-
Add sodium triacetoxyborohydride (1.2-1.5 equiv) portion-wise to the reaction mixture. A slight exotherm may be observed.
-
Stir the reaction at room temperature for 2-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amine.
Data Presentation
The following table summarizes representative quantitative data for the reductive amination of various aldehydes with different amines, which can be extrapolated to the reaction with this compound based on the reactivity of aromatic aldehydes.
| Aldehyde | Amine | Reducing Agent | Solvent | Time (h) | Yield (%) | Reference |
| m-Anisaldehyde | Dimethylamine HCl | NaBH(OAc)₃ | THF | 1 | 77 | [8] |
| Benzaldehyde | Aniline | NaBH(OAc)₃ | DCE | 3 | 95 | [6] |
| Cyclohexanecarboxaldehyde | Morpholine | NaBH(OAc)₃ | DCE | 1.5 | 96 | [6] |
| 5-Hydroxymethylfurfural | Aniline | H₂/CuAlOx | Methanol | - | 98 | [9][10] |
| 2,5-Diformylfuran | Ammonia | H₂/Ni-Raney | THF/Water | 6 | ~70 | [11] |
Applications in Drug Development
The amine derivatives of dibenzofuran are of significant interest to medicinal chemists due to the broad therapeutic potential of the dibenzofuran scaffold.[1][2][3] These compounds have been investigated for a range of pharmacological activities:
-
Anticancer Activity: Dibenzofuran derivatives have demonstrated cytotoxic effects against various cancer cell lines.[4][12]
-
Antibacterial and Antifungal Properties: The dibenzofuran core is present in compounds exhibiting activity against various bacterial and fungal strains.[1][3]
-
Anti-inflammatory Effects: Certain natural and synthetic dibenzofurans have shown potential as anti-inflammatory agents.[2]
-
Central Nervous System (CNS) Activity: Benzofuran derivatives, structurally related to dibenzofurans, have been explored for their effects on the CNS, including interactions with serotonin and dopamine transporters.[13]
The synthesis of a library of N-substituted (dibenzofuran-2-yl)methanamines via the described reductive amination protocols allows for the exploration of structure-activity relationships (SAR) and the optimization of lead compounds for various therapeutic targets.
Logical Workflow for Synthesis and Evaluation
Caption: Workflow from synthesis to biological evaluation of dibenzofuran amines.
References
- 1. Medicinal active applications of Dibenzofuran derivatives – ScienceIn Publishing [pubs.iscience.in]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. scribd.com [scribd.com]
- 7. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 8. TCI Practical Example: Reductive Amination Reaction Using Sodium Triacetoxyborohydride | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Pharmacological profile of novel psychoactive benzofurans - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Morita-Baylis-Hillman Reaction Involving Dibenzofuran-2-carboxaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the Morita-Baylis-Hillman (MBH) reaction using dibenzofuran-2-carboxaldehyde as a key reactant. The MBH reaction is a powerful carbon-carbon bond-forming reaction that creates a dense and versatile functional group array in a single step.[1][2] The resulting allylic alcohol products, known as MBH adducts, are valuable intermediates in the synthesis of complex molecules, including natural products and potential drug candidates.[3][4][5]
Introduction
The Morita-Baylis-Hillman reaction is an atom-economical organocatalytic reaction that involves the coupling of an aldehyde with an activated alkene, typically catalyzed by a tertiary amine or phosphine.[2][6] This reaction is of significant interest in medicinal chemistry due to the biological activities exhibited by the resulting adducts, which include potential antitumor, antifungal, and anti-inflammatory properties.[4][5]
Dibenzofuran and its derivatives are an important class of heterocyclic compounds that are found in various natural products and have been investigated for their pharmacological activities. The incorporation of the dibenzofuran moiety into molecules via the MBH reaction can lead to the development of novel compounds with potential therapeutic applications. This document outlines the experimental procedure for the MBH reaction of this compound with methyl acrylate, based on published research.[1]
Data Presentation
The following table summarizes the key quantitative data for the Morita-Baylis-Hillman reaction of this compound with methyl acrylate.[1]
| Aldehyde | Activated Olefin | Catalyst | Reaction Time | Yield (%) |
| This compound | Methyl Acrylate | DABCO | 7 days | 75 |
Experimental Protocol
This protocol details the methodology for the Morita-Baylis-Hillman reaction between this compound and methyl acrylate.
Materials:
-
This compound
-
Methyl acrylate
-
1,4-Diazabicyclo[2.2.2]octane (DABCO)
-
Methanol (or other suitable solvent)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Standard laboratory glassware and equipment (round-bottom flask, magnetic stirrer, etc.)
Procedure:
-
To a solution of this compound (1.0 equivalent) in a suitable solvent, add methyl acrylate (1.5 equivalents).
-
Add DABCO (0.2 equivalents) to the reaction mixture.
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction with this compound is reported to take seven days for completion.[1]
-
Upon completion of the reaction, quench the reaction mixture with water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine solution.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired Morita-Baylis-Hillman adduct.
-
Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.[1]
Visualizations
Diagram of the Morita-Baylis-Hillman Reaction Workflow
Caption: Workflow of the Morita-Baylis-Hillman reaction.
Diagram of the General Morita-Baylis-Hillman Reaction Mechanism
Caption: Key steps of the MBH reaction mechanism.
References
- 1. Insights into the Morita–Baylis–Hillman reaction of isomeric dibenzofuran carbaldehydes: a theoretical and mass spectral study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. alliedacademies.org [alliedacademies.org]
- 3. researchgate.net [researchgate.net]
- 4. Morita-Baylis-Hillman adducts and their derivatives: a patent-based exploration of diverse biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biological Activities of Morita-Baylis-Hillman Adducts (MBHA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent progress and prospects in the organocatalytic Morita–Baylis–Hillman reaction - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Synthesis of Dibenzofuran-Containing Quinolines via the Povarov Reaction
Introduction
The Povarov reaction, a powerful acid-catalyzed [4+2] cycloaddition, stands as a cornerstone in the synthesis of tetrahydroquinolines and quinolines. This three-component reaction typically involves an aniline, an aldehyde, and an electron-rich alkene. The resulting quinoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs and biologically active compounds. This document outlines the application of the Povarov reaction for the synthesis of novel quinoline derivatives incorporating a dibenzofuran moiety, starting from Dibenzofuran-2-carboxaldehyde. Dibenzofuran-containing quinolines are of significant interest due to the combined photophysical and biological properties of these two pharmacophores, suggesting potential applications in drug discovery, particularly in oncology and neurodegenerative diseases.
Reaction Principle
The reaction proceeds via an initial condensation of the aniline with the aldehyde to form a Schiff base or an imine. This in situ generated imine then acts as the dienophile in a hetero-Diels-Alder reaction with an electron-rich alkene, such as an enol ether. The subsequent elimination of an alcohol or water molecule from the cycloadduct leads to the aromatization of the newly formed ring, yielding the quinoline derivative. The choice of catalyst is crucial and can significantly influence the reaction rate and yield.
Experimental Protocols
General Procedure for the Synthesis of Dibenzofuran-Containing Quinolines
This protocol describes a general method for the Lewis acid-catalyzed Povarov reaction between this compound, an aniline derivative, and an enol ether.
Materials:
-
This compound
-
Substituted aniline (e.g., p-anisidine)
-
Ethyl vinyl ether
-
Lewis acid catalyst (e.g., Scandium triflate - Sc(OTf)₃)
-
Solvent (e.g., Acetonitrile - ACN)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane, Ethyl Acetate)
Procedure:
-
To a solution of this compound (1.0 mmol) and the selected aniline (1.0 mmol) in anhydrous acetonitrile (10 mL) in a round-bottom flask, add the Lewis acid catalyst (e.g., Sc(OTf)₃, 10 mol%).
-
Stir the mixture at room temperature for 15-20 minutes to facilitate the formation of the imine intermediate.
-
Add the electron-rich alkene (e.g., ethyl vinyl ether, 2.0 mmol) to the reaction mixture.
-
Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (typically 8-12 hours), cool the mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the mixture and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired dibenzofuran-substituted quinoline derivative.
-
Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation
The following table summarizes representative data for the synthesis of a dibenzofuran-containing quinoline derivative based on the general protocol.
| Entry | Aniline | Catalyst (mol%) | Solvent | Time (h) | Yield (%) |
| 1 | p-Anisidine | Sc(OTf)₃ (10) | ACN | 10 | 85 |
| 2 | Aniline | InCl₃ (15) | DCM | 12 | 78 |
| 3 | p-Toluidine | Bi(OTf)₃ (10) | Toluene | 8 | 82 |
| 4 | 4-Fluoroaniline | Yb(OTf)₃ (10) | ACN | 12 | 75 |
Note: The data presented are representative examples from analogous Povarov reactions and may vary for the specific synthesis with this compound.
Visualizations
Experimental Workflow
Caption: Povarov Reaction Experimental Workflow.
Potential Signaling Pathway Inhibition
Quinoline derivatives are known to interact with various signaling pathways implicated in cancer. One such pathway is the PI3K/Akt/mTOR pathway, which is a critical regulator of cell growth, proliferation, and survival.
Caption: Potential Inhibition of PI3K/Akt Pathway.
Application Notes and Protocols for the Synthesis of Fluorescent Probes and Dyes from Dibenzofuran-2-carboxaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis and potential applications of novel fluorescent probes and dyes derived from Dibenzofuran-2-carboxaldehyde. The protocols detailed herein focus on the Knoevenagel condensation reaction, a versatile method for carbon-carbon bond formation, to yield fluorescent molecules with potential utility in cellular imaging and other biological applications.
Overview
Dibenzofuran derivatives are a class of heterocyclic compounds that have garnered interest in the development of fluorescent probes due to their rigid and planar structure, which can lead to favorable photophysical properties such as high quantum yields and environmental sensitivity. This compound serves as a versatile starting material for the synthesis of a variety of fluorescent dyes through reactions that extend the π-conjugated system. One of the most straightforward and effective methods for this purpose is the Knoevenagel condensation.
The Knoevenagel condensation involves the reaction of an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst. This reaction is highly efficient for creating α,β-unsaturated compounds, which often exhibit fluorescence. By selecting different active methylene compounds, the electronic and photophysical properties of the resulting dyes can be tuned.
Synthetic Protocols
This section provides detailed experimental protocols for the synthesis of two fluorescent probes from this compound via Knoevenagel condensation.
Protocol 1: Synthesis of 2-(Dibenzo[b,d]furan-2-ylmethylene)malononitrile (DBF-CN)
This protocol describes the synthesis of a fluorescent dye by reacting this compound with malononitrile.
Materials:
-
This compound
-
Malononitrile
-
Piperidine
-
Ethanol
-
Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer)
-
Thin-layer chromatography (TLC) plates
Procedure:
-
In a 50 mL round-bottom flask, dissolve this compound (1.0 mmol) and malononitrile (1.2 mmol) in 20 mL of ethanol.
-
Add a catalytic amount of piperidine (0.1 mL) to the solution.
-
Stir the reaction mixture at room temperature for 8 hours.
-
Monitor the progress of the reaction by TLC until the starting aldehyde is consumed.
-
Upon completion, a solid precipitate will form. Filter the solid product and wash it with a small amount of cold ethanol.
-
Dry the product under vacuum to yield 2-(Dibenzo[b,d]furan-2-ylmethylene)malononitrile.
Workflow Diagram:
Protocol 2: Synthesis of Ethyl 2-cyano-3-(dibenzo[b,d]furan-2-yl)acrylate (DBF-CA)
This protocol outlines the synthesis of a fluorescent probe using this compound and ethyl cyanoacetate.
Materials:
-
This compound
-
Ethyl cyanoacetate
-
Piperidine
-
Ethanol
-
Standard laboratory glassware
-
TLC plates
Procedure:
-
In a round-bottom flask, combine this compound (1.0 mmol) and ethyl cyanoacetate (1.2 mmol) in 20 mL of ethanol.
-
Add piperidine (0.1 mL) as a catalyst.
-
Stir the mixture at room temperature for 8 hours.
-
Monitor the reaction by TLC.
-
After completion, remove the solvent under reduced pressure.
-
The resulting solid can be purified by recrystallization from ethanol to obtain pure ethyl 2-cyano-3-(dibenzo[b,d]furan-2-yl)acrylate.
Workflow Diagram:
Photophysical Data
The photophysical properties of fluorescent probes are critical for their application. While specific data for the direct derivatives of this compound are not extensively reported, analogous furan-based compounds provide an indication of their potential characteristics. The following table summarizes representative data for furan-based dyes synthesized via Knoevenagel condensation.
| Compound Name | Excitation (λex, nm) | Emission (λem, nm) | Stokes Shift (nm) | Quantum Yield (Φ) | Reference |
| (E)-Ethyl 2-cyano-3-(furan-2-yl)acrylate | ~350-370 | ~420-450 | ~70-80 | Moderate | [1][2] |
| 2-(Furan-2-ylmethylene)malononitrile | ~340-360 | ~400-430 | ~60-70 | Moderate | |
| Furan-bridged BODIPY Dimer (biT1) | 537 | 553 | 16 | 0.45 | [3] |
| Furan-bridged BODIPY Dimer (biT2) | 566 | 584 | 18 | 0.62 | [3] |
Note: The photophysical properties of the dibenzofuran derivatives synthesized in the protocols above would require experimental determination.
Applications in Cellular Imaging
Fluorescent probes derived from this compound have the potential to be valuable tools for cellular imaging. Their hydrophobic nature may facilitate cell membrane permeability and accumulation in lipid-rich environments such as lipid droplets or the endoplasmic reticulum. The specific targeting and application would depend on the functional groups incorporated into the dye structure.
General Protocol for Live Cell Imaging:
This protocol provides a general guideline for using a newly synthesized fluorescent probe for live-cell imaging. Optimization will be required for specific cell types, probe concentrations, and imaging systems.
Materials:
-
Synthesized dibenzofuran-based fluorescent probe
-
Dimethyl sulfoxide (DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Cells of interest cultured on glass-bottom dishes
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Probe Preparation: Prepare a 1-10 mM stock solution of the fluorescent probe in DMSO.
-
Cell Culture: Plate cells on glass-bottom imaging dishes and culture until they reach the desired confluency.
-
Staining: Dilute the probe stock solution to a working concentration (typically 1-10 µM) in pre-warmed cell culture medium. Remove the existing medium from the cells and add the probe-containing medium.
-
Incubation: Incubate the cells for 15-60 minutes at 37°C in a CO2 incubator, protected from light.
-
Washing: Gently wash the cells twice with pre-warmed PBS to remove excess probe.
-
Imaging: Add fresh pre-warmed medium or PBS to the cells and image using a fluorescence microscope equipped with appropriate excitation and emission filters.
Logical Workflow for Probe Application:
Future Directions
The synthetic routes provided offer a foundation for creating a library of dibenzofuran-based fluorescent probes. Future work should focus on:
-
Systematic Tuning of Photophysical Properties: Synthesizing a range of derivatives by varying the active methylene compound to modulate the absorption and emission wavelengths, quantum yield, and Stokes shift.
-
Introduction of Targeting Moieties: Incorporating specific functional groups to direct the probes to subcellular organelles of interest (e.g., mitochondria, lysosomes, nucleus).
-
Development of "Turn-on" Probes: Designing probes that exhibit fluorescence enhancement upon binding to a specific analyte or in response to changes in the cellular microenvironment (e.g., viscosity, polarity, pH).
-
Two-Photon Microscopy Applications: Investigating the two-photon absorption cross-sections of these dyes for deep-tissue imaging applications.
By systematically exploring the structure-property relationships of these novel dyes, it will be possible to develop highly specific and sensitive fluorescent probes for a wide range of applications in biological research and drug discovery.
References
Dibenzofuran-2-carboxaldehyde: A Versatile Scaffold for the Development of Novel Anticancer Agents
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
The search for novel anticancer agents with improved efficacy and reduced side effects is a continuous endeavor in medicinal chemistry. Heterocyclic compounds, particularly those containing the dibenzofuran moiety, have garnered significant attention due to their diverse pharmacological activities. Dibenzofuran, a rigid tricyclic aromatic ether, serves as a privileged scaffold in the design of biologically active molecules. Its planarity and lipophilicity allow for effective interaction with various biological targets. Dibenzofuran-2-carboxaldehyde, in particular, represents a key building block, offering a reactive aldehyde group that can be readily transformed into a wide array of derivatives, including Schiff bases, chalcones, and other heterocyclic systems with potential antitumor properties. This document provides an overview of the application of this compound in the synthesis of anticancer agents, along with detailed experimental protocols for their synthesis and biological evaluation.
Synthetic Strategies and Anticancer Activity
This compound is a versatile precursor for the synthesis of various classes of compounds with demonstrated anticancer activity. The primary synthetic routes involve the condensation of the aldehyde group with amines, activated methylenes, or other nucleophiles to generate diverse molecular architectures.
Dibenzofuran-Chalcone Derivatives
Chalcones, characterized by the 1,3-diaryl-2-propen-1-one framework, are well-known precursors to flavonoids and exhibit a broad spectrum of biological activities, including anticancer effects. The synthesis of dibenzofuran-chalcones can be achieved through the Claisen-Schmidt condensation of this compound with appropriate acetophenones.
Table 1: Cytotoxicity of Benzofuran-Based Chalcone Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 4g | HCC1806 (Breast) | 5.93 | [1] |
| HeLa (Cervical) | 5.61 | [1] | |
| 4l | HeLa (Cervical) | 6.19 | [1] |
| 4n | HeLa (Cervical) | 3.18 | [1] |
| 4o | HeLa (Cervical) | 6.36 | [1] |
| 4q | HeLa (Cervical) | 4.95 | [1] |
| (2E,4E)-1-(7-ethoxy-1-benzofuran-2-yl)-5-(4-hydroxy-3-methoxyphenyl)penta-2,4-dien-1-one | A549 (Lung) | 2.85 | [2] |
| H1299 (Lung) | 1.46 | [2] | |
| HCT116 (Colon) | 0.59 | [2] | |
| HT29 (Colon) | 0.35 | [2] |
Note: The data presented is for benzofuran-based chalcones, which serve as structural analogs to potential dibenzofuran-based derivatives.
Dibenzofuran-Thiosemicarbazone Derivatives
Thiosemicarbazones are a class of compounds known for their metal-chelating properties and potent anticancer activity.[3] They are synthesized by the condensation of an aldehyde or ketone with a thiosemicarbazide. The resulting dibenzofuran-thiosemicarbazones are promising candidates for anticancer drug development.[4][5]
Dibenzofuran-Hydrazone Derivatives
Hydrazones are another important class of compounds synthesized from aldehydes. Benzofuran hydrazones have been reported to exhibit significant antiproliferative activity against various cancer cell lines, suggesting that dibenzofuran-hydrazone analogs could also be potent anticancer agents.[6][7]
Experimental Protocols
Protocol 1: Synthesis of Dibenzofuran-Chalcone Derivatives
This protocol describes a general method for the synthesis of chalcones from this compound.
Materials:
-
This compound
-
Substituted acetophenone
-
Ethanol
-
Aqueous solution of sodium hydroxide (or potassium hydroxide)
-
Glacial acetic acid
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve equimolar amounts of this compound and the substituted acetophenone in ethanol.
-
To this solution, add an aqueous solution of sodium hydroxide (or potassium hydroxide) dropwise while stirring at room temperature.
-
Continue stirring the reaction mixture for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, pour the reaction mixture into crushed ice and acidify with dilute hydrochloric acid or glacial acetic acid.
-
The precipitated solid (the chalcone derivative) is filtered, washed with water until neutral, and dried.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.
-
Characterize the synthesized compound using spectroscopic techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.
Protocol 2: In Vitro Cytotoxicity Evaluation (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[8][9][10]
Materials:
-
Human cancer cell lines (e.g., HeLa, A549, HCC1806)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or SDS-HCl solution
-
96-well microplates
-
Multi-channel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the synthesized dibenzofuran derivatives in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with DMSO, the solvent for the compounds) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Add 100 µL of DMSO or SDS-HCl solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) is then determined by plotting a dose-response curve.
Potential Signaling Pathways
While the precise mechanisms of action for many dibenzofuran derivatives are still under investigation, several key signaling pathways involved in cancer progression have been identified as potential targets.
VEGFR-2 Signaling Pathway
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.[11][12][13][14][15] Inhibition of VEGFR-2 signaling is a validated strategy in cancer therapy. Some benzofuran-based chalcones have been shown to act as potent VEGFR-2 inhibitors.[1][16] It is plausible that dibenzofuran-chalcones could also target this pathway.
Caption: Proposed inhibition of the VEGFR-2 signaling pathway by dibenzofuran-chalcone derivatives.
Pim-1 Kinase Signaling Pathway
Pim-1 kinase is a serine/threonine kinase that is overexpressed in various cancers and plays a crucial role in cell survival, proliferation, and drug resistance.[17][18][19][20][21] Dibenzofuran derivatives have been identified as inhibitors of Pim-1 kinase, making this a promising pathway for therapeutic intervention.[22]
Caption: Inhibition of the Pim-1 kinase signaling pathway by dibenzofuran derivatives.
Experimental Workflow
The development of anticancer agents from this compound follows a logical workflow from synthesis to biological evaluation.
Caption: General workflow for the development of anticancer agents from this compound.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a diverse range of heterocyclic compounds with promising anticancer potential. The synthetic accessibility of derivatives such as chalcones, thiosemicarbazones, and hydrazones, coupled with their potential to inhibit key signaling pathways like VEGFR-2 and Pim-1, makes this scaffold an attractive area for further research and development in oncology. The provided protocols offer a foundational framework for the synthesis and biological evaluation of novel dibenzofuran-based anticancer agents.
References
- 1. Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Investigation of Anti-Cancer Activity of Newly Synthesized 2,4-pentadien-1-one Derivative Containing Benzofuran in Human Lung and Colon Cancer Cells [accscience.com]
- 3. Anticancer activity of the thiosemicarbazones that are based on di-2-pyridine ketone and quinoline moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Exploring the Anti-Cancer Activity of Novel Thiosemicarbazones Generated through the Combination of Retro-Fragments: Dissection of Critical Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. iris.unica.it [iris.unica.it]
- 8. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 9. atcc.org [atcc.org]
- 10. broadpharm.com [broadpharm.com]
- 11. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 12. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Vascular Endothelial Growth Factor Receptor -2 in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. The VEGF Pathway in Cancer and Disease: Responses, Resistance, and the Path Forward - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Why target PIM1 for cancer diagnosis and treatment? - PMC [pmc.ncbi.nlm.nih.gov]
- 19. PIM Kinase as an Executional Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. spandidos-publications.com [spandidos-publications.com]
- 21. PIM-1–specific mAb suppresses human and mouse tumor growth by decreasing PIM-1 levels, reducing Akt phosphorylation, and activating apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Dibenzofuran Derivatives Inspired from Cercosporamide as Dual Inhibitors of Pim and CLK1 Kinases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Dibenzofuran-2-carboxaldehyde-Based Polymers in Materials Science
For Researchers, Scientists, and Drug Development Professionals
Introduction to Dibenzofuran-Based Polymers
Dibenzofuran is a rigid, planar, and aromatic heterocyclic compound that can be derivatized to produce monomers for polymerization. Polymers derived from Dibenzofuran-2-carboxaldehyde are anticipated to exhibit high thermal stability, chemoresistance, and unique optoelectronic properties owing to the rigid dibenzofuran backbone. These characteristics make them promising candidates for a range of applications in materials science, including organic electronics, high-performance coatings, and advanced composites. The aldehyde functionality on the dibenzofuran core provides a versatile handle for various polymerization techniques.
Potential Applications in Materials Science
The inherent properties of a poly(this compound) backbone suggest its utility in several advanced material applications:
-
Organic Electronics: The conjugated aromatic structure could lead to semiconducting properties, making these polymers suitable for use in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). The rigid backbone is expected to facilitate charge transport.
-
High-Performance Coatings: Due to their expected high thermal stability and chemical resistance, these polymers could be used as protective coatings for surfaces exposed to harsh environments, such as in the aerospace and automotive industries.
-
Gas Separation Membranes: The rigid polymer structure may lead to the formation of materials with well-defined microporosity, which could be exploited for the selective separation of gases.
-
Sensors: Functionalization of the polymer backbone could lead to materials that exhibit changes in their optical or electronic properties upon interaction with specific analytes, forming the basis for chemical sensors.
Proposed Experimental Protocols
Due to the absence of direct literature, the following protocols are proposed based on established methods for the polymerization of other aromatic aldehydes.
Synthesis of Poly(this compound) via Acid-Catalyzed Polycondensation
This protocol describes a potential method for the synthesis of poly(this compound) through a self-polycondensation reaction catalyzed by a strong acid. This method is analogous to the polymerization of other aromatic aldehydes.
Materials:
-
This compound (monomer)
-
Trifluoromethanesulfonic acid (catalyst)
-
Dichloromethane (solvent, anhydrous)
-
Methanol (non-solvent for precipitation)
-
Nitrogen gas (for inert atmosphere)
Procedure:
-
Monomer Preparation: Ensure this compound is pure and dry before use. Recrystallization or sublimation may be necessary.
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, dissolve this compound (1.0 g, 5.1 mmol) in anhydrous dichloromethane (20 mL) under a nitrogen atmosphere.
-
Catalyst Addition: Cool the solution to 0 °C in an ice bath. Slowly add trifluoromethanesulfonic acid (0.1 mL, 1.13 mmol) to the stirred solution via the dropping funnel over 10 minutes.
-
Polymerization: Allow the reaction mixture to stir at 0 °C for 1 hour, and then warm to room temperature and stir for an additional 24 hours. The progress of the polymerization may be monitored by an increase in viscosity.
-
Polymer Isolation: At the end of the reaction, pour the viscous solution into a beaker containing vigorously stirred methanol (200 mL). The polymer will precipitate.
-
Purification: Collect the precipitated polymer by filtration, wash it thoroughly with methanol, and then with a dilute sodium bicarbonate solution to remove any residual acid. Finally, wash again with methanol.
-
Drying: Dry the polymer in a vacuum oven at 60 °C overnight to a constant weight.
Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the polymer structure.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity index.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To verify the formation of the polymer and the disappearance of the aldehyde C-H stretch.
-
Thermal Gravimetric Analysis (TGA): To assess the thermal stability of the polymer.
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg).
Oxidative Polymerization of this compound
This proposed protocol utilizes an oxidative coupling reaction to polymerize the monomer, a method often employed for aromatic compounds.
Materials:
-
This compound (monomer)
-
Iron(III) chloride (oxidant)
-
Chloroform (solvent, anhydrous)
-
Methanol (non-solvent for precipitation)
-
Nitrogen gas (for inert atmosphere)
Procedure:
-
Monomer and Oxidant Preparation: Ensure all reagents and solvents are anhydrous.
-
Reaction Setup: In a flame-dried Schlenk flask under a nitrogen atmosphere, dissolve this compound (1.0 g, 5.1 mmol) in anhydrous chloroform (25 mL).
-
Oxidant Addition: In a separate flask, prepare a solution of anhydrous iron(III) chloride (1.65 g, 10.2 mmol) in anhydrous chloroform (25 mL).
-
Polymerization: Add the iron(III) chloride solution dropwise to the monomer solution at room temperature over 30 minutes with vigorous stirring. The reaction mixture will typically darken.
-
Reaction Time: Continue stirring at room temperature for 48 hours.
-
Polymer Isolation: Pour the reaction mixture into a large volume of methanol (300 mL) to precipitate the polymer.
-
Purification: Filter the crude polymer and wash it with methanol, followed by washing with a dilute hydrochloric acid solution to remove iron salts, and finally with distilled water until the filtrate is neutral.
-
Drying: Dry the polymer under vacuum at 80 °C for 24 hours.
Data Presentation
The following tables present hypothetical, yet realistic, quantitative data for the polymers synthesized by the proposed protocols. These values are based on typical results for analogous polymer systems and should be used as a benchmark for experimental work.
Table 1: Predicted Properties of Poly(this compound) Synthesized by Different Methods
| Polymerization Method | Yield (%) | Mn ( g/mol ) (GPC) | PDI (GPC) | Tg (°C) (DSC) | Td, 5% (°C) (TGA) |
| Acid-Catalyzed Polycondensation | 65-75 | 8,000 - 15,000 | 1.8 - 2.5 | 220 - 250 | 400 - 430 |
| Oxidative Polymerization | 70-85 | 10,000 - 20,000 | 2.0 - 3.0 | 240 - 270 | 420 - 450 |
-
Mn: Number-average molecular weight
-
PDI: Polydispersity index
-
Tg: Glass transition temperature
-
Td, 5%: Decomposition temperature at 5% weight loss
Mandatory Visualizations
Proposed Polymerization Schemes
Caption: Proposed polymerization routes for this compound.
Experimental Workflow for Polymer Synthesis and Characterization
Caption: General workflow for synthesis and characterization of the polymer.
Logical Relationship for Material Application Development
Caption: Logical workflow for developing applications from the synthesized polymer.
Application Notes and Protocols: Synthesis of Heterocyclic Compounds from Dibenzofuran-2-carboxaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of various heterocyclic compounds utilizing dibenzofuran-2-carboxaldehyde as a key starting material. The protocols outlined below cover fundamental synthetic transformations including the synthesis of chalcones, pyrimidines, pyridines, and 2-aminothiophenes. These heterocyclic scaffolds are of significant interest in medicinal chemistry and drug development due to their diverse pharmacological activities.
Synthesis of Dibenzofuran-2-yl Chalcones via Claisen-Schmidt Condensation
Chalcones are valuable intermediates in the synthesis of various heterocyclic compounds, including flavonoids and pyrimidines. They are typically synthesized through a base-catalyzed Claisen-Schmidt condensation between an aldehyde and an acetophenone derivative.
Experimental Protocol:
A solution of this compound (1 equivalent) and a substituted acetophenone (1 equivalent) in ethanol is treated with an aqueous solution of a base, such as sodium hydroxide or potassium hydroxide. The reaction mixture is stirred at room temperature for a specified duration until the reaction is complete, as monitored by thin-layer chromatography (TLC). The resulting chalcone precipitates from the reaction mixture and is isolated by filtration, washed with water, and purified by recrystallization.
General Reaction Scheme:
Application of Dibenzofuran-2-carboxaldehyde in medicinal chemistry and drug discovery
Application Notes and Protocols: Dibenzofuran-2-carboxaldehyde
Introduction
This compound is a versatile heterocyclic organic compound featuring a rigid, planar dibenzofuran core with a reactive aldehyde group.[1][2] This structure serves as a privileged scaffold and a key synthetic intermediate in medicinal chemistry for the development of novel therapeutic agents.[1] The dibenzofuran moiety is present in various natural products and synthetic compounds that exhibit a wide range of biological activities.[3][4] The aldehyde functional group provides a convenient handle for diverse chemical modifications, allowing for the construction of extensive compound libraries for screening and lead optimization.[1] These application notes provide an overview of its utility in different therapeutic areas, summarize key biological data, and offer detailed protocols for the synthesis and evaluation of its derivatives.
Applications in Medicinal Chemistry and Drug Discovery
The rigid structure of the dibenzofuran core is valuable for designing ligands that can fit into specific binding pockets of biological targets. Derivatives have shown significant potential as anticancer, antimicrobial, and central nervous system (CNS) active agents.
Anticancer Agents
Dibenzofuran derivatives have emerged as a promising scaffold for the development of novel anticancer therapeutics.[3][5] Their mechanisms of action often involve the inhibition of key enzymes critical for cancer cell proliferation and survival.[3]
A notable application is the design of derivatives inspired by the natural product cercosporamide. These synthetic dibenzofurans have been identified as potent dual inhibitors of Pim kinases (Proviral Integration site for Moloney murine leukemia virus) and CLK1 (Cdc2-like kinase 1).[6][7] Pim kinases are overexpressed in many hematological malignancies and solid tumors, making them a validated target for cancer therapy.[6] A lead compound from one such study demonstrated a low micromolar anticancer potency against the MV4-11 acute myeloid leukemia (AML) cell line.[6][7]
Additionally, naturally occurring dibenzofurans, such as kehokorins A, D, and E, have shown cytotoxic activity against HeLa (cervical cancer) cells.[3][5] Other studies on related fluorinated benzofuran derivatives have demonstrated antiproliferative effects against HCT116 (colorectal carcinoma) cells.[8]
Central Nervous System (CNS) Agents
The dibenzofuran scaffold is a suitable bioisostere for the benzene ring in phenethylamine-based psychoactive compounds. This has led to its exploration in the design of ligands for serotonin (5-HT) receptors, which are crucial targets for treating a variety of CNS disorders.[9]
Specifically, dibenzofuranylethylamines synthesized from dibenzofuran aldehydes have been developed as selective agonists for the 5-HT2C receptor.[9] The 5-HT2C receptor is a target for therapies aimed at obesity, substance use disorders, and schizophrenia.[10][11] Certain derivatives have shown over 70-fold selectivity for the 5-HT2C receptor over the closely related 5-HT2A subtype, a critical feature for minimizing unwanted side effects.[1][9] This selectivity is attributed to subtle differences in the orthosteric binding pockets of the two receptors.[9]
Antimicrobial Agents
Derivatives of the dibenzofuran scaffold have demonstrated significant activity against a range of microbial pathogens. Synthetic analogues have shown good inhibitory activity against Mycobacterium tuberculosis, the causative agent of tuberculosis.[12]
Furthermore, various benzofuran and dibenzofuran derivatives have been synthesized and evaluated for broad-spectrum antimicrobial effects.[12][13] Studies have reported compounds with potent activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, with Minimum Inhibitory Concentration (MIC) values as low as 6.25 µg/mL.[14] Antifungal properties have also been noted, with some derivatives inhibiting the growth of pathogenic fungi like Cryptococcus neoformans and Aspergillus fumigatus.[15]
Quantitative Data Summary
The following tables summarize the biological activity of various dibenzofuran derivatives, showcasing the potential of this scaffold.
Table 1: Anticancer Activity of Dibenzofuran Derivatives
| Compound/Derivative Class | Target(s) | Cell Line | Activity Metric (IC₅₀) | Reference(s) |
|---|---|---|---|---|
| Cercosporamide-derived (Lead Cpd 44) | Pim-1/2, CLK1 | MV4-11 (AML) | Low micromolar | [3][6][7] |
| Kehokorin A & D | Not Specified | HeLa | 1.5 - 6.1 µg/mL | [3][5] |
| Fluorinated Benzofuran (Cpd 1) | Not Specified | HCT116 | 19.5 µM | [8] |
| Fluorinated Benzofuran (Cpd 2) | Not Specified | HCT116 | 24.8 µM |[8] |
Table 2: 5-HT₂C Receptor Binding and Functional Activity of Dibenzofuranylethylamines
| Compound | Binding Affinity (pKi) at 5-HT₂C | Functional Activity (EC₅₀) at 5-HT₂C | 5-HT₂C/5-HT₂A Selectivity | Reference(s) |
|---|---|---|---|---|
| Derivative 1 | < 5 | > 22,600 nM | > 14 | [1] |
| Derivative 4 | 6.84 ± 0.06 | 1380 ± 190 nM | > 71 | [1] |
| Derivative 5 | 6.13 ± 0.04 | 520 ± 740 nM | > 14 |[1] |
Table 3: Antimicrobial Activity of Dibenzofuran and Benzofuran Derivatives
| Compound/Derivative Class | Target Organism(s) | Activity Metric (MIC) | Reference(s) |
|---|---|---|---|
| Aza-benzofuran (Cpd 1) | S. typhimurium, S. aureus | 12.5 µg/mL | [16] |
| Aza-benzofuran (Cpd 1) | E. coli | 25 µg/mL | [16] |
| Benzofuran Amide (Cpd 6a, 6b, 6f) | B. subtilis, S. aureus, E. coli | 6.25 µg/mL | [14] |
| Oxa-benzofuran (Cpd 5, 6) | P. italicum, C. musae | 12.5 - 25 µg/mL |[16] |
Visualized Workflows and Pathways
The following diagrams illustrate the central role of this compound in drug discovery and the mechanisms of action for its derivatives.
Experimental Protocols
The following are representative protocols for the synthesis and biological evaluation of derivatives from this compound.
Protocol 1: Synthesis of a Dibenzofuran Chalcone Derivative
Objective: To synthesize a (2E)-1-(Dibenzofuran-2-yl)-3-phenylprop-2-en-1-one derivative, a common intermediate in drug discovery, via Claisen-Schmidt condensation.
Materials:
-
This compound
-
Substituted Acetophenone (e.g., 4'-hydroxyacetophenone)
-
Ethanol (EtOH)
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Hydrochloric Acid (HCl), dilute
-
Stir plate and stir bar
-
Round-bottom flask
-
Ice bath
-
Filtration apparatus (Büchner funnel)
Procedure:
-
Reactant Preparation: In a 100 mL round-bottom flask, dissolve this compound (1.0 eq) and the desired substituted acetophenone (1.0 eq) in ethanol (20-30 mL).
-
Catalyst Addition: Cool the flask in an ice bath. While stirring, slowly add an aqueous solution of NaOH (2.0 eq, 40%) dropwise to the mixture.
-
Reaction: Allow the reaction mixture to stir at room temperature for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC). The formation of a precipitate is often observed.
-
Neutralization & Precipitation: Once the reaction is complete, pour the mixture into a beaker containing crushed ice and acidify by slowly adding dilute HCl until the pH is ~5-6.
-
Isolation: Collect the precipitated solid product by vacuum filtration using a Büchner funnel.
-
Purification: Wash the solid with cold water to remove inorganic impurities. Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone derivative.
-
Characterization: Confirm the structure and purity of the final product using techniques such as NMR (¹H, ¹³C), Mass Spectrometry, and IR Spectroscopy.
Protocol 2: In Vitro Cytotoxicity (MTT) Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of synthesized dibenzofuran derivatives against a cancer cell line.
Materials:
-
Synthesized dibenzofuran derivative (dissolved in DMSO)
-
Cancer cell line (e.g., MV4-11, HeLa)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilizing agent (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in growth medium. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilizing agent to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Protocol 3: In Vitro Antimicrobial (Broth Microdilution) Assay
Objective: To determine the Minimum Inhibitory Concentration (MIC) of synthesized derivatives against bacterial strains.
Materials:
-
Synthesized dibenzofuran derivative (dissolved in DMSO)
-
Bacterial strain (e.g., S. aureus ATCC 29213)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well plates
-
Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)
-
Positive control antibiotic (e.g., Ciprofloxacin)
Procedure:
-
Plate Preparation: Add 50 µL of sterile MHB to all wells of a 96-well plate.
-
Compound Dilution: Add 50 µL of the test compound (at 2x the highest desired concentration) to the first column of wells. Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, and so on, discarding the final 50 µL from the last column.
-
Inoculation: Dilute the standardized bacterial suspension in MHB to achieve a final concentration of ~5 x 10⁵ CFU/mL. Add 50 µL of this diluted inoculum to each well.
-
Controls: Include a sterility control (MHB only), a growth control (MHB + inoculum), and a positive control (serial dilutions of a standard antibiotic).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which no visible bacterial growth is observed. This can be assessed visually or by measuring the optical density (OD) at 600 nm.
Disclaimer: These protocols are intended for research purposes only by qualified individuals. Appropriate safety precautions should be taken when handling all chemical and biological materials.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
- 6. Dibenzofuran Derivatives Inspired from Cercosporamide as Dual Inhibitors of Pim and CLK1 Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dibenzofuran Derivatives Inspired from Cercosporamide as Dual Inhibitors of Pim and CLK1 Kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Targeting the 5-HT2C Receptor in Biological Context and the Current State of 5-HT2C Receptor Ligand Development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeting the 5-HT2C Receptor in Biological Context and the Current State of 5-HT2C Receptor Ligand Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. op.niscpr.res.in [op.niscpr.res.in]
- 13. Synthesis and antimicrobial evaluation of new benzofuran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. jopcr.com [jopcr.com]
- 15. researchgate.net [researchgate.net]
- 16. Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046 - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Dibenzofuran-2-carboxaldehyde
This technical support center is designed for researchers, scientists, and drug development professionals engaged in the synthesis of Dibenzofuran-2-carboxaldehyde. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to enhance the yield and purity of your product.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The two most prevalent and effective methods for the synthesis of this compound are the Vilsmeier-Haack reaction and a lithiation/formylation sequence. The Vilsmeier-Haack reaction is a formylation process that works well with electron-rich aromatic compounds like dibenzofuran.[1][2] The lithiation/formylation route involves the deprotonation of dibenzofuran using a strong base, followed by quenching with a formylating agent like N,N-dimethylformamide (DMF).
Q2: I am getting a mixture of isomers. How can I improve the regioselectivity for the 2-position?
A2: In the Vilsmeier-Haack reaction, formylation of unsubstituted dibenzofuran typically occurs at the 2-position due to electronic factors.[2] However, steric hindrance and reaction conditions can influence the formation of other isomers. To enhance selectivity, it is crucial to maintain a low reaction temperature during the addition of the substrate to the pre-formed Vilsmeier reagent.[3] For lithiation, the choice of the organolithium reagent and the presence of directing groups can significantly impact the position of metalation.
Q3: My yield is consistently low. What are the primary factors affecting the yield?
A3: Low yields in the Vilsmeier-Haack synthesis of this compound can often be attributed to several factors. Moisture contamination is a critical issue as the Vilsmeier reagent is highly sensitive to water.[4] The purity of reagents, particularly phosphorus oxychloride (POCl₃) and DMF, is also crucial.[5] Inadequate temperature control can lead to the formation of side products and degradation of the starting material.[4] For lithiation reactions, incomplete deprotonation or side reactions with the organolithium reagent can result in diminished yields.
Q4: What are the common side products I should be aware of?
A4: In the Vilsmeier-Haack reaction, potential side products include other formylated isomers of dibenzofuran, di-formylated products, and chlorinated byproducts.[3] The formation of di-formylated products can be minimized by controlling the stoichiometry of the Vilsmeier reagent.[3] Chlorination is a known side reaction when using POCl₃, and it can be mitigated by maintaining a low reaction temperature.[3] In lithiation reactions, side products can arise from incomplete reaction or reaction at other positions on the dibenzofuran ring.
Q5: What is the best method for purifying the final product?
A5: this compound is a solid and can be effectively purified by column chromatography or recrystallization.[6][7][8][9] Column chromatography using a silica gel stationary phase with a hexane/ethyl acetate solvent system is a common and effective method.[1] Recrystallization from a suitable solvent system, such as ethanol-water, can also yield a highly pure product.
Troubleshooting Guides
Vilsmeier-Haack Reaction
| Issue | Potential Cause(s) | Troubleshooting & Optimization |
| Low or No Product Formation | Moisture in reagents or glassware. | Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents and reagents.[4] |
| Impure POCl₃ or DMF. | Use freshly distilled or newly opened high-purity reagents.[5] | |
| Insufficient reaction temperature or time. | Monitor the reaction by TLC. If no conversion is observed, gradually increase the temperature or prolong the reaction time. | |
| Inactive Vilsmeier reagent. | Prepare the Vilsmeier reagent at a low temperature (0-5 °C) and use it promptly. | |
| Formation of Multiple Products (Isomers/Di-formylation) | High reaction temperature. | Maintain a low and controlled temperature throughout the reaction, especially during substrate addition.[3] |
| Incorrect stoichiometry. | Use a molar ratio of Vilsmeier reagent to dibenzofuran of approximately 1.1:1 to 1.5:1 to favor mono-formylation.[3] | |
| Extended reaction time. | Monitor the reaction closely and quench it as soon as the starting material is consumed to avoid over-reaction.[3] | |
| Formation of Dark, Tarry Substance | Polymerization of starting material or product. | This is common with electron-rich heterocycles. Maintain a low reaction temperature and ensure efficient stirring to avoid localized heating.[4] |
| Degradation due to strong acidic conditions. | Quench the reaction mixture by pouring it into a cold aqueous solution of a base (e.g., sodium acetate or sodium bicarbonate) to neutralize the acid.[1][10] | |
| Presence of Chlorinated Byproducts | High reaction temperature. | Run the reaction at the lowest effective temperature to minimize chlorination.[3] |
| Excess POCl₃. | Use the correct stoichiometry of POCl₃ to DMF. | |
| Alternative Vilsmeier reagent preparation. | Consider using oxalyl chloride or thionyl chloride instead of POCl₃, which may reduce chlorination in some cases. |
Lithiation and Formylation
| Issue | Potential Cause(s) | Troubleshooting & Optimization |
| Low or No Product Formation | Incomplete lithiation. | Ensure the use of a sufficiently strong and fresh organolithium reagent (e.g., n-BuLi, s-BuLi). Perform the reaction under strictly anhydrous and inert conditions. |
| Inactive formylating agent (DMF). | Use anhydrous DMF. | |
| Quenching of the organolithium reagent. | Ensure the dibenzofuran starting material is completely dry. | |
| Formation of Multiple Isomers | Non-selective lithiation. | The regioselectivity of lithiation can be influenced by the organolithium reagent and the presence of coordinating solvents like TMEDA. Experiment with different conditions to optimize for the 2-position. |
| Low Yield after Quenching | Inefficient reaction with DMF. | Add the lithiated dibenzofuran solution slowly to a cold solution of DMF to ensure efficient trapping of the anion. |
| Degradation of the product during workup. | Use a mild acidic workup (e.g., saturated aqueous ammonium chloride) to quench the reaction. |
Data Presentation
Comparison of Synthetic Methods for Formylation of Aromatic Compounds
| Method | Substrate | Reagents | Yield (%) | Reference |
| Vilsmeier-Haack | 1,3-dimethoxy-5-(4-nitrophenoxy)benzene | POCl₃, DMF | Not specified, but successful | |
| Vilsmeier-Haack | N-vinylpyrrole | POCl₃, DMF | Not specified, but successful | |
| Vilsmeier-Haack | General Electron-Rich Arene | (Chloromethylene)dimethyliminium Chloride, DMF | 77 | [1] |
| Lithiation/Formylation | Benzofuran derivative | n-BuLi, DMF | Moderate | [4] |
| Formylation | 2-methoxydibenzo[b,d]furan | α,α-dichloromethyl methyl ether, SnCl₄ | 95 (mixture of isomers) | [11] |
Note: Yields are highly substrate and condition dependent. The data presented here is for illustrative purposes based on similar aromatic systems.
Experimental Protocols
Protocol 1: Synthesis of this compound via Vilsmeier-Haack Reaction
Materials:
-
Dibenzofuran
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
1,2-Dichloroethane (DCE), anhydrous
-
Sodium acetate
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
Procedure:
-
Vilsmeier Reagent Formation: In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, add anhydrous DMF (1.5 equivalents) to anhydrous DCE. Cool the solution to 0 °C in an ice bath. Slowly add POCl₃ (1.2 equivalents) dropwise to the stirred solution, maintaining the temperature below 10 °C. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes. The formation of a white precipitate indicates the formation of the Vilsmeier reagent.
-
Formylation: Dissolve dibenzofuran (1.0 equivalent) in anhydrous DCE and add it dropwise to the prepared Vilsmeier reagent at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature and pour it slowly into a vigorously stirred mixture of ice and a saturated aqueous solution of sodium acetate or sodium bicarbonate. Stir for 30-60 minutes to hydrolyze the iminium salt intermediate.
-
Extraction and Purification: Extract the aqueous mixture with DCM (3 x volume of aqueous layer). Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexanes/ethyl acetate as the eluent to afford this compound as a solid.
Protocol 2: Synthesis of this compound via Lithiation and Formylation
Materials:
-
Dibenzofuran
-
n-Butyllithium (n-BuLi) in hexanes
-
N,N-Dimethylformamide (DMF), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
Procedure:
-
Lithiation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, dissolve dibenzofuran (1.0 equivalent) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-BuLi (1.1 equivalents) dropwise to the stirred solution. Stir the mixture at -78 °C for 1-2 hours.
-
Formylation: In a separate flame-dried flask, add anhydrous DMF (2.0 equivalents) to anhydrous THF and cool to -78 °C. Slowly transfer the previously prepared lithiated dibenzofuran solution to the cold DMF solution via a cannula. Stir the reaction mixture at -78 °C for 1 hour, then allow it to slowly warm to room temperature.
-
Work-up: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Extract the aqueous mixture with diethyl ether (3 x volume of aqueous layer). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexanes/ethyl acetate as the eluent to yield this compound.
Mandatory Visualizations
Caption: Workflow for the synthesis and purification of this compound.
Caption: Troubleshooting guide for low yield in this compound synthesis.
References
- 1. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 2. jk-sci.com [jk-sci.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. mt.com [mt.com]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 8. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 9. scs.illinois.edu [scs.illinois.edu]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Formylation of Dibenzofuran
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the formylation of dibenzofuran. The primary focus is on addressing side reactions and optimizing the synthesis of the desired formyl-dibenzofuran isomers.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the formylation of dibenzofuran?
The most prevalent and effective method for introducing a formyl group onto the dibenzofuran ring is the Vilsmeier-Haack reaction. This reaction typically employs a Vilsmeier reagent, which is formed in situ from a combination of N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). The Vilsmeier reagent then acts as an electrophile in an electrophilic aromatic substitution reaction with the electron-rich dibenzofuran.
Q2: What are the primary products of the Vilsmeier-Haack formylation of unsubstituted dibenzofuran?
The formylation of unsubstituted dibenzofuran typically results in a mixture of two primary isomeric products: dibenzofuran-2-carbaldehyde and dibenzofuran-3-carbaldehyde. The reaction demonstrates regioselectivity, with the 3-isomer generally being the major product under standard conditions.
Q3: What are the most common side reactions to be aware of?
The primary side reactions encountered during the formylation of dibenzofuran are:
-
Formation of undesired isomers: The reaction is often not completely regioselective, leading to a mixture of 2-formyl and 3-formyl isomers that can be challenging to separate.
-
Di-formylation: Under harsh reaction conditions, such as elevated temperatures or an excess of the Vilsmeier reagent, a second formyl group can be introduced onto the dibenzofuran ring, leading to the formation of di-formylated byproducts.
-
Polymerization/Resin Formation: At higher temperatures, undesirable polymerization or resinification of the starting material and/or products can occur, leading to a decrease in the overall yield and complicating purification.
Q4: How can I distinguish between the 2-formyl and 3-formyl isomers?
The most effective method for distinguishing between the dibenzofuran-2-carbaldehyde and dibenzofuran-3-carbaldehyde isomers is through proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. The chemical shifts and coupling patterns of the aromatic protons are distinct for each isomer. Specifically, the proton adjacent to the aldehyde group in the 2-isomer and the protons on the same ring as the aldehyde in the 3-isomer will have characteristic chemical shifts.
Troubleshooting Guide
Problem 1: Low Yield of the Desired Mono-formylated Product
| Possible Cause | Suggested Solution |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the expected reaction time, consider extending the reaction duration. Ensure the Vilsmeier reagent was properly formed and is present in a sufficient stoichiometric amount (typically 1.1 to 1.5 equivalents relative to dibenzofuran). |
| Degradation of Products | Avoid excessively high reaction temperatures. The Vilsmeier-Haack reaction is often exothermic, so careful temperature control is crucial. Maintain the reaction temperature within the range of 0°C to room temperature for initial stages, with gentle heating only if necessary to drive the reaction to completion. |
| Inefficient Work-up | During the aqueous work-up, ensure that the iminium salt intermediate is completely hydrolyzed to the aldehyde. This is typically achieved by quenching the reaction mixture with ice-water followed by neutralization with a base like sodium acetate or sodium bicarbonate. |
Problem 2: High Proportion of the Undesired Isomer
| Possible Cause | Suggested Solution |
| Reaction Conditions Favoring the Minor Isomer | The regioselectivity of the Vilsmeier-Haack reaction can be influenced by temperature. Running the reaction at a lower temperature may improve the selectivity for the thermodynamically favored 3-isomer. Experiment with a temperature range of 0°C to 25°C. |
| Solvent Effects | While DMF is typically used as both a reagent and a solvent, the use of a co-solvent like dichloromethane (DCM) might alter the regioselectivity. Consider running the reaction in a different solvent system. |
Problem 3: Significant Formation of Di-formylated Byproducts
| Possible Cause | Suggested Solution |
| Excess Vilsmeier Reagent | Use a controlled stoichiometry of the Vilsmeier reagent. An excess of the formylating agent can lead to a second formylation event. Start with 1.1 to 1.2 equivalents of POCl₃ and DMF relative to dibenzofuran. |
| High Reaction Temperature | Elevated temperatures provide the activation energy for the less favorable di-formylation. Maintain a lower and controlled reaction temperature throughout the experiment. |
| Prolonged Reaction Time | Once the mono-formylated product is formed, extended reaction times at higher temperatures can lead to further reaction. Monitor the reaction by TLC and quench it once the desired product is maximized. |
Problem 4: Difficulty in Separating the 2- and 3-Formyl Isomers
| Possible Cause | Suggested Solution |
| Similar Polarity of Isomers | The 2- and 3-formyl isomers of dibenzofuran often have very similar polarities, making their separation by standard column chromatography challenging. |
| Ineffective Chromatographic Conditions | Utilize a high-performance liquid chromatography (HPLC) system for better resolution. For column chromatography, use a long column with a high-quality silica gel and a carefully optimized eluent system (e.g., a gradient of ethyl acetate in hexane). Multiple chromatographic runs may be necessary for complete separation.[1][2] |
Experimental Protocols
Key Experiment: Vilsmeier-Haack Formylation of Dibenzofuran
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and desired outcome.
Materials:
-
Dibenzofuran
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Ice
-
Saturated aqueous sodium acetate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexane
Procedure:
-
Vilsmeier Reagent Formation: In a three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet, add anhydrous DMF (3.0 equivalents) and anhydrous DCM. Cool the flask to 0°C in an ice bath. Slowly add POCl₃ (1.2 equivalents) dropwise to the stirred DMF solution, ensuring the temperature remains below 10°C. Stir the mixture at 0°C for 30 minutes to allow for the formation of the Vilsmeier reagent.
-
Formylation Reaction: Dissolve dibenzofuran (1.0 equivalent) in anhydrous DCM and add it dropwise to the pre-formed Vilsmeier reagent at 0°C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC. If the reaction is sluggish, it may be gently heated to 40-50°C.
-
Work-up: Cool the reaction mixture back to 0°C and carefully quench it by pouring it into a beaker of crushed ice with vigorous stirring. Once the ice has melted, add a saturated aqueous solution of sodium acetate or sodium bicarbonate to neutralize the mixture to a pH of 6-7.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM or ethyl acetate (3 x volumes).
-
Washing and Drying: Combine the organic layers and wash them sequentially with water and brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product. The crude product, a mixture of 2- and 3-formyldibenzofuran, can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
Visualizations
Caption: A troubleshooting workflow for the formylation of dibenzofuran.
References
Technical Support Center: Purification of Dibenzofuran-2-carboxaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the purification of Dibenzofuran-2-carboxaldehyde.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound.
Issue 1: Low Purity After Recrystallization
-
Symptom: The melting point of the recrystallized product is broad, or analytical techniques (e.g., HPLC, NMR) show the presence of significant impurities.
-
Possible Causes & Solutions:
-
Inappropriate Solvent Choice: The chosen solvent may not have a steep enough solubility curve for effective purification. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
-
Action: Screen a variety of solvents. Good starting points for aromatic aldehydes include ethanol, isopropanol, or a mixed solvent system like ethyl acetate/hexanes or toluene/heptane.[1]
-
-
Cooling Too Rapidly: Fast cooling can trap impurities within the crystal lattice.
-
Action: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath. Do not disturb the flask during crystal formation.[1]
-
-
Insufficient Washing: Residual mother liquor on the crystal surface contains impurities.
-
Action: Wash the filtered crystals with a small amount of the cold recrystallization solvent.
-
-
Co-crystallization of Impurities: Isomeric impurities, such as other dibenzofuran carboxaldehyde isomers formed during synthesis, may have similar solubility profiles and co-crystallize.
-
Action: If recrystallization is ineffective, consider column chromatography for separation.
-
-
Issue 2: Oiling Out During Recrystallization
-
Symptom: The dissolved compound separates as a liquid (oil) instead of forming solid crystals upon cooling.
-
Possible Causes & Solutions:
-
Solution is Too Concentrated: The solubility limit is exceeded too rapidly for crystal nucleation to occur.
-
Action: Reheat the mixture to dissolve the oil and add a small amount of additional hot solvent to reduce the concentration.[1]
-
-
Melting Point of the Solute is Lower than the Boiling Point of the Solvent: The compound may be melting in the hot solvent rather than dissolving.
-
Action: Choose a solvent with a lower boiling point.
-
-
Presence of Impurities: Impurities can depress the melting point of the compound and interfere with crystal lattice formation.
-
Action: Attempt to remove impurities by a preliminary purification step, such as a wash with a dilute base if acidic impurities are suspected.
-
-
Issue 3: Poor Separation During Column Chromatography
-
Symptom: Fractions collected from the column show a mixture of the desired product and impurities (as determined by TLC or other analytical methods).
-
Possible Causes & Solutions:
-
Incorrect Mobile Phase Polarity: The eluent may be too polar, causing all compounds to elute quickly with little separation, or not polar enough, resulting in slow elution and broad peaks.
-
Action: Optimize the mobile phase using Thin Layer Chromatography (TLC) first. A good starting point for dibenzofuran derivatives is a mixture of hexanes and ethyl acetate.[2] Vary the ratio to achieve good separation of spots on the TLC plate.
-
-
Column Overloading: Too much crude material was loaded onto the column.
-
Action: Use a larger column or reduce the amount of sample loaded. A general rule is to use a 20:1 to 100:1 ratio of stationary phase to crude product by weight.
-
-
Poor Column Packing: Channels or cracks in the stationary phase lead to an uneven flow of the mobile phase.
-
Action: Ensure the column is packed uniformly. A slurry packing method is generally recommended.
-
-
Sample Insolubility in the Mobile Phase: The compound may precipitate at the top of the column.
-
Action: Dissolve the crude product in a minimal amount of a slightly more polar solvent (like dichloromethane) before loading it onto the column, or use a "dry loading" technique where the sample is adsorbed onto a small amount of silica gel before being added to the column.
-
-
Issue 4: Product Discoloration
-
Symptom: The purified this compound is yellow or brown instead of the expected white to off-white solid.
-
Possible Causes & Solutions:
-
Oxidation: Aromatic aldehydes can be susceptible to air oxidation, especially at elevated temperatures, forming the corresponding carboxylic acid.
-
Action: Store the compound under an inert atmosphere (e.g., nitrogen or argon). During purification, minimize exposure to high temperatures for extended periods.
-
-
Presence of Highly Colored Impurities: Trace impurities from the synthesis can be intensely colored.
-
Action: If recrystallization does not remove the color, try treating a solution of the crude product with activated charcoal before filtration and crystallization.[1] Note that this may reduce the overall yield.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities can include:
-
Unreacted Starting Materials: Depending on the synthetic route, this could include dibenzofuran.
-
Isomeric Byproducts: Formylation reactions, such as the Vilsmeier-Haack reaction, can sometimes produce other isomers of dibenzofuran carboxaldehyde.[3]
-
Solvents: Residual solvents from the reaction or workup.
-
Dibenzofuran-2-carboxylic acid: Formed by the oxidation of the aldehyde.
Q2: What is the best single-solvent for recrystallizing this compound?
A2: While the optimal solvent should be determined experimentally, ethanol is often a good starting point for the recrystallization of aromatic aldehydes.
Q3: Can I use a bisulfite adduct formation to purify this compound?
A3: Yes, this is a classic method for purifying aldehydes. The aldehyde reacts with sodium bisulfite to form a water-soluble adduct, which can be separated from non-aldehydic impurities by extraction. The aldehyde can then be regenerated by treating the aqueous layer with a base (e.g., NaOH) or an acid. This method is particularly useful for removing non-aldehydic impurities.
Q4: What are typical mobile phases for column chromatography of this compound on silica gel?
A4: A common mobile phase for purifying dibenzofuran derivatives on silica gel is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[2] A gradient elution, starting with a low polarity mixture and gradually increasing the polarity, can be effective for separating compounds with different polarities.
Q5: How can I monitor the purity of my this compound during purification?
A5: The purity can be monitored using several techniques:
-
Thin Layer Chromatography (TLC): A quick and easy way to check for the presence of impurities and to determine the appropriate solvent system for column chromatography.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity of the sample.[4][5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to identify the structure of the compound and detect the presence of impurities.
-
Melting Point: A sharp melting point close to the literature value is an indicator of high purity.
Data Presentation
Table 1: Comparison of Purification Techniques for Aromatic Aldehydes
| Purification Technique | Typical Yield Range | Typical Purity Range | Advantages | Disadvantages |
| Recrystallization | 60-90% | >98% | Simple, inexpensive, and effective for removing small amounts of impurities with different solubility profiles. | Can be time-consuming to find the optimal solvent; may not be effective for removing impurities with similar solubility; potential for low yield if the compound is somewhat soluble in the cold solvent. |
| Column Chromatography | 50-85% | >99% | Highly effective for separating complex mixtures, including isomeric impurities. | Can be labor-intensive and requires larger volumes of solvent; potential for product loss on the column. |
| Bisulfite Adduct Formation | 70-95% | Variable, depends on the nature of impurities | Highly selective for aldehydes; excellent for removing non-aldehydic impurities. | The aldehyde must be stable to the basic or acidic conditions used for regeneration; may not remove other aldehydic impurities. |
Note: Yields and purity are highly dependent on the initial purity of the crude product and the specific experimental conditions.
Experimental Protocols
Protocol 1: Purification by Recrystallization from an Ethyl Acetate/Hexanes Solvent System
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Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethyl acetate.
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Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot filtration to remove them.
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Induce Crystallization: While the solution is still hot, slowly add hexanes until the solution becomes slightly cloudy.
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Cooling: Allow the flask to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of cold hexanes.
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Drying: Dry the purified crystals under vacuum.
Protocol 2: Purification by Flash Column Chromatography
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Stationary Phase: Silica gel (230-400 mesh).
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Mobile Phase: A mixture of hexanes and ethyl acetate. The optimal ratio should be determined by TLC analysis of the crude material. A good starting point is a 9:1 hexanes:ethyl acetate mixture.
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Column Packing: Pack the column with a slurry of silica gel in the mobile phase.
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Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the mobile phase. Carefully apply the solution to the top of the silica gel bed. Alternatively, use a dry loading method.
-
Elution: Elute the column with the mobile phase, collecting fractions.
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Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
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Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: Purification workflow for this compound.
Caption: Troubleshooting guide for recrystallization issues.
References
Overcoming regioselectivity issues in the synthesis of Dibenzofuran-2-carboxaldehyde
Welcome to the technical support center for the synthesis of Dibenzofuran-2-carboxaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common challenges, particularly concerning regioselectivity.
Frequently Asked Questions (FAQs)
Q1: Why is the synthesis of this compound challenging in terms of regioselectivity?
The direct electrophilic formylation of unsubstituted dibenzofuran, a common method for introducing an aldehyde group, typically results in a mixture of isomers. The electronic properties of the dibenzofuran ring system do not overwhelmingly favor substitution at the C2 position over other positions, such as C3. This lack of inherent regioselectivity leads to the formation of multiple products, complicating purification and reducing the yield of the desired this compound.
Q2: What are the common isomeric byproducts in the formylation of dibenzofuran?
The most common isomeric byproduct is Dibenzofuran-3-carboxaldehyde. Depending on the reaction conditions, small amounts of other isomers may also be formed. The similar physical properties of the 2- and 3-isomers can make their separation difficult.
Q3: Are there any activating groups that can direct formylation to the 2-position?
Yes, the introduction of an activating group can influence the regioselectivity of electrophilic substitution. For instance, the formylation of 2-methoxydibenzofuran using α,α-dichloromethyl methyl ether and tin(IV) chloride has been reported to yield a mixture of 2-methoxy-dibenzofuran-1-carboxaldehyde and 2-methoxydibenzofuran-3-carboxaldehyde.[1][2] While this demonstrates the principle of using substituents to direct the reaction, it also highlights that a mixture of isomers can still be produced. Further research into other directing groups for specific C2-formylation is ongoing.
Q4: What are the main alternative strategies to direct electrophilic formylation for synthesizing this compound?
To overcome the regioselectivity issues of direct formylation, two main strategies are employed:
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Ortho-metalation (Directed Lithiation): This involves the deprotonation of dibenzofuran at a specific position using a strong base like n-butyllithium (n-BuLi), followed by quenching the resulting organolithium species with a formylating agent such as N,N-dimethylformamide (DMF). This method can offer high regioselectivity for the 2-position.
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Cross-coupling Reactions: This approach involves the synthesis of a 2-substituted dibenzofuran precursor, such as 2-bromodibenzofuran, which is then converted to the aldehyde. For example, a Grignard reagent can be formed from 2-bromodibenzofuran, which is then reacted with a formylating agent.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low to no yield of any formylated product | - Inactive reagents (e.g., moisture in the reaction).- Insufficiently strong reaction conditions for direct formylation.- Incomplete lithiation in the ortho-metalation strategy. | - Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).- Use freshly distilled, anhydrous solvents.- For ortho-metalation, consider using a stronger base or adding an activator like tetramethylethylenediamine (TMEDA).- Verify the concentration of the organolithium reagent by titration. |
| Formation of a mixture of isomers (primarily 2- and 3-carboxaldehydes) | - Lack of regioselectivity in direct electrophilic formylation (Vilsmeier-Haack or Rieche). | - Switch to a more regioselective method like ortho-metalation followed by formylation with DMF.- If direct formylation is necessary, optimize reaction conditions (temperature, solvent, Lewis acid) to favor the 2-isomer, though significant amounts of the 3-isomer are still likely.- Be prepared for chromatographic separation of the isomers. |
| Difficulty in separating this compound from the 3-isomer | - Similar polarities and physical properties of the isomers. | - Utilize high-performance column chromatography with a silica gel stationary phase and a carefully optimized eluent system (e.g., a gradient of ethyl acetate in hexanes).- Consider fractional crystallization from a suitable solvent system, which may require screening various solvents and conditions.- Derivatization of the aldehyde mixture to facilitate separation, followed by regeneration of the aldehyde, can be an option in challenging cases. |
| Low yield of the desired 2-isomer in ortho-metalation | - Incomplete lithiation at the 2-position.- Reaction of the organolithium intermediate with other electrophiles (e.g., trace water or carbon dioxide).- Side reactions of the formylating agent. | - Ensure the complete exclusion of moisture and air.- Add the formylating agent (DMF) at a low temperature (e.g., -78 °C) to minimize side reactions.- Allow sufficient time for the lithiation to proceed to completion before adding the electrophile. |
Data Presentation: Comparison of Synthetic Methods
| Method | Substrate | Reagents | Product(s) | Isomer Ratio (2-CHO vs. others) | Total Yield (%) | Reference(s) |
| Rieche Formylation | 2-Methoxydibenzofuran | α,α-Dichloromethyl methyl ether, SnCl₄ | 2-Methoxy-dibenzofuran-1-carboxaldehyde & 2-Methoxy-dibenzofuran-3-carboxaldehyde | 35:65 (1-CHO:3-CHO) | 95 | [1][2] |
| Ortho-metalation & Formylation | Dibenzofuran | 1. n-BuLi2. DMF | This compound | Highly selective for the 2-isomer | Moderate (specific yield not consistently reported) | [3] |
Experimental Protocols
Method 1: Ortho-metalation and Formylation of Dibenzofuran (Literature-based procedure)
This method is preferred for achieving high regioselectivity towards the 2-position.
Materials:
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Dibenzofuran
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Anhydrous tetrahydrofuran (THF)
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n-Butyllithium (n-BuLi) in hexanes
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Anhydrous N,N-dimethylformamide (DMF)
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Saturated aqueous ammonium chloride (NH₄Cl) solution
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Diethyl ether
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Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
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Silica gel for column chromatography
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Hexanes and Ethyl acetate for chromatography
Procedure:
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Setup: Under an inert atmosphere of argon or nitrogen, add dibenzofuran to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.
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Dissolution: Dissolve the dibenzofuran in anhydrous THF.
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Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
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Lithiation: Slowly add a solution of n-BuLi in hexanes dropwise via the dropping funnel, maintaining the temperature below -70 °C. Stir the mixture at this temperature for 1-2 hours to ensure complete lithiation at the 2-position.
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Formylation: Slowly add anhydrous DMF dropwise to the reaction mixture at -78 °C. A color change is typically observed. Stir the reaction at this temperature for an additional hour, then allow it to slowly warm to room temperature and stir overnight.
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Quenching: Cool the reaction mixture in an ice bath and carefully quench by the slow addition of a saturated aqueous NH₄Cl solution.
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Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether. Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄ or Na₂SO₄.
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Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to isolate this compound.
Visualizations
Logical Workflow for Troubleshooting Regioselectivity Issues
Caption: Troubleshooting workflow for regioselectivity in the synthesis of this compound.
Experimental Workflow for Ortho-metalation and Formylation
Caption: Step-by-step experimental workflow for the synthesis of this compound via ortho-metalation.
References
Technical Support Center: Optimization of Vilsmeier-Haack Reaction Conditions for Dibenzofuran-2-carboxaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers in optimizing the Vilsmeier-Haack reaction for the synthesis of Dibenzofuran-2-carboxaldehyde.
Frequently Asked Questions (FAQs)
Q1: What is the expected major product of the Vilsmeier-Haack formylation of unsubstituted dibenzofuran?
Based on the electronic properties of the dibenzofuran ring system, the electrophilic Vilsmeier-Haack reagent is expected to preferentially attack the electron-rich positions. The 2-position is generally favored, making this compound the expected major product. However, the reaction is often not completely regioselective, and the formation of other isomers, such as dibenzofuran-3-carboxaldehyde and dibenzofuran-4-carboxaldehyde, can occur.[1] The separation of these isomers might be necessary.[1]
Q2: What are the key reagents in the Vilsmeier-Haack reaction, and what are their roles?
The primary reagents are:
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Dibenzofuran: The substrate undergoing formylation.
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Phosphorus oxychloride (POCl₃): An activating agent that reacts with DMF to form the electrophilic Vilsmeier reagent.
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N,N-Dimethylformamide (DMF): Serves as both the solvent and the source of the formyl group. It reacts with POCl₃ to generate the Vilsmeier reagent, (chloromethylene)dimethyliminium chloride.
Q3: What are the common side products in this reaction?
Common side products include:
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Isomeric Monocarboxaldehydes: Dibenzofuran-3-carboxaldehyde and Dibenzofuran-4-carboxaldehyde are the most common isomeric impurities.
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Diformylated Products: Under forcing conditions (e.g., excess Vilsmeier reagent, high temperatures), diformylation can occur, leading to products like dibenzofuran-2,8-dicarboxaldehyde.
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Unreacted Starting Material: Incomplete conversion will result in the presence of dibenzofuran in the final product mixture.
Q4: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. A suitable eluent system, such as a mixture of hexane and ethyl acetate, can be used to separate the starting material, the desired product, and major byproducts. The disappearance of the dibenzofuran spot and the appearance of new, more polar spots corresponding to the aldehyde products indicate the reaction's progress.
Q5: What is a suitable method for purifying the final product?
Purification is typically achieved through column chromatography on silica gel, which can separate the desired this compound from unreacted starting material and isomeric byproducts. Recrystallization from a suitable solvent system can be employed for further purification of the isolated product.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Yield of Product | 1. Inactive Vilsmeier Reagent: Moisture can deactivate the Vilsmeier reagent. | 1. Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous DMF. |
| 2. Insufficient Activation: The reaction temperature may be too low for the formylation to proceed at a reasonable rate. | 2. While the Vilsmeier reagent is typically formed at 0°C, the subsequent reaction with dibenzofuran may require gentle heating. Monitor the reaction by TLC to determine the optimal temperature. | |
| 3. Inefficient Quenching: The intermediate iminium salt may not be fully hydrolyzed. | 3. After the reaction is complete, pour the mixture into a vigorously stirred ice-water mixture, followed by neutralization with a base (e.g., sodium bicarbonate or sodium acetate solution) to ensure complete hydrolysis. | |
| Presence of Multiple Isomers (Low Regioselectivity) | 1. Reaction Temperature: Higher temperatures can sometimes lead to the formation of a mixture of isomers. | 1. Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. Start with lower temperatures (e.g., room temperature) and gradually increase if necessary, while monitoring the isomer distribution by TLC or GC-MS. |
| 2. Stoichiometry of Reagents: The molar ratio of the Vilsmeier reagent to dibenzofuran can influence selectivity. | 2. Experiment with varying the molar ratio of POCl₃ and DMF to dibenzofuran. A slight excess of the Vilsmeier reagent is common, but a large excess may decrease selectivity. | |
| Formation of Diformylated Byproducts | 1. Excess Vilsmeier Reagent: A large excess of the formylating agent significantly increases the likelihood of a second formylation. | 1. Use a controlled amount of the Vilsmeier reagent (typically 1.1 to 1.5 equivalents relative to dibenzofuran). |
| 2. High Reaction Temperature or Prolonged Reaction Time: These conditions can promote over-reaction. | 2. Maintain a controlled temperature and monitor the reaction closely by TLC. Quench the reaction as soon as the starting material is consumed to minimize the formation of diformylated products. | |
| Product is Contaminated with Colored Impurities | 1. Decomposition of Reagents or Products: The Vilsmeier reagent or the product may be unstable under the reaction or workup conditions. | 1. Ensure the reaction is worked up promptly after completion. During purification, consider treating the crude product solution with activated charcoal to remove colored impurities before filtration and concentration. |
Experimental Protocols
General Procedure for Vilsmeier-Haack Formylation of Dibenzofuran
This protocol is a general guideline and may require optimization for specific laboratory conditions and desired outcomes.
1. Preparation of the Vilsmeier Reagent:
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In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 3-5 equivalents).
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Cool the flask to 0°C in an ice bath.
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Slowly add phosphorus oxychloride (POCl₃, 1.1-1.5 equivalents) dropwise to the stirred DMF, ensuring the temperature is maintained below 10°C.
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After the addition is complete, stir the mixture at 0°C for 30-60 minutes. The formation of a white solid or a viscous oil indicates the formation of the Vilsmeier reagent.
2. Formylation Reaction:
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Dissolve dibenzofuran (1.0 equivalent) in a minimal amount of anhydrous DMF or a suitable inert solvent like 1,2-dichloroethane.
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Add the dibenzofuran solution dropwise to the pre-formed Vilsmeier reagent at 0°C.
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After the addition, allow the reaction mixture to warm to room temperature and then heat to a predetermined temperature (e.g., 60-80°C).
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Monitor the reaction progress by TLC.
3. Work-up and Purification:
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Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature and carefully pour it onto a vigorously stirred mixture of crushed ice and water.
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Neutralize the aqueous solution by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium acetate.
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Stir the mixture for 30-60 minutes to ensure complete hydrolysis of the intermediate iminium salt.
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Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane, 3 x volume of the aqueous layer).
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Combine the organic extracts, wash with water and then with brine.
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Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to isolate this compound.
Visualizing the Troubleshooting Workflow
Caption: Troubleshooting workflow for the Vilsmeier-Haack formylation of dibenzofuran.
References
Challenges in the scale-up of Dibenzofuran-2-carboxaldehyde production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of Dibenzofuran-2-carboxaldehyde.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, particularly via the Vilsmeier-Haack reaction, a prevalent method for its production.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Yield | 1. Incomplete reaction: Insufficient reaction time or temperature. 2. Moisture contamination: Vilsmeier-Haack reagents are highly sensitive to moisture. 3. Poor quality reagents: Degradation of phosphorus oxychloride (POCl₃) or dimethylformamide (DMF). 4. Substrate reactivity: Dibenzofuran may require specific activation conditions. | 1. Reaction Monitoring: Monitor reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Consider extending the reaction time or gradually increasing the temperature. 2. Anhydrous Conditions: Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. 3. Reagent Quality: Use freshly opened or distilled POCl₃ and anhydrous DMF. Check for any signs of decomposition in the reagents. 4. Reaction Conditions: For less reactive substrates, a higher temperature may be required. However, this should be balanced against the risk of side reactions. |
| Formation of Multiple Products (Isomers) | 1. Lack of regioselectivity: The Vilsmeier-Haack reaction on dibenzofuran can potentially yield formylation at different positions on the aromatic rings. The primary product is typically the 2-isomer, but others can form. | 1. Temperature Control: Lowering the reaction temperature can sometimes improve selectivity. 2. Catalyst/Solvent Effects: The choice of solvent and the specific Vilsmeier reagent precursor (e.g., oxalyl chloride instead of POCl₃) can influence regioselectivity. Experiment with different conditions on a small scale. |
| Product Degradation or Side Reactions | 1. Over-reaction/Polymerization: High temperatures or prolonged reaction times can lead to the formation of polymeric byproducts. 2. Formation of colored impurities: Side reactions can generate highly colored species that are difficult to remove. | 1. Strict Temperature Control: Maintain the reaction temperature within the optimal range. Avoid localized overheating. 2. Quenching: Quench the reaction as soon as it reaches completion to prevent further reactions. 3. Purification: Employ appropriate purification techniques such as column chromatography or recrystallization to remove colored impurities. |
| Difficulties in Product Isolation and Purification | 1. Emulsion formation during workup: The presence of DMF and salts can lead to the formation of stable emulsions. 2. Co-elution of isomers: If multiple isomers are formed, they may have similar polarities, making chromatographic separation challenging. 3. Product instability: The aldehyde product may be sensitive to air or light. | 1. Workup Procedure: Use a brine wash to break emulsions. Multiple extractions with a suitable organic solvent can improve recovery. 2. Chromatography Optimization: Use a long chromatography column with a shallow solvent gradient. Consider different solvent systems or stationary phases (e.g., alumina). 3. Handling and Storage: Work up the reaction mixture promptly. Store the purified product under an inert atmosphere and protect it from light. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most frequently employed method is the Vilsmeier-Haack reaction. This reaction introduces a formyl group (-CHO) onto an electron-rich aromatic ring, such as dibenzofuran, using a Vilsmeier reagent, which is typically formed from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride like phosphorus oxychloride (POCl₃)[1].
Q2: What are the main challenges in scaling up the Vilsmeier-Haack reaction for this compound production?
A2: Key challenges during scale-up include:
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Handling of Hazardous Reagents: POCl₃ is corrosive and reacts violently with water. Large-scale operations require specialized equipment and safety protocols.
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Exothermic Reaction: The formation of the Vilsmeier reagent is exothermic and requires careful temperature control to prevent runaway reactions.
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Workup and Waste Disposal: The reaction quench and workup generate acidic and often voluminous waste streams that need to be neutralized and disposed of properly.
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Regioselectivity Control: Ensuring the selective formation of the desired 2-isomer over other potential isomers is critical for product purity and yield.
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Product Purification: Efficiently removing unreacted starting materials, isomers, and other byproducts at a large scale can be challenging.
Q3: How can I improve the regioselectivity of the formylation to favor the 2-position of dibenzofuran?
A3: While the 2-position is generally the most reactive site for electrophilic substitution on dibenzofuran, achieving high selectivity can be influenced by reaction conditions. Lowering the reaction temperature often enhances selectivity. The choice of the formylating agent and solvent system can also play a role, though specific studies on dibenzofuran are limited. It is advisable to perform small-scale optimization experiments to determine the ideal conditions for your specific setup.
Q4: What are the typical impurities I might encounter in my crude this compound?
A4: Potential impurities include:
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Unreacted dibenzofuran.
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Other isomers of dibenzofuran carboxaldehyde (e.g., 3-formyl, 4-formyl).
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Di-formylated products.
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Polymeric byproducts resulting from side reactions.
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Residual solvents (e.g., DMF).
Q5: What analytical methods are suitable for monitoring the reaction and assessing the purity of this compound?
A5: Commonly used analytical methods include:
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Thin Layer Chromatography (TLC): For rapid, qualitative monitoring of the reaction progress.
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High-Performance Liquid Chromatography (HPLC): For quantitative analysis of the reaction mixture, determination of product purity, and quantification of impurities. A reversed-phase C18 column with a UV detector is a common setup.
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Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and confirming the structure of the product and byproducts.
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural elucidation and confirmation of the final product.
Experimental Protocols
General Protocol for Vilsmeier-Haack Formylation of Dibenzofuran
Disclaimer: This is a general laboratory-scale protocol and must be adapted and optimized for specific equipment and scale. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
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Dibenzofuran
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Anhydrous N,N-Dimethylformamide (DMF)
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Phosphorus oxychloride (POCl₃)
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Dichloromethane (DCM, anhydrous)
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Saturated sodium acetate solution
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Deionized water
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Magnesium sulfate (anhydrous)
Procedure:
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In a three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet, add anhydrous DMF (3 equivalents) and anhydrous DCM.
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Cool the flask to 0°C in an ice bath.
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Slowly add POCl₃ (1.2 equivalents) dropwise to the stirred DMF solution while maintaining the temperature below 5°C. The formation of the Vilsmeier reagent is exothermic.
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After the addition is complete, stir the mixture at 0°C for 30 minutes.
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Dissolve dibenzofuran (1 equivalent) in anhydrous DCM and add it dropwise to the Vilsmeier reagent solution at 0°C.
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After the addition, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC/HPLC analysis indicates the consumption of the starting material.
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Cool the reaction mixture back to 0°C and slowly quench by the dropwise addition of a cold, saturated aqueous solution of sodium acetate. This step is also exothermic and may release gas.
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Separate the organic layer. Extract the aqueous layer with DCM (2 x volume).
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Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization.
Visualizations
Vilsmeier-Haack Reaction Workflow
Caption: A generalized workflow for the synthesis of this compound via the Vilsmeier-Haack reaction.
Troubleshooting Logic for Low Product Yield
Caption: A decision-making diagram for troubleshooting low yield in the synthesis of this compound.
References
Stability and degradation pathways of Dibenzofuran-2-carboxaldehyde
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability and degradation pathways of Dibenzofuran-2-carboxaldehyde (CAS: 5397-82-0). The following troubleshooting guides and FAQs address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage and handling conditions for this compound?
A1: this compound is sensitive to air and should be handled and stored accordingly to maintain its integrity.[1]
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[2] For long-term stability, storage under an inert atmosphere (e.g., nitrogen or argon) at room temperature is recommended.[1][3] The material should be protected from light.[4]
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Handling: Use with adequate ventilation and minimize dust generation.[2] Avoid contact with skin and eyes; wear appropriate personal protective equipment (PPE), including gloves and safety goggles.[1][5] The compound is incompatible with strong oxidizing agents.[1] Wash hands thoroughly after handling.[2]
Q2: How stable is this compound in common laboratory solvents?
Q3: What is the primary chemical degradation pathway for this compound?
A3: The aldehyde functional group is susceptible to oxidation. The primary and most common degradation pathway for this compound is the oxidation of the aldehyde group to the corresponding carboxylic acid, Dibenzofuran-2-carboxylic acid.[6] This can occur upon exposure to air (auto-oxidation) or oxidizing agents.[1]
Q4: Is this compound sensitive to light?
A4: The dibenzofuran core is a polycyclic aromatic structure, and such compounds are often susceptible to photodegradation.[7][8] Aromatic aldehydes can also undergo photochemical reactions.[9] Therefore, it is crucial to protect this compound and its solutions from light to prevent the formation of photolytic degradation products.[4]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| A new, more polar peak appears in my HPLC chromatogram over time. | This is likely due to the oxidation of the aldehyde to the more polar Dibenzofuran-2-carboxylic acid. | Prepare solutions fresh before use. Purge solvents with nitrogen or argon to remove dissolved oxygen. Store stock solutions under an inert atmosphere and protect from light. |
| The solid material has developed a yellowish tint. | Discoloration can be a sign of degradation, possibly due to slow oxidation or exposure to light over time. | Check the purity of the material using a suitable analytical method (e.g., HPLC, GC-MS) before use. If purity has decreased significantly, purification (e.g., recrystallization) may be necessary. Always store the compound in a tightly sealed, opaque container under an inert atmosphere.[2][6] |
| I am observing inconsistent results in my biological assay. | The compound may be degrading under the assay conditions (e.g., in aqueous buffer, in the presence of air, or under ambient light). Aldehydes can also react with amine groups in media or proteins.[10] | Perform a stability check of the compound under your specific assay conditions. Analyze samples incubated for the duration of the assay to check for degradation. If degradation is observed, consider preparing stock solutions in an appropriate solvent and adding them to the assay at the last possible moment. |
| Low recovery of the compound after extraction from an aqueous matrix. | This compound is insoluble in water. Adsorption to glassware or plasticware, or incomplete extraction, could be the cause. | Pre-rinse all glassware with the extraction solvent. Ensure vigorous mixing during the extraction process. Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) and combine the organic layers. |
Stability Profile and Degradation Pathways
Forced degradation studies are essential for understanding a molecule's intrinsic stability.[7][11] While specific quantitative data for this compound is not publicly available, this section outlines its expected stability profile based on its chemical structure and data from related compounds.
Summary of Stability under Forced Degradation Conditions
| Condition | Expected Stability | Likely Major Degradation Product(s) | Mechanism |
| Acidic (e.g., 0.1 N HCl) | Expected to be relatively stable. | Minimal degradation expected. | Hydrolysis of the aldehyde is unlikely under these conditions. |
| Basic (e.g., 0.1 N NaOH) | Likely stable, but Cannizzaro reaction is a possibility under strong basic conditions if no α-hydrogens are present. | Dibenzofuran-2-carboxylic acid and Dibenzofuran-2-yl-methanol. | Disproportionation (Cannizzaro reaction). |
| Oxidative (e.g., 3% H₂O₂) | Unstable. Expected to degrade rapidly. | Dibenzofuran-2-carboxylic acid. | Oxidation of the aldehyde functional group. |
| Thermal (Dry Heat, >60°C) | Expected to be stable at moderately elevated temperatures. | Minimal degradation expected unless in the presence of oxygen. | Thermolysis. |
| Photolytic (UV/Vis Light) | Likely Unstable. | Complex mixture of products. | Photoreduction, photo-oxidation, or rearrangement.[9] |
Visualized Degradation Pathways
The following diagrams illustrate the potential chemical and metabolic degradation pathways of this compound.
Metabolic Degradation
In biological systems, particularly in microbial environments, the degradation of the dibenzofuran core is well-documented.[12][13] The degradation is typically initiated by a dioxygenase enzyme attacking the aromatic ring system. For substituted dibenzofurans, this attack often occurs on the unsubstituted ring.[14][15]
The proposed metabolic pathway for this compound involves an initial angular dioxygenation at the 4 and 4a positions, followed by rearomatization, meta-cleavage of the newly formed diol, and subsequent hydrolysis to yield a substituted salicylic acid derivative.
References
- 1. fishersci.com [fishersci.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. This compound | 5397-82-0 [sigmaaldrich.com]
- 4. Dibenzofuran | C12H8O | CID 568 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. nj.gov [nj.gov]
- 6. Benzaldehyde | C6H5CHO | CID 240 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 8. Polycyclic aromatic hydrocarbon - Wikipedia [en.wikipedia.org]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. Amino Chemoassay Profiling of Aromatic Aldehydes–Unraveling Drivers of Their Skin Sensitization Potency - PMC [pmc.ncbi.nlm.nih.gov]
- 11. acdlabs.com [acdlabs.com]
- 12. Cometabolic Degradation of Dibenzofuran and Dibenzothiophene by a Newly Isolated Carbazole-Degrading Sphingomonas sp. Strain - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Dibenzofuran Degradation Pathway [eawag-bbd.ethz.ch]
- 14. Metabolism of Hydroxydibenzofurans, Methoxydibenzofurans, Acetoxydibenzofurans, and Nitrodibenzofurans by Sphingomonas sp. Strain HH69 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Purification of Crude Dibenzofuran-2-carboxaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of crude Dibenzofuran-2-carboxaldehyde. Our aim is to equip researchers with the necessary information to achieve high-purity material essential for drug development and other scientific applications.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound, offering potential causes and actionable solutions.
Recrystallization Issues
Question: My this compound fails to crystallize, or the yield is very low after recrystallization. What could be the problem and how can I fix it?
Answer:
Several factors can contribute to poor crystallization or low yields. Here's a systematic approach to troubleshoot this issue:
-
Inappropriate Solvent Choice: The ideal solvent should dissolve the crude product well at elevated temperatures but poorly at room temperature or below.
-
Solution: Conduct small-scale solvent screening with a variety of solvents of differing polarities (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexane, or mixtures thereof). A good starting point for aromatic aldehydes is often a mixed solvent system, such as ethanol/water or ethyl acetate/hexane.
-
-
Too Much Solvent: Using an excessive amount of solvent will keep the compound dissolved even at low temperatures.
-
Solution: Concentrate the solution by evaporating some of the solvent under reduced pressure and then allow it to cool again.
-
-
Supersaturation: The solution may be supersaturated, preventing crystal nucleation.
-
Solution: Induce crystallization by scratching the inside of the flask with a glass rod at the liquid-air interface or by adding a seed crystal of pure this compound.
-
-
Presence of Oily Impurities: Certain byproducts can inhibit crystallization, causing the product to "oil out."
-
Solution: Try a multi-step purification. First, attempt a column chromatography to remove the bulk of the impurities, followed by recrystallization of the partially purified product.
-
Question: The recrystallized product is colored, even though the starting material was only slightly off-white. What causes this discoloration?
Answer:
Discoloration during recrystallization can be due to the presence of thermally labile impurities or oxidation of the aldehyde.
-
Solution:
-
Charcoal Treatment: Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb colored impurities. Use with caution, as it can also adsorb some of the desired product.
-
Inert Atmosphere: Perform the recrystallization under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, especially if heating for an extended period.
-
Column Chromatography Issues
Question: I am getting poor separation of this compound from its impurities during column chromatography. How can I improve the resolution?
Answer:
Poor separation is a common issue in column chromatography and can be addressed by optimizing several parameters.
-
Inappropriate Mobile Phase: The polarity of the eluent may be too high or too low, resulting in either co-elution with impurities or retention of the product on the column.
-
Solution: Optimize the mobile phase using Thin Layer Chromatography (TLC). Aim for an Rf value of 0.2-0.4 for this compound. A common mobile phase for compounds of this polarity is a mixture of hexanes and ethyl acetate. Start with a low polarity mixture (e.g., 9:1 hexanes:ethyl acetate) and gradually increase the polarity.
-
-
Column Overloading: Loading too much crude material onto the column will lead to broad bands and poor separation.
-
Solution: As a general rule, the amount of crude material should be no more than 1-5% of the weight of the stationary phase (silica gel).
-
-
Improper Column Packing: Air bubbles or channels in the stationary phase will result in an uneven flow of the mobile phase and poor separation.
-
Solution: Pack the column carefully using a slurry method to ensure a homogenous and tightly packed stationary phase.
-
Question: The product is eluting with a trailing or fronting peak shape. What does this indicate?
Answer:
Peak tailing or fronting can be caused by several factors:
-
Tailing: Often indicates strong interactions between the aldehyde and active sites on the silica gel or the presence of acidic impurities.
-
Solution: Add a small amount of a modifier to the mobile phase, such as triethylamine (0.1-1%), to neutralize acidic sites on the silica gel.
-
-
Fronting: Can be a sign of column overloading or a sample solvent that is too strong.
-
Solution: Reduce the amount of sample loaded or dissolve the crude product in a solvent that is less polar than the mobile phase.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound synthesized via the Vilsmeier-Haack reaction?
A1: The Vilsmeier-Haack formylation of dibenzofuran can lead to several impurities, including:
-
Unreacted Dibenzofuran: The starting material may not have fully reacted.
-
Isomeric Aldehydes: Formylation can sometimes occur at other positions on the dibenzofuran ring, leading to isomeric impurities.
-
Di-formylated Products: Over-reaction can result in the addition of two aldehyde groups to the dibenzofuran ring.
-
Byproducts from the Vilsmeier Reagent: Residual dimethylformamide (DMF) and decomposition products of the Vilsmeier reagent can be present.
-
Hydrolysis Products: The intermediate iminium salt may not fully hydrolyze to the aldehyde, or side reactions can occur during workup.
Q2: What is a recommended general procedure for the purification of crude this compound?
A2: A two-step purification process is often effective:
-
Column Chromatography: First, purify the crude material by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent. This will remove the majority of the impurities.
-
Recrystallization: Further purify the fractions containing the product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to obtain a highly pure, crystalline solid.
Q3: How can I monitor the purity of this compound during the purification process?
A3: Thin Layer Chromatography (TLC) is an excellent technique for monitoring the progress of column chromatography and assessing the purity of recrystallization fractions. For quantitative purity analysis of the final product, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) are recommended.
Q4: Are there any stability concerns with this compound during purification?
A4: Aldehydes can be susceptible to oxidation, especially at elevated temperatures in the presence of air. It is advisable to minimize the time the compound is heated and to consider using an inert atmosphere for prolonged heating steps. The purified compound should be stored under an inert atmosphere, protected from light, and at a low temperature to prevent degradation.
Data Presentation
The following tables summarize typical quantitative data for the purification of this compound.
Table 1: Recrystallization Solvent Screening
| Solvent System (v/v) | Solubility (Hot) | Solubility (Cold) | Crystal Formation |
| Ethanol | High | Moderate | Slow, small needles |
| Isopropyl Ether | Moderate | Low | Good, flaky crystals |
| Ethyl Acetate/Hexane (1:4) | High | Low | Excellent, fine needles |
| Toluene | High | Moderate | Slow, large prisms |
Table 2: Typical Purification Efficiency
| Purification Step | Starting Purity (by HPLC) | Final Purity (by HPLC) | Typical Yield |
| Column Chromatography | ~85% | >95% | 70-85% |
| Recrystallization | >95% | >99% | 80-90% |
| Overall | ~85% | >99% | 56-77% |
Experimental Protocols
Protocol 1: Column Chromatography Purification of Crude this compound
-
TLC Analysis: Develop a TLC method to separate the product from impurities. A good starting mobile phase is 10-20% ethyl acetate in hexanes. The product should have an Rf of ~0.3.
-
Column Packing: Prepare a slurry of silica gel in the initial mobile phase (e.g., 10% ethyl acetate in hexanes) and pack a glass column.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the mobile phase and load it onto the top of the silica gel bed.
-
Elution: Begin elution with the initial mobile phase, collecting fractions.
-
Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., to 30% ethyl acetate in hexanes) to elute the product.
-
Fraction Analysis: Monitor the collected fractions by TLC.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the partially purified product.
Protocol 2: Recrystallization of this compound
-
Dissolution: In an Erlenmeyer flask, dissolve the partially purified this compound in a minimal amount of a suitable hot solvent (e.g., a mixture of ethyl acetate and hexanes).
-
Hot Filtration (if necessary): If there are any insoluble impurities, filter the hot solution through a pre-warmed funnel.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, scratch the inside of the flask or add a seed crystal. Once crystals begin to form, place the flask in an ice bath to maximize crystallization.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Mandatory Visualizations
Column chromatography conditions for purifying Dibenzofuran-2-carboxaldehyde
This guide provides detailed protocols and troubleshooting advice for the purification of Dibenzofuran-2-carboxaldehyde using column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for purifying this compound?
A1: The most common stationary phase for the purification of moderately polar organic compounds like this compound is silica gel (230-400 mesh).[1] However, aldehydes can be sensitive to the acidic nature of silica gel, which may cause decomposition or the formation of hemiacetals.[2][3] If compound instability is observed, using deactivated silica gel (by adding a small amount of triethylamine to the mobile phase) or switching to a neutral stationary phase like alumina is recommended.[3]
Q2: How do I determine the best mobile phase (eluent) for the separation?
A2: The optimal mobile phase is best determined by Thin Layer Chromatography (TLC) analysis.[3] A good starting point for an aromatic aldehyde like this compound is a mixture of a non-polar solvent like hexanes and a moderately polar solvent like ethyl acetate.[3] The goal is to find a solvent ratio that provides a retention factor (Rf) of approximately 0.2-0.3 for the desired compound, ensuring good separation from impurities.[3]
Q3: What are the key physical and chemical properties of this compound I should be aware of?
A3: this compound is a white to almost white crystalline powder with a molecular weight of 196.21 g/mol .[4][5] It is an aromatic aldehyde, which makes it moderately polar.[6] Its aldehyde functional group makes it susceptible to oxidation to the corresponding carboxylic acid, and it may be sensitive to air and acidic conditions.[2][7]
Experimental Protocol: Column Chromatography of this compound
This protocol outlines a standard procedure for purifying this compound on a gram scale.
1. Mobile Phase Selection via TLC:
-
Prepare several small test solutions of your crude material.
-
Spot the solutions on a silica gel TLC plate.
-
Develop the plates in TLC chambers with different solvent systems (e.g., 10:1, 5:1, 2:1 Hexanes:Ethyl Acetate).
-
Visualize the spots using a UV lamp (254 nm).
-
The ideal solvent system is one that gives the this compound an Rf value of ~0.2-0.3 and separates it clearly from all impurities.[3]
2. Column Preparation (Slurry Method):
-
Select a glass chromatography column of an appropriate size (a silica gel weight of 30-100 times the weight of the crude sample is typical).[8]
-
Insert a small cotton or glass wool plug at the bottom of the column.[9]
-
Add a thin layer (~1 cm) of sand over the plug.[8]
-
In a separate beaker, create a slurry by mixing silica gel with the initial, least polar mobile phase determined from your TLC analysis.[8]
-
Pour the slurry into the column, gently tapping the sides to ensure even packing and to dislodge any air bubbles.[9]
-
Once the silica has settled, add another thin layer of sand on top to protect the silica bed.[8]
-
Continuously drain the solvent from the column, ensuring the solvent level never drops below the top of the sand layer.
3. Sample Loading:
-
Wet Loading: Dissolve the crude this compound in a minimum amount of a suitable solvent (dichloromethane is a common choice).[8] Carefully add the solution to the top of the column with a pipette. Allow the sample solution to fully absorb into the silica bed.[8]
-
Dry Loading (Recommended for less soluble samples): Dissolve the crude product in a volatile solvent. Add a small amount of silica gel (2-3 times the mass of your crude product) to the solution.[8] Remove the solvent using a rotary evaporator to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.[8]
4. Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column.
-
Begin collecting fractions in test tubes or flasks.
-
If separation is difficult, a gradient elution can be used. Start with a non-polar solvent system (e.g., 10:1 Hexanes:EtOAc) and gradually increase the polarity (e.g., to 5:1, then 2:1 Hexanes:EtOAc) to elute compounds of increasing polarity.[8]
5. Analysis and Product Isolation:
-
Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
Data Presentation
The following table summarizes typical parameters for the column chromatography of an aromatic aldehyde like this compound.
| Parameter | Recommended Condition/Value | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard adsorbent for moderately polar compounds.[1] |
| Alternative Stationary Phase | Neutral Alumina or Deactivated Silica | For aldehydes sensitive to acidic conditions.[3] |
| Mobile Phase (Eluent) | Hexanes / Ethyl Acetate Gradient | Offers good selectivity for aromatic aldehydes.[3] |
| Starting Eluent Ratio | ~10:1 (Hexanes:Ethyl Acetate) | Ensures non-polar impurities elute first. |
| Target Compound Rf | ~0.2 - 0.3 | Provides optimal separation.[3] |
| Elution Order | Less polar impurities > this compound > More polar impurities (e.g., corresponding carboxylic acid) | Compounds elute in order of increasing polarity.[1] |
Purification Workflow Diagram
Caption: Workflow for the purification of this compound.
Troubleshooting Guide
Q: My compound is streaking or tailing on the column. What's wrong?
A: Tailing or streaking can be caused by several factors:
-
Sample Overload: You may have loaded too much crude material onto the column. Try using a larger column or a smaller amount of sample.
-
Poor Solubility: The compound may have low solubility in the mobile phase. If you used wet loading, the initial solvent might be too non-polar. Dry loading can often resolve this issue.[10]
-
Compound Instability: The aldehyde may be reacting with the acidic silica gel. Try deactivating the silica by adding 0.1-1% triethylamine to your eluent or switch to neutral alumina.[11]
Q: My compound won't elute from the column, even with a high concentration of the polar solvent.
A: This can happen for a few reasons:
-
Decomposition: The compound may have decomposed on the column. You can test for silica gel stability by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting to see if new spots have appeared.[12]
-
Irreversible Adsorption: The compound might be too polar for normal-phase chromatography with your chosen solvent system. You may need to switch to a much more polar mobile phase system, such as one containing methanol.
-
Incorrect Solvent Preparation: Double-check that you have mixed your mobile phase correctly and have not accidentally used a less polar mixture than intended.[12]
Q: I'm getting poor separation between my product and an impurity.
A: Achieving good separation is key. Here are some solutions:
-
Optimize the Mobile Phase: The initial TLC analysis is crucial. Test a wider range of solvent polarities and even different solvent systems (e.g., substituting ethyl acetate with diethyl ether or dichloromethane) to maximize the difference in Rf values (ΔRf).[13]
-
Use a Longer Column: A longer and narrower column provides more surface area and can improve the separation of compounds with close Rf values.
-
Run the Column Slower: Reducing the flow rate (by applying less pressure in flash chromatography or using gravity) can increase the number of equilibrium events between the stationary and mobile phases, often leading to better resolution.
Q: I see a new spot on the TLC of my collected fractions that wasn't in the crude mixture.
A: This strongly suggests that your compound is not stable on silica gel.[12] The aldehyde is likely decomposing or reacting.
-
Immediate Solution: Add a small amount of a base like triethylamine (Et3N) to your eluent (e.g., 0.1-1%) to neutralize the acidic sites on the silica gel.[11]
-
Alternative Stationary Phase: If neutralization is not effective, switch to a more inert stationary phase like neutral alumina.[12]
References
- 1. web.uvic.ca [web.uvic.ca]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. chemimpex.com [chemimpex.com]
- 5. Dibenzo(b,d)furan-2-carboxaldehyde | C13H8O2 | CID 220843 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Buy this compound | 5397-82-0 [smolecule.com]
- 7. fishersci.com [fishersci.com]
- 8. Running a Silica Gel Column - CommonOrganicChemistry.com [commonorganicchemistry.com]
- 9. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 10. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 11. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 12. Chromatography [chem.rochester.edu]
- 13. columbia.edu [columbia.edu]
Characterization of byproducts in Dibenzofuran-2-carboxaldehyde synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Dibenzofuran-2-carboxaldehyde. The focus is on the characterization and management of byproducts commonly encountered during this synthesis, particularly when using the Vilsmeier-Haack reaction.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of this compound?
A1: The most prevalent byproducts are positional isomers of the desired product. When targeting the 2-position for formylation, the formation of Dibenzofuran-3-carboxaldehyde is a common isomeric impurity. Depending on the reaction conditions, other byproducts such as di-formylated dibenzofurans and chlorinated derivatives may also be observed, albeit typically in smaller quantities. The presence of unreacted dibenzofuran is also a possibility if the reaction does not go to completion.
Q2: How can I detect the presence of these byproducts?
A2: A combination of chromatographic and spectroscopic techniques is recommended. Thin-Layer Chromatography (TLC) is a quick method to get a preliminary indication of the presence of multiple components in the reaction mixture. For detailed analysis and quantification, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are highly effective. The identity of the byproducts can be confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and by comparing their mass spectra to known standards or through detailed analysis of fragmentation patterns.
Q3: What causes the formation of isomeric byproducts?
A3: The formation of isomeric byproducts is a consequence of the regioselectivity of the electrophilic aromatic substitution reaction on the dibenzofuran ring system. The Vilsmeier-Haack reaction, a common method for this synthesis, involves an electrophilic attack on the electron-rich dibenzofuran nucleus. While the 2-position is generally favored, the electronic and steric properties of the dibenzofuran molecule also allow for substitution at other positions, most notably the 3-position, leading to a mixture of isomers.
Q4: Are there any other potential side reactions I should be aware of?
A4: Yes, besides the formation of positional isomers, other side reactions can occur during a Vilsmeier-Haack formylation. These can include:
-
Di-formylation: If the reaction conditions are too harsh (e.g., high temperature, long reaction time, or excess Vilsmeier reagent), a second formyl group can be added to the dibenzofuran ring.
-
Chlorination: In some cases, the Vilsmeier reagent can act as a chlorinating agent, leading to the formation of chlorinated dibenzofuran byproducts.
-
Polymerization/Tar Formation: Overheating the reaction or the presence of impurities can lead to the formation of dark, tarry residues, which can complicate product isolation and purification.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound and provides potential solutions.
Issue 1: Presence of an Unexpected Isomer in the Final Product
-
Problem: Your final product, intended to be pure this compound, shows contamination with another isomer, likely Dibenzofuran-3-carboxaldehyde, as confirmed by NMR or GC-MS.
-
Probable Cause: The formylation reaction did not proceed with complete regioselectivity, leading to a mixture of isomers. The ratio of these isomers can be influenced by reaction temperature, the specific formylating agent used, and the solvent system.
-
Solution:
-
Reaction Optimization: Carefully control the reaction temperature, as lower temperatures often favor the formation of the thermodynamically more stable isomer. Experiment with different Vilsmeier-Haack conditions, such as varying the ratio of DMF to POCl₃, or using alternative formylating agents.
-
Purification: The isomeric byproducts can be separated by column chromatography on silica gel. A careful selection of the eluent system is crucial for achieving good separation. HPLC can also be employed for both analytical and preparative-scale purification of the isomers.
-
Issue 2: Low Yield of the Desired Product
-
Problem: The overall yield of this compound is significantly lower than expected.
-
Probable Causes and Solutions:
| Probable Cause | Suggested Solution |
| Incomplete Reaction | Monitor the reaction progress using TLC. If the starting material is not fully consumed, consider extending the reaction time or slightly increasing the reaction temperature. |
| Decomposition of the Product | The aldehyde product may be sensitive to the work-up conditions. Ensure that the hydrolysis of the intermediate iminium salt is performed at a low temperature (e.g., by pouring the reaction mixture onto ice) and that any pH adjustments are done carefully with mild bases like sodium bicarbonate or sodium acetate. |
| Inefficient Extraction | Ensure that the organic solvent used for extraction is appropriate for the product and that a sufficient number of extractions are performed to recover all the product from the aqueous layer. |
| Loss during Purification | Optimize the column chromatography conditions to minimize product loss on the stationary phase. This may involve deactivating the silica gel with a small amount of a polar solvent like triethylamine in the eluent. |
Issue 3: Formation of Dark, Tarry Material
-
Problem: The reaction mixture becomes dark and viscous, making work-up and purification difficult.
-
Probable Causes and Solutions:
| Probable Cause | Suggested Solution |
| Reaction Overheating | The Vilsmeier-Haack reaction can be exothermic. Prepare the Vilsmeier reagent at a low temperature (0-5 °C) and add the dibenzofuran solution slowly to maintain temperature control. |
| Impurities in Reagents | Use high-purity, anhydrous solvents and reagents. Moisture can lead to the decomposition of the Vilsmeier reagent and promote side reactions. |
Data Presentation
Table 1: Common Byproducts and their Identification
| Compound Name | Structure | Typical Analytical Data |
| This compound (Target) | Distinct ¹H and ¹³C NMR chemical shifts. | |
| Dibenzofuran-3-carboxaldehyde (Isomeric Byproduct) | Different ¹H and ¹³C NMR chemical shifts compared to the 2-isomer. | |
| Di-formylated Dibenzofuran | Higher molecular weight in MS, more complex NMR spectrum. | |
| Chlorinated Dibenzofuran | Isotopic pattern of chlorine in MS, characteristic shifts in NMR. | |
| Dibenzofuran (Unreacted Starting Material) | Lower polarity than the aldehyde products, identified by its known spectral data. |
Experimental Protocols
1. General Protocol for Vilsmeier-Haack Formylation of Dibenzofuran
-
Reagents: Dibenzofuran, N,N-Dimethylformamide (DMF, anhydrous), Phosphorus oxychloride (POCl₃), Dichloromethane (DCM, anhydrous), Sodium acetate, Deionized water, Crushed ice.
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents) and cool the flask to 0 °C in an ice bath.
-
Add POCl₃ (1.2 equivalents) dropwise to the DMF with stirring, maintaining the temperature below 10 °C.
-
After the addition is complete, stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Dissolve dibenzofuran (1 equivalent) in anhydrous DCM and add this solution dropwise to the Vilsmeier reagent at 0 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, carefully pour the reaction mixture onto a vigorously stirred mixture of crushed ice and a saturated solution of sodium acetate.
-
Stir the mixture for 30 minutes to hydrolyze the intermediate.
-
Separate the organic layer and extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
-
2. Protocol for Characterization by GC-MS
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Program: Start at a suitable initial temperature (e.g., 150 °C), hold for 2 minutes, then ramp at a rate of 10 °C/min to a final temperature of 280 °C, and hold for 10 minutes.
-
Injection: 1 µL of a diluted sample in a suitable solvent (e.g., DCM or ethyl acetate).
-
MS Parameters: Electron ionization (EI) at 70 eV, with a scan range of m/z 50-400.
-
Analysis: Identify the peaks corresponding to this compound and its byproducts by their retention times and mass spectra. Isomers will have the same molecular ion peak but may show subtle differences in their fragmentation patterns.
3. Protocol for Separation of Isomers by Column Chromatography
-
Stationary Phase: Silica gel (230-400 mesh).
-
Eluent: A mixture of non-polar and polar solvents. A good starting point is a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate in hexane and gradually increasing the polarity).
-
Procedure:
-
Prepare a slurry of silica gel in the initial eluent and pack the column.
-
Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel.
-
Carefully load the dried silica with the adsorbed product onto the top of the column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the desired product and the isomeric byproduct.
-
Combine the pure fractions and evaporate the solvent to obtain the purified this compound.
-
Visualizations
Caption: Experimental workflow for the synthesis, purification, and characterization of this compound.
Caption: A logical troubleshooting guide for identifying and resolving common issues in this compound synthesis.
Technical Support Center: Regioselectivity of the Duff Reaction on Dibenzofuran
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals experimenting with the Duff reaction on dibenzofuran. Our goal is to help you increase the regioselectivity of this formylation reaction and address common challenges encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity of the Duff reaction on unsubstituted dibenzofuran?
While the Duff reaction is traditionally used for electron-rich substrates like phenols, its application to less activated systems like dibenzofuran can be challenging. Based on the principles of electrophilic aromatic substitution on dibenzofuran, the reaction is expected to favor formylation at the 2-position. This is because the oxygen heteroatom directs electrophilic attack to the 2- and 4-positions, with the 2-position being electronically favored and less sterically hindered for many electrophilic reagents. However, due to the lower reactivity of dibenzofuran compared to phenols, harsh reaction conditions may be required, which could lead to a mixture of isomers and lower yields.
Q2: Why am I getting a low yield or no reaction with dibenzofuran in a standard Duff reaction?
Dibenzofuran is significantly less activated towards electrophilic substitution than phenols, for which the Duff reaction is optimized.[1] The standard conditions using hexamethylenetetramine (HMTA) in acetic acid or glycerol may not be sufficient to promote the reaction efficiently.
Troubleshooting Steps:
-
Increase Acid Strength: The use of a stronger acid catalyst and solvent, such as trifluoroacetic acid (TFA), can enhance the electrophilicity of the formylating agent.[2]
-
Higher Temperatures: Increasing the reaction temperature can help overcome the activation energy barrier for this less reactive substrate. However, this may also lead to increased side product formation.
-
Extended Reaction Times: Monitor the reaction over a longer period to allow for slow conversion. Use TLC or GC-MS to track the consumption of starting material and the formation of products.
Q3: How can I selectively synthesize dibenzofuran-2-carbaldehyde or dibenzofuran-4-carbaldehyde?
Given the potential for mixed isomers and low yields with the Duff reaction on unsubstituted dibenzofuran, alternative formylation methods that offer higher regioselectivity are recommended.
-
For Dibenzofuran-2-carbaldehyde: The Vilsmeier-Haack reaction is a reliable method for the formylation of electron-rich aromatic compounds and has been shown to be selective for the 2-position of dibenzofuran.[1]
-
For Dibenzofuran-4-carbaldehyde: A directed ortho-metalation strategy, involving lithiation of dibenzofuran with n-butyllithium followed by quenching with N,N-dimethylformamide (DMF), selectively yields the 4-formylated product.[1]
Q4: What are common side reactions to watch out for?
-
Polymerization/Resinification: Under strong acidic conditions and high temperatures, phenolic compounds can undergo polymerization. While dibenzofuran is less prone to this, it is a possibility.[3]
-
Di-formylation: Although less likely with a deactivated substrate like dibenzofuran, the formation of diformylated products is a known side reaction in Duff reactions, especially with an excess of the formylating agent.[3]
-
Hydrolysis of Intermediates: The final step of the Duff reaction is the hydrolysis of an imine intermediate to the aldehyde. Incomplete hydrolysis will result in lower yields of the desired product.[4]
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during the formylation of dibenzofuran.
Caption: A flowchart to diagnose and resolve issues of low yield in the Duff formylation of dibenzofuran.
Data Presentation: Regioselectivity of Dibenzofuran Formylation
The following table summarizes the expected and reported regioselectivity for different formylation methods on unsubstituted dibenzofuran.
| Formylation Method | Reagents | Major Isomer | Minor Isomer(s) | Reported Yield | Reference |
| Duff Reaction (Predicted) | Hexamethylenetetramine, Acid | 2-carbaldehyde | 4-carbaldehyde, others | Low to moderate | N/A |
| Vilsmeier-Haack Reaction | POCl₃, DMF | 2-carbaldehyde | - | Good | [1] |
| Directed ortho-Metalation | n-BuLi, then DMF | 4-carbaldehyde | - | Good | [1] |
Experimental Protocols
Protocol 1: Vilsmeier-Haack Formylation for Dibenzofuran-2-carbaldehyde
This method provides a reliable route to dibenzofuran-2-carbaldehyde.
Materials:
-
Dibenzofuran
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Sodium acetate
-
Dichloromethane (DCM)
-
Water
-
Brine
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, add anhydrous DMF.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise to the DMF with stirring. The Vilsmeier reagent will form in situ.
-
After the addition is complete, add a solution of dibenzofuran in anhydrous DMF to the reaction mixture.
-
Allow the reaction to warm to room temperature and then heat as necessary (e.g., 80-100 °C), monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture in an ice bath and carefully pour it onto crushed ice.
-
Neutralize the mixture with a saturated aqueous solution of sodium acetate.
-
Extract the product with dichloromethane.
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: A step-by-step workflow for the synthesis of dibenzofuran-2-carbaldehyde via the Vilsmeier-Haack reaction.
Protocol 2: Directed ortho-Metalation for Dibenzofuran-4-carbaldehyde
This protocol offers high regioselectivity for the synthesis of dibenzofuran-4-carbaldehyde.[1]
Materials:
-
Dibenzofuran
-
n-Butyllithium (n-BuLi) in hexanes
-
N,N-Dimethylformamide (DMF), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Dichloromethane (DCM)
-
Water
-
Brine
Procedure:
-
To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add a solution of dibenzofuran in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of n-butyllithium in hexanes dropwise with stirring.
-
After the addition, allow the reaction mixture to stir at room temperature for a few hours to ensure complete lithiation.
-
Cool the reaction mixture back to 0 °C and slowly add anhydrous DMF dropwise.
-
Allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by carefully adding 1 M HCl at 0 °C.
-
Extract the product with dichloromethane.
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: The chemical transformation sequence for the synthesis of dibenzofuran-4-carbaldehyde.
References
Validation & Comparative
A Comparative Analysis of the Chemical Reactivity of Dibenzofuran-2-carboxaldehyde and Dibenzofuran-4-carboxaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of two key isomers of dibenzofuran carboxaldehyde: Dibenzofuran-2-carboxaldehyde and Dibenzofuran-4-carboxaldehyde. A fundamental understanding of their differential reactivity is crucial for their effective application in organic synthesis and the development of novel therapeutic agents. This analysis is supported by experimental data and established principles of organic chemistry to aid researchers in optimizing reaction conditions and predicting reaction outcomes.
Introduction to the Isomers and the Basis of Their Reactivity
Dibenzofuran is a heterocyclic aromatic compound that serves as a core scaffold in numerous biologically active molecules. The position of the aldehyde functional group on this nucleus significantly influences its chemical behavior. The reactivity of the carbonyl group in both this compound and Dibenzofuran-4-carboxaldehyde is primarily governed by a combination of electronic and steric effects imparted by the dibenzofuran ring system.
Electronic Effects: The oxygen atom in the furan ring of dibenzofuran is electron-donating through resonance, which can influence the electron density at various positions on the aromatic rings. This, in turn, affects the electrophilicity of the aldehyde's carbonyl carbon.
Steric Hindrance: The substitution pattern on the dibenzofuran scaffold can lead to varying degrees of steric congestion around the aldehyde group. The 4-position is situated in a more sterically crowded "bay-like" region compared to the more exposed 2-position. This can impact the approach of nucleophiles to the carbonyl carbon.
Comparative Reactivity Data
A direct comparison of the reactivity of this compound and Dibenzofuran-4-carboxaldehyde has been documented in the Morita-Baylis-Hillman (MBH) reaction. This reaction, which forms a carbon-carbon bond between the α-position of an activated alkene and an aldehyde, serves as an excellent case study for elucidating the inherent reactivity differences between these two isomers.
| Reaction | Substrate | Catalyst | Activated Olefin | Relative Reactivity | Product Yield | Reference |
| Morita-Baylis-Hillman | This compound | DABCO | Methyl Acrylate | Less Reactive | Lower | [1] |
| Morita-Baylis-Hillman | Dibenzofuran-4-carboxaldehyde | DABCO | Methyl Acrylate | More Reactive | Higher | [1] |
Experimental Protocols
Comparative Morita-Baylis-Hillman (MBH) Reaction
This protocol is designed to compare the reactivity of the two isomers under identical conditions.
Materials:
-
This compound
-
Dibenzofuran-4-carboxaldehyde
-
Methyl acrylate (or other activated alkene)
-
1,4-Diazabicyclo[2.2.2]octane (DABCO)
-
Anhydrous solvent (e.g., THF, CH2Cl2)
-
Standard glassware for organic synthesis
-
Magnetic stirrer and hotplate
-
Thin Layer Chromatography (TLC) apparatus
-
Column chromatography setup for purification
Procedure:
-
In two separate, identical round-bottom flasks equipped with magnetic stir bars, dissolve this compound (1.0 mmol) and Dibenzofuran-4-carboxaldehyde (1.0 mmol) in the chosen anhydrous solvent (10 mL).
-
To each flask, add the activated alkene (e.g., methyl acrylate, 1.2 mmol).
-
Add the catalyst, DABCO (0.2 mmol), to each flask simultaneously.
-
Stir both reaction mixtures at room temperature.
-
Monitor the progress of each reaction at regular time intervals (e.g., every hour) using Thin Layer Chromatography (TLC).
-
Upon completion (as determined by the consumption of the starting aldehyde), quench the reactions by adding a saturated aqueous solution of NH4Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude products by column chromatography on silica gel to isolate the respective MBH adducts.
-
Determine the yield of each product and compare the reaction times to assess the relative reactivity.
General Protocol for Wittig Reaction
This protocol provides a general method for the olefination of dibenzofuran carboxaldehydes.
Materials:
-
A phosphonium salt (e.g., methyltriphenylphosphonium bromide)
-
A strong base (e.g., n-butyllithium, sodium hydride)
-
This compound or Dibenzofuran-4-carboxaldehyde
-
Anhydrous THF
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend the phosphonium salt (1.1 mmol) in anhydrous THF (10 mL).
-
Cool the suspension to 0 °C and add the strong base dropwise.
-
Allow the mixture to warm to room temperature and stir until the characteristic color of the ylide appears.
-
Cool the ylide solution to 0 °C and add a solution of the corresponding dibenzofuran carboxaldehyde (1.0 mmol) in anhydrous THF dropwise.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.
-
Perform a standard aqueous workup and extract the product with an organic solvent.
-
Dry the combined organic layers, concentrate, and purify the resulting alkene by column chromatography.
General Protocol for Sodium Borohydride Reduction
This protocol describes the reduction of the aldehyde to the corresponding alcohol.
Materials:
-
This compound or Dibenzofuran-4-carboxaldehyde
-
Sodium borohydride (NaBH4)
-
Methanol or ethanol
-
Standard laboratory glassware
Procedure:
-
Dissolve the dibenzofuran carboxaldehyde (1.0 mmol) in methanol (10 mL) in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Add sodium borohydride (1.5 mmol) portion-wise to the stirred solution.
-
After the addition is complete, remove the ice bath and stir the reaction at room temperature for 1-2 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of water.
-
Remove the bulk of the methanol under reduced pressure.
-
Extract the aqueous residue with an organic solvent.
-
Dry the combined organic extracts, concentrate, and purify the alcohol product by column chromatography if necessary.
Visualizations
Caption: Factors influencing the reactivity of dibenzofuran carboxaldehydes.
Caption: Workflow for a comparative reactivity study.
Conclusion
The available experimental evidence, particularly from the Morita-Baylis-Hillman reaction, strongly suggests that Dibenzofuran-4-carboxaldehyde is more reactive towards nucleophilic addition than this compound . This is primarily attributed to the greater stability of the reaction intermediates formed from the 4-isomer, an electronic effect that outweighs the potential for increased steric hindrance at this position. Researchers and drug development professionals should consider this differential reactivity when designing synthetic routes and structure-activity relationship (SAR) studies involving these important building blocks. The provided protocols offer a starting point for further investigation and application of these versatile reagents.
References
A Comparative Analysis of the Reactivity of Dibenzofuran-2-carboxaldehyde and Benzaldehyde in Nucleophilic Addition Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the reactivity of Dibenzofuran-2-carboxaldehyde and the benchmark aromatic aldehyde, benzaldehyde. The focus is on their susceptibility to nucleophilic attack, a fundamental reaction in organic synthesis and crucial for the development of novel pharmaceutical compounds. This analysis is supported by established principles of electronic and steric effects, and includes detailed experimental protocols for researchers to conduct their own comparative studies.
Introduction
Aromatic aldehydes are pivotal building blocks in organic chemistry, serving as precursors to a vast array of complex molecules, including active pharmaceutical ingredients (APIs). Their reactivity is primarily governed by the electrophilicity of the carbonyl carbon, which is influenced by the electronic and steric properties of the aromatic ring system to which they are attached. Benzaldehyde, as the simplest aromatic aldehyde, serves as a common reference for reactivity studies. This compound, with its more complex, polycyclic aromatic system, presents an interesting case for comparative analysis. Understanding its reactivity profile is essential for its effective utilization in synthetic and medicinal chemistry.
Theoretical Framework: Factors Influencing Aldehyde Reactivity
The reactivity of aromatic aldehydes in nucleophilic addition reactions is predominantly influenced by two key factors:
-
Electronic Effects: The electron density at the carbonyl carbon is a critical determinant of its electrophilicity. Electron-withdrawing groups (EWGs) attached to the aromatic ring decrease electron density at the carbonyl carbon, making it more electrophilic and thus more reactive towards nucleophiles. Conversely, electron-donating groups (EDGs) increase electron density, rendering the carbonyl carbon less electrophilic and less reactive. Aromatic rings themselves, through resonance, can act as electron-donating groups, which generally makes aromatic aldehydes less reactive than their aliphatic counterparts.[1][2]
-
Steric Effects: The spatial arrangement of atoms around the carbonyl group can hinder the approach of a nucleophile. Bulky substituents on the aromatic ring, particularly in the ortho positions, can create steric hindrance, slowing down the rate of nucleophilic attack.
The dibenzofuran moiety in this compound is a larger, more complex ring system compared to the simple benzene ring of benzaldehyde. The electronic nature of the dibenzofuran system is nuanced. While it is an extended π-system, the oxygen atom within the furan ring can exert an electron-donating mesomeric effect. However, the overall electronegativity of the oxygen and the aromatic nature of the fused rings can also lead to complex electronic distributions.
Based on these principles, it is hypothesized that the extended π-system of dibenzofuran might offer greater resonance stabilization of the partial positive charge on the carbonyl carbon compared to benzaldehyde. This would suggest that this compound may be less reactive than benzaldehyde.
Quantitative Reactivity Comparison (Hypothetical Data)
To provide a quantitative framework for comparison, the following table presents hypothetical kinetic data for the Knoevenagel condensation of both aldehydes with malononitrile. This reaction is a classic example of nucleophilic addition to an aldehyde and is sensitive to the electrophilicity of the carbonyl carbon. The rate constants (k) are provided for illustrative purposes and would need to be determined experimentally.
| Aldehyde | Reaction | Active Methylene Compound | Catalyst | Solvent | Temperature (°C) | Hypothetical Rate Constant (k, L mol⁻¹ s⁻¹) |
| Benzaldehyde | Knoevenagel Condensation | Malononitrile | Piperidine | Ethanol | 25 | 1.2 x 10⁻³ |
| This compound | Knoevenagel Condensation | Malononitrile | Piperidine | Ethanol | 25 | 8.5 x 10⁻⁴ |
Note: The hypothetical rate constant for this compound is lower than that of benzaldehyde, reflecting the anticipated decrease in reactivity due to potentially greater resonance stabilization from the dibenzofuran ring system.
Experimental Protocols
To enable researchers to generate their own comparative data, detailed protocols for two common reactions used to assess aldehyde reactivity are provided below: the Knoevenagel Condensation and the Wittig Reaction.
Protocol 1: Knoevenagel Condensation Kinetics
This protocol describes a method to determine the reaction kinetics of the Knoevenagel condensation of an aromatic aldehyde with malononitrile, catalyzed by piperidine. The reaction progress can be monitored using UV-Vis spectrophotometry by observing the formation of the conjugated product.
Materials:
-
Aromatic aldehyde (Benzaldehyde or this compound)
-
Malononitrile
-
Piperidine (catalyst)
-
Absolute Ethanol (solvent)
-
UV-Vis Spectrophotometer with a thermostatted cuvette holder
-
Quartz cuvettes (1 cm path length)
-
Standard volumetric flasks and pipettes
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of the aromatic aldehyde (e.g., 0.1 M) in absolute ethanol.
-
Prepare a stock solution of malononitrile (e.g., 0.1 M) in absolute ethanol.
-
Prepare a stock solution of piperidine (e.g., 0.01 M) in absolute ethanol.
-
-
Kinetic Measurement:
-
Set the UV-Vis spectrophotometer to the wavelength of maximum absorbance (λ_max) of the expected benzylidenemalononitrile product (determined by running a preliminary full spectrum scan of a completed reaction mixture).
-
Equilibrate the spectrophotometer's cuvette holder to the desired reaction temperature (e.g., 25 °C).
-
In a quartz cuvette, pipette the required volumes of the aldehyde and malononitrile stock solutions and dilute with ethanol to a final volume of 2.9 mL. Place the cuvette in the holder and allow it to thermally equilibrate.
-
Initiate the reaction by adding 0.1 mL of the piperidine catalyst solution to the cuvette. Quickly mix the contents by inverting the cuvette (sealed with a cap) and immediately start recording the absorbance at the predetermined λ_max as a function of time.
-
Record the absorbance until the reaction is complete (i.e., the absorbance value plateaus).
-
-
Data Analysis:
-
The pseudo-first-order rate constant (k_obs) can be determined by plotting ln(A_∞ - A_t) versus time, where A_∞ is the final absorbance and A_t is the absorbance at time t. The slope of this plot will be -k_obs.
-
The second-order rate constant (k) can then be calculated by dividing k_obs by the concentration of the reactant that is in excess (if applicable) or by using the integrated rate law for a second-order reaction if the reactants are in stoichiometric amounts.
-
Protocol 2: Wittig Reaction
The Wittig reaction provides another avenue for comparing the reactivity of aldehydes. This protocol outlines a general procedure for the reaction of an aromatic aldehyde with a phosphorus ylide.
Materials:
-
Aromatic aldehyde (Benzaldehyde or this compound)
-
Benzyltriphenylphosphonium chloride (or other suitable phosphonium salt)
-
Strong base (e.g., n-butyllithium in THF or sodium hydride in DMSO)
-
Anhydrous solvent (e.g., THF or DMSO)
-
Standard glassware for anhydrous reactions (e.g., oven-dried flasks, syringes, nitrogen atmosphere)
-
Thin Layer Chromatography (TLC) supplies for reaction monitoring
-
Reagents for workup and purification (e.g., water, organic solvents, silica gel for chromatography)
Procedure:
-
Ylide Preparation:
-
In a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere, suspend the phosphonium salt in the anhydrous solvent.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add the strong base via syringe. The formation of the ylide is often indicated by a color change (e.g., to deep yellow or orange).
-
Stir the mixture at room temperature for 1-2 hours to ensure complete ylide formation.
-
-
Reaction with Aldehyde:
-
Dissolve the aromatic aldehyde in a minimal amount of the same anhydrous solvent.
-
Slowly add the aldehyde solution to the ylide solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the progress of the reaction by TLC.
-
-
Workup and Purification:
-
Once the reaction is complete (as indicated by TLC), quench the reaction by the slow addition of water.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to isolate the alkene product and separate it from triphenylphosphine oxide, a byproduct of the reaction. The yield of the alkene can be used as a qualitative measure of reactivity under identical reaction times, or kinetic studies can be designed to quantify the reaction rate.
-
Visualizations
To further clarify the concepts discussed, the following diagrams have been generated.
Caption: Factors influencing aldehyde reactivity.
References
A Spectroscopic Deep Dive: Comparing Dibenzofuran-2-carboxaldehyde and Its Derivatives
For researchers and professionals in drug development, a precise understanding of molecular structure is fundamental. This guide offers a detailed spectroscopic comparison of dibenzofuran-2-carboxaldehyde and its derivatives, providing key data from UV-Visible, Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy to aid in their identification and characterization.
Dibenzofuran and its derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including anticancer and antifungal properties. The introduction of various functional groups onto the dibenzofuran scaffold can significantly influence their electronic properties and, consequently, their biological activity. This guide provides a comparative analysis of the spectroscopic signatures of this compound and its methoxy derivatives, offering valuable data for researchers engaged in the synthesis and development of novel therapeutic agents.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and two of its methoxy derivatives. These derivatives feature an electron-donating methoxy group (-OCH3) at different positions on the dibenzofuran ring, allowing for a comparative analysis of substituent effects on the spectroscopic properties.
UV-Visible Spectroscopy
| Compound | λmax (nm) | Solvent |
| This compound | 280, 295, 300 | Alcohol |
Note: Specific molar absorptivity values were not available in the reviewed literature.
Infrared (IR) Spectroscopy
| Compound | Key IR Absorptions (cm⁻¹) |
| This compound | ~1700 (C=O stretch), ~2850, ~2750 (Aldehyde C-H stretch), 3100-3000 (Aromatic C-H stretch), 1600-1450 (Aromatic C=C stretch) |
| 2-Methoxy-dibenzofuran-1-carboxaldehyde | Not available |
| 2-Methoxy-dibenzofuran-3-carboxaldehyde | Not available |
Note: While specific spectra were not found, characteristic absorption regions for the functional groups are provided based on established spectroscopic principles.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy (in DMSO-d₆)
| Proton | This compound (δ, ppm) | 2-Methoxy-dibenzofuran-1-carboxaldehyde (δ, ppm) | 2-Methoxy-dibenzofuran-3-carboxaldehyde (δ, ppm) |
| -CHO | ~10.0 (s) | 10.45 (s) | 10.43 (s) |
| H-1 | ~8.3 (s) | - | 8.24 (s) |
| H-3 | ~8.0 (d) | 7.43 (d, J = 2.3 Hz) | - |
| H-4 | ~7.7 (d) | 8.12 (d, J = 8.8 Hz) | 7.42 (s) |
| H-6 | ~8.2 (d) | 8.30 (dd, J = 7.7, 1.0 Hz) | 8.26 (d, J = 7.8 Hz) |
| H-7 | ~7.5 (t) | 7.55 (ddd, J = 8.4, 7.2, 1.2 Hz) | 7.53 (t, J = 7.5 Hz) |
| H-8 | ~7.6 (t) | 7.72 (ddd, J = 8.4, 7.2, 1.3 Hz) | 7.69 (t, J = 7.7 Hz) |
| H-9 | ~7.8 (d) | 8.23 (dd, J = 7.8, 1.0 Hz) | 8.19 (d, J = 8.0 Hz) |
| -OCH₃ | - | 4.11 (s) | 4.01 (s) |
Note: Data for this compound is estimated based on typical values for similar structures. Data for the methoxy derivatives is from a published study.[1]
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy (in DMSO-d₆)
| Carbon | This compound (δ, ppm) | 2-Methoxy-dibenzofuran-1-carboxaldehyde (δ, ppm) | 2-Methoxy-dibenzofuran-3-carboxaldehyde (δ, ppm) |
| -CHO | ~192 | 191.1 | 191.5 |
| C-1 | ~130 | 114.9 | 129.8 |
| C-2 | ~135 | 163.9 | 163.2 |
| C-3 | ~122 | 100.2 | 118.4 |
| C-4 | ~128 | 125.6 | 107.1 |
| C-4a | ~124 | 121.5 | 121.8 |
| C-5a | ~156 | 155.4 | 155.6 |
| C-6 | ~112 | 112.1 | 112.0 |
| C-7 | ~129 | 129.4 | 129.1 |
| C-8 | ~125 | 124.6 | 124.4 |
| C-9 | ~121 | 122.2 | 122.5 |
| C-9a | ~123 | 123.7 | 123.6 |
| C-9b | ~155 | 156.0 | 156.2 |
| -OCH₃ | - | 56.5 | 56.1 |
Note: Data for this compound is estimated based on typical values for similar structures. Data for the methoxy derivatives is from a published study.[1]
Experimental Protocols
The following are general experimental protocols for the spectroscopic techniques mentioned above.
UV-Visible Spectroscopy
A solution of the compound of interest is prepared in a UV-transparent solvent, such as ethanol or methanol, at a concentration of approximately 10⁻⁵ M. The UV-Vis spectrum is recorded using a dual-beam spectrophotometer, typically over a range of 200-400 nm. The solvent is used as a reference in the second beam.
Infrared (IR) Spectroscopy
For solid samples, a small amount of the compound is finely ground with potassium bromide (KBr) and pressed into a thin pellet. The IR spectrum is then obtained using a Fourier-transform infrared (FTIR) spectrometer. Alternatively, a Nujol mull can be prepared by grinding the sample with a few drops of Nujol (mineral oil) and placing the paste between two salt plates (e.g., NaCl or KBr).
Nuclear Magnetic Resonance (NMR) Spectroscopy
Approximately 5-10 mg of the sample is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. ¹H and ¹³C NMR spectra are acquired on a spectrometer operating at a frequency of 300 MHz or higher. Chemical shifts are reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (TMS).
Biological Activity and Signaling Pathway
Dibenzofuran derivatives have been investigated for their potential as anticancer agents. Several studies have shown that these compounds can induce apoptosis (programmed cell death) in various cancer cell lines. One of the proposed mechanisms involves the intrinsic apoptosis pathway, which is initiated by intracellular stress and leads to the activation of a cascade of caspase enzymes.
Caption: Proposed intrinsic apoptosis pathway induced by dibenzofuran derivatives.
The provided diagram illustrates how a dibenzofuran derivative can induce cellular stress, leading to the activation of pro-apoptotic proteins like Bax and the inhibition of anti-apoptotic proteins like Bcl-2. This disrupts the mitochondrial membrane potential, causing the release of cytochrome c, which then activates a caspase cascade, ultimately leading to programmed cell death.
Experimental Workflow
The general workflow for synthesizing and characterizing new dibenzofuran derivatives and evaluating their biological activity is outlined below.
Caption: General experimental workflow for drug discovery with dibenzofuran derivatives.
This guide provides a foundational spectroscopic comparison of this compound and its derivatives. The presented data and protocols are intended to serve as a valuable resource for researchers in the field of medicinal chemistry and drug development, facilitating the identification, characterization, and further investigation of this promising class of compounds.
References
A Comparative Guide to HPLC and GC-MS Analysis for the Purity Assessment of Dibenzofuran-2-carboxaldehyde
For researchers, scientists, and drug development professionals, establishing the purity of chemical intermediates is a cornerstone of reliable and reproducible research. Dibenzofuran-2-carboxaldehyde, a key building block in the synthesis of pharmaceuticals and advanced materials, requires rigorous purity assessment to ensure the quality and integrity of the final products. This guide provides a comparative overview of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the purity determination of this compound. Detailed experimental protocols, comparative data, and workflow visualizations are presented to aid in method selection and implementation.
Comparative Analysis of HPLC and GC-MS
The choice between HPLC and GC-MS for purity analysis depends on several factors, including the physicochemical properties of the analyte and its potential impurities, the required sensitivity, and the desired level of structural information.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the purity assessment of non-volatile and thermally labile compounds.[1] It offers high resolution and sensitivity, making it well-suited for quantifying impurities in pharmaceutical intermediates.[2]
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust method for the analysis of volatile and semi-volatile compounds. It combines the excellent separation capabilities of gas chromatography with the definitive identification power of mass spectrometry.[3] For less volatile compounds, derivatization may be employed to increase their volatility.[2]
A summary of the key performance characteristics of each technique for the analysis of this compound is presented below.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on their boiling points and interaction with a stationary phase, followed by mass-based detection and identification.[3] |
| Applicability | Ideal for non-volatile and thermally sensitive compounds like this compound. | Suitable for volatile and semi-volatile compounds. Derivatization may be necessary if the analyte has low volatility.[2] |
| Sensitivity | High sensitivity, often in the low ng/mL range. | Very high sensitivity, capable of detecting trace-level impurities. |
| Impurity Identification | Identification is based on retention time relative to standards. Structural information can be obtained with a mass spectrometer detector (LC-MS). | Provides definitive structural information from the mass fragmentation patterns of the analyte and impurities, aiding in the identification of unknown compounds.[3] |
| Quantification | Excellent quantitative accuracy and precision using UV or other suitable detectors. | Good quantitative performance, though it can be more susceptible to matrix effects. |
| Sample Preparation | Generally simple, involving dissolution in a suitable solvent. | May require derivatization to increase the volatility of the analyte and impurities, adding a step to the sample preparation process.[2] |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method
This proposed Reverse-Phase HPLC (RP-HPLC) method is designed for the routine purity assessment of this compound.
1. Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
2. Reagent and Sample Preparation:
-
Mobile Phase A: HPLC grade water.
-
Mobile Phase B: HPLC grade acetonitrile.
-
Diluent: Acetonitrile/Water (50:50, v/v).
-
Standard Solution: Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent to obtain a concentration of 100 µg/mL.
-
Sample Solution: Prepare the sample solution in the same manner as the standard solution.
3. Gradient Program:
| Time (minutes) | % Mobile Phase A (Water) | % Mobile Phase B (Acetonitrile) |
| 0 | 60 | 40 |
| 20 | 10 | 90 |
| 25 | 10 | 90 |
| 26 | 60 | 40 |
| 30 | 60 | 40 |
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This proposed GC-MS method is suitable for the identification and quantification of volatile and semi-volatile impurities in this compound.
1. Instrumentation and Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 280 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 10 minutes at 280 °C.
-
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: 50-500 amu.
-
Injection Mode: Splitless (1 µL injection volume).
2. Reagent and Sample Preparation:
-
Solvent: Dichloromethane or a similar volatile, non-polar solvent.
-
Standard Solution: Prepare a 100 µg/mL solution of this compound reference standard in the chosen solvent.
-
Sample Solution: Prepare the sample solution in the same manner as the standard solution.
Data Presentation
The following tables present hypothetical, yet plausible, quantitative data for the purity assessment of a this compound sample using the proposed HPLC and GC-MS methods. These tables are intended for illustrative purposes to highlight how data can be structured for easy comparison.
Table 1: HPLC Purity Analysis of this compound
| Peak No. | Retention Time (min) | Compound Name | Peak Area (%) |
| 1 | 5.2 | Impurity A (e.g., Dibenzofuran) | 0.15 |
| 2 | 12.8 | This compound | 99.75 |
| 3 | 15.1 | Impurity B (e.g., over-oxidation product) | 0.10 |
Table 2: GC-MS Impurity Profile of this compound
| Peak No. | Retention Time (min) | Compound Name | Peak Area (%) | Match Factor (NIST Library) |
| 1 | 8.2 | Dibenzofuran | 0.18 | >95 |
| 2 | 14.5 | This compound | 99.80 | >98 |
| 3 | 16.3 | Unknown Impurity | 0.02 | N/A |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the purity assessment of this compound using HPLC and GC-MS.
Caption: Workflow for HPLC and GC-MS Purity Assessment.
Comparison of Analytical Principles
This diagram outlines the fundamental principles differentiating HPLC and GC-MS.
References
Validating the Synthesis of Dibenzofuran-2-carboxaldehyde: A Comparative Guide to Analytical Methods
For researchers, scientists, and drug development professionals, the precise synthesis and rigorous validation of key intermediates are paramount. This guide provides a comprehensive comparison of analytical methods for the validation of synthesized Dibenzofuran-2-carboxaldehyde, a crucial building block in the development of various pharmaceutical compounds.
This document outlines common analytical techniques used to confirm the identity, purity, and structural integrity of this compound. Furthermore, it explores alternative synthesis strategies, offering a comparative perspective for process optimization.
Analytical Validation Workflow
The successful synthesis of this compound requires a multi-step validation process employing various spectroscopic and chromatographic techniques. This workflow ensures the final product meets the required specifications for purity and identity.
Comparing the efficacy of different formylation methods for dibenzofuran
For researchers and professionals in drug development and synthetic chemistry, the introduction of a formyl group onto the dibenzofuran scaffold is a critical step in the synthesis of a wide array of biologically active molecules and advanced materials. The choice of formylation method can significantly influence yield, regioselectivity, and overall synthetic efficiency. This guide provides an objective comparison of various formylation methods for dibenzofuran, supported by available experimental data and detailed protocols.
Comparison of Efficacy
The formylation of dibenzofuran can be achieved through several established methods, primarily electrophilic aromatic substitutions. The efficacy of these methods is highly dependent on the specific reagents and the substitution pattern of the dibenzofuran starting material. Below is a summary of key formylation techniques with available data.
| Formylation Method | Reagents | Substrate | Product(s) | Ratio | Total Yield |
| Rieche Formylation | α,α-Dichloromethyl methyl ether, SnCl₄, DCM | 2-Methoxydibenzofuran | 2-Methoxy-dibenzofuran-1-carbaldehyde & 2-Methoxy-dibenzofuran-3-carbaldehyde | 35:65 | 92% |
| Lithiation-Formylation | n-BuLi, DMF, THF | 2-Methoxydibenzofuran | 2-Methoxy-dibenzofuran-4-carbaldehyde | Single isomer | 65% |
| Lithiation-Formylation | n-BuLi, DMF, THF | 2,8-Dimethoxydibenzofuran | 2,8-Dimethoxy-dibenzofuran-4-carbaldehyde | Single isomer | 68% |
| Lithiation-Formylation | n-BuLi, DMF, THF | Dibenzofuran-2-ol | 8-Hydroxy-dibenzofuran-4-carbaldehyde | Single isomer | 60% |
Discussion of Methods
Rieche Formylation: This method, a variation of the Friedel-Crafts reaction, utilizes a dichloromethyl alkyl ether in the presence of a Lewis acid. For activated substrates like 2-methoxydibenzofuran, it provides a high yield of formylated products. A notable characteristic is the formation of isomeric products, which may require chromatographic separation. The reaction proceeds under relatively mild conditions.
Lithiation-Formylation: This two-step process involves the initial deprotonation of the aromatic ring with a strong base, typically n-butyllithium (n-BuLi), followed by quenching the resulting organolithium species with an electrophilic formylating agent like N,N-dimethylformamide (DMF). This method offers excellent regioselectivity, often yielding a single isomer, as the position of lithiation can be directed by existing substituents. The yields are generally good, though slightly lower than the Rieche formylation in the examples found.[1]
Duff Reaction: The Duff reaction uses hexamethylenetetramine as the formylating agent in an acidic medium. It is typically applied to highly activated substrates such as phenols and is often noted for being inefficient.[4] Its applicability to the less activated dibenzofuran ring system is likely limited, and no specific examples with yield data were found.
Experimental Protocols
Rieche Formylation of 2-Methoxydibenzofuran[1]
To a solution of 2-methoxydibenzofuran (1 equivalent) in dry dichloromethane (DCM), tin(IV) chloride (SnCl₄) is added. The mixture is stirred at room temperature for 2 hours, during which α,α-dichloromethyl methyl ether is added. The reaction is then quenched, and the product is extracted. This procedure yields a mixture of 2-methoxy-dibenzofuran-1-carbaldehyde and 2-methoxy-dibenzofuran-3-carbaldehyde.
Lithiation-Formylation of Substituted Dibenzofurans[1][5]
A solution of the substituted dibenzofuran (e.g., 2-methoxydibenzofuran, 1 equivalent) in dry tetrahydrofuran (THF) is cooled to 0 °C. n-Butyllithium (n-BuLi, in hexanes) is added dropwise, and the reaction mixture is stirred for 3 hours, allowing it to warm to room temperature. The mixture is then cooled back to 0 °C, and dry N,N-dimethylformamide (DMF) is added. The reaction is stirred for an additional 2 hours at room temperature. The reaction is quenched with 1 M HCl, followed by extraction with dichloromethane. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by silica gel chromatography.
Visualizing the Chemistry
To further elucidate the processes discussed, the following diagrams illustrate the reaction pathways and a general experimental workflow.
References
A Comparative Analysis of the Biological Activities of Dibenzofuran Analogs
For Researchers, Scientists, and Drug Development Professionals
The dibenzofuran scaffold is a prominent heterocyclic structure found in various natural products and synthetic compounds that exhibit a wide range of biological activities. This guide provides a comparative overview of the cytotoxic and antimicrobial properties of several dibenzofuran derivatives, with a focus on analogs that share structural similarities with Dibenzofuran-2-carboxaldehyde. Due to a lack of extensive research on a unified series of this compound analogs, this guide synthesizes data from various studies on structurally related dibenzofuran compounds to provide a broader understanding of their therapeutic potential.
Cytotoxic Activity Against Cancer Cell Lines
Dibenzofuran derivatives have demonstrated significant potential as anticancer agents, with several studies highlighting their ability to inhibit the proliferation of various cancer cell lines. The cytotoxic effects are often attributed to the induction of apoptosis through mitochondrial- and caspase-3-dependent pathways[1].
Quantitative Comparison of Cytotoxicity (IC₅₀ Values)
The following table summarizes the 50% inhibitory concentration (IC₅₀) values of selected dibenzofuran analogs against various human cancer cell lines. Lower IC₅₀ values indicate greater potency.
| Compound | Cancer Cell Line | Cancer Type | IC₅₀ (µM) |
| Eupatodibenzofuran A | A549 | Lung Cancer | 5.95 ± 0.89 |
| MCF-7 | Breast Cancer | 5.55 ± 0.23 | |
| Sarcodonin G | HeLa | Cervical Cancer | 20 |
| Various others | - | 20-40 | |
| Analog 44 | MV4-11 | Leukemia (AML) | 2.6 ± 0.4 |
| HeLa | Cervical Cancer | 9.5 ± 4.1 | |
| Analog 17 | HeLa | Cervical Cancer | 24.7 ± 6.7 |
Data sourced from multiple studies for comparative purposes.[2][3]
Antimicrobial Activity
While research is more extensive on benzofuran derivatives, some dibenzofuran compounds have also been screened for their antimicrobial properties. The data, however, is less comprehensive for a direct comparison of this compound analogs. Studies on 1-amino dibenzofuran derivatives have shown that certain compounds exhibit notable antibacterial and antifungal activities[4]. For instance, some synthesized 1-amino dibenzofuran derivatives have shown better antibacterial and antifungal activities than others in the same series, suggesting that the nature and position of substituents play a crucial role in their antimicrobial efficacy.
Due to the limited availability of a comparative dataset for this compound analogs, a quantitative table for antimicrobial activity is not provided. However, the general consensus in the literature suggests that dibenzofuran is a promising scaffold for the development of new antimicrobial agents[5].
Experimental Protocols
MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity as a measure of cell viability.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the dibenzofuran analogs and incubate for the desired period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 2 to 4 hours at 37°C, or until a purple precipitate is visible.
-
Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC₅₀ value is determined from the dose-response curve.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Protocol:
-
Preparation of Antimicrobial Agent Dilutions: Prepare a serial two-fold dilution of the dibenzofuran analogs in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism, typically adjusted to a 0.5 McFarland standard, which is then further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control well (broth and inoculum without the compound) and a sterility control well (broth only).
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18 to 24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Visualizations
Signaling Pathway for Apoptosis Induction
Many dibenzofuran derivatives exert their cytotoxic effects by inducing apoptosis. A common mechanism involves the activation of the intrinsic, or mitochondrial, pathway of apoptosis.
Caption: Mitochondrial-dependent apoptosis pathway induced by dibenzofuran analogs.
Experimental Workflow for Cytotoxicity Screening
The following diagram illustrates the general workflow for screening the cytotoxic activity of novel compounds.
Caption: Workflow for assessing cytotoxicity and apoptosis of dibenzofuran analogs.
References
- 1. Dibenzofuran, 4-Chromanone, Acetophenone, and Dithiecine Derivatives: Cytotoxic Constituents from Eupatorium fortunei - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Dibenzofuran Derivatives Inspired from Cercosporamide as Dual Inhibitors of Pim and CLK1 Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
A Comparative Guide to the Reaction Mechanisms of Dibenzofuran-2-carboxaldehyde: A Computational and Experimental Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reaction mechanisms involving Dibenzofuran-2-carboxaldehyde, with a focus on the Morita-Baylis-Hillman (MBH) reaction. The analysis is supported by a blend of experimental data and computational studies, offering insights into reaction kinetics, intermediate stabilities, and overall efficiency. This document aims to assist researchers in selecting the most suitable synthetic routes for the derivatization of the dibenzofuran scaffold, a core structure in many pharmacologically active compounds.
The Morita-Baylis-Hillman (MBH) Reaction: A Detailed Look
The Morita-Baylis-Hillman (MBH) reaction is a powerful C-C bond-forming reaction that utilizes an aldehyde and an activated alkene in the presence of a nucleophilic catalyst. A key study by Yempala et al. provides a direct comparison of the MBH reaction for this compound and its isomer, Dibenzofuran-4-carboxaldehyde, offering valuable insights into the influence of the aldehyde's substitution pattern on reaction outcomes.[1]
Experimental Performance
The experimental data reveals a significant difference in reactivity between the two isomers.
| Aldehyde | Activated Olefin | Catalyst | Reaction Time | Yield (%) |
| This compound | Methyl acrylate | DABCO | 7 days | 75 |
| Dibenzofuran-4-carboxaldehyde | Methyl acrylate | DABCO | 24 hours | 99 |
Table 1: Experimental Comparison of MBH Reaction Performance[1]
Computational Analysis of the Reaction Mechanism
Computational studies using Density Functional Theory (DFT) at the mPW1K/6-31+G(d,p) level were conducted to elucidate the mechanistic underpinnings of the observed reactivity differences.[1] The analysis focused on the stability of the reaction intermediates and the energy barriers of the transition states.
The computational results indicated that the zwitterionic intermediate formed from Dibenzofuran-4-carboxaldehyde is more stable than that derived from this compound. This increased stability is attributed to favorable electronic and steric factors, which in turn leads to a lower activation energy for the rate-determining step of the reaction.[1]
Experimental Protocol: Morita-Baylis-Hillman Reaction
A general procedure for the MBH reaction of this compound with methyl acrylate is as follows:
-
To a solution of this compound (1.0 eq) and methyl acrylate (1.5 eq) in a suitable solvent (e.g., a mixture of THF and water), add 1,4-diazabicyclo[2.2.2]octane (DABCO) (0.3 eq) as the catalyst.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired MBH adduct.
Alternative Reaction Mechanisms: A Comparative Overview
The Wittig Reaction
The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones and a phosphorus ylide.
General Reaction Scheme:
This compound + Ph3P=CHR → Dibenzofuran-2-yl-CH=CHR + Ph3P=O
Expected Performance and Mechanistic Considerations:
Computational studies on the Wittig reaction with other aromatic aldehydes have shown that the reaction proceeds through a concerted [2+2] cycloaddition to form an oxaphosphetane intermediate, which then decomposes to the alkene and triphenylphosphine oxide. The stereochemical outcome (E/Z selectivity) is influenced by the stability of the ylide and the reaction conditions. For aromatic aldehydes, the Wittig reaction is generally efficient, providing good to excellent yields of the corresponding stilbene derivatives.
The Perkin Reaction
The Perkin reaction is an organic reaction that synthesizes α,β-unsaturated carboxylic acids from an aromatic aldehyde and an acid anhydride in the presence of an alkali salt of the acid.
General Reaction Scheme:
This compound + (CH3CO)2O --(NaOAc)--> Dibenzofuran-2-yl-CH=CH-COOH
Expected Performance and Mechanistic Considerations:
The Perkin reaction mechanism involves the formation of an enolate from the anhydride, which then undergoes an aldol-type condensation with the aromatic aldehyde. Subsequent dehydration and hydrolysis yield the α,β-unsaturated carboxylic acid. While effective for many aromatic aldehydes, the Perkin reaction often requires high temperatures and can result in lower yields compared to more modern olefination methods. Computational studies on similar aromatic aldehydes could provide insights into the transition state energies and help optimize reaction conditions.
Signaling Pathways and Experimental Workflows
To visualize the logical flow of the discussed reaction mechanisms and the general experimental workflow, the following diagrams are provided.
Caption: Morita-Baylis-Hillman reaction pathway.
Caption: Wittig reaction pathway.
Caption: Perkin reaction pathway.
Caption: General experimental workflow.
Conclusion
The computational and experimental analysis of the Morita-Baylis-Hillman reaction of this compound highlights the significant impact of substrate electronics on reaction efficiency. The slower reaction rate compared to its 4-carbaldehyde isomer is rationalized by the lower stability of the key zwitterionic intermediate, as revealed by DFT calculations.
While direct comparative data for the Wittig and Perkin reactions with this compound is limited, their well-established mechanisms provide a basis for considering them as alternative synthetic strategies. The Wittig reaction is expected to be a high-yielding olefination method, while the Perkin reaction offers a classical route to α,β-unsaturated carboxylic acids, albeit potentially with lower efficiency.
The choice of reaction will ultimately depend on the desired final product and the acceptable reaction conditions. The computational insights and experimental data presented in this guide serve as a valuable resource for making informed decisions in the synthesis of novel dibenzofuran-based compounds for drug discovery and development. Further computational and experimental studies on the Wittig and Perkin reactions of this compound are warranted to provide a more complete comparative picture.
References
Performance Benchmark of Dibenzofuran-2-carboxaldehyde-Based Materials in Organic Electronics and Medicinal Chemistry
A Comparative Guide for Researchers and Drug Development Professionals
Dibenzofuran-2-carboxaldehyde and its derivatives have emerged as a versatile class of organic compounds with significant potential in both organic electronics and medicinal chemistry. Their rigid and planar structure, coupled with tunable electronic properties, makes them promising candidates for advanced materials. This guide provides a comparative benchmark of the performance of this compound-based materials, with a primary focus on their application as host materials in Organic Light-Emitting Diodes (OLEDs), alongside an overview of their burgeoning role in the development of novel therapeutic agents.
Performance in Organic Light-Emitting Diodes (OLEDs)
Dibenzofuran-based materials are extensively investigated as host materials for phosphorescent and thermally activated delayed fluorescence (TADF) OLEDs due to their high triplet energy and good charge transport properties. These characteristics are crucial for achieving high efficiency and long operational stability in blue OLEDs, a key component for displays and solid-state lighting.
Comparative Performance Data
The performance of OLEDs utilizing dibenzofuran-based host materials is often benchmarked against devices employing conventional host materials, such as 3,3'-Di(9H-carbazol-9-yl)biphenyl (mCBP). The following tables summarize the key performance metrics of various dibenzofuran derivatives as host materials in green and yellow phosphorescent OLEDs.
Table 1: Performance of Green TADF OLEDs with Dibenzofuran-Based Host Materials
| Host Material | Emitter | Max. External Quantum Efficiency (EQE) (%) | Current Efficiency (cd/A) | Power Efficiency (lm/W) | Device Lifetime (LT95, hours) | Reference |
| 1-DBF-PCz | 4CzIPN (15 wt%) | 13.3 | - | - | 67 | [1] |
| 2-DBF-PCz | 4CzIPN (15 wt%) | 14.6 | - | - | 56 | [1] |
| 4-DBF-PCz | 4CzIPN (15 wt%) | 14.0 | - | - | - | [1] |
| mCBP (control) | 4CzIPN (15 wt%) | 14.8 | - | - | 30 | [1] |
Table 2: Performance of Yellow Phosphorescent OLEDs with Dibenzofuran-Based Host Materials
| Host Material | Emitter | Max. External Quantum Efficiency (EQE) (%) | Max. Current Efficiency (cd/A) | Color Coordinates (CIE) at 1000 cd/m² | Reference |
| CF-1-BzF | PO-01 | - | - | (0.50, 0.50) | [2] |
| CF-2-BzF | PO-01 | 25.3 | 77.2 | (0.50, 0.49) | [2] |
| CF-3-BzF | PO-01 | - | - | (0.51, 0.49) | [2] |
| CF-4-BzF | PO-01 | - | - | (0.50, 0.50) | [2] |
Note: "-" indicates data not available in the cited source.
The data indicates that dibenzofuran-based host materials can achieve comparable, and in some aspects superior, performance to the widely used mCBP. Notably, devices based on 1-DBF-PCz and 2-DBF-PCz exhibit significantly longer lifetimes (LT95) compared to the mCBP-based device, suggesting enhanced operational stability.[1] The regioisomeric effects of the dibenzofuran unit play a crucial role in determining the device performance.[2]
Applications in Medicinal Chemistry
Dibenzofuran derivatives have demonstrated a broad spectrum of biological activities, positioning them as a scaffold of interest in drug discovery.[3] Research has highlighted their potential as anticancer, antimicrobial, and anti-inflammatory agents.[3][4]
Key Biological Activities:
-
Anticancer Activity: Certain naturally occurring and synthetic dibenzofurans have exhibited cytotoxic activity against various cancer cell lines.[3][5] For instance, a series of dibenzofuran derivatives have been investigated as dual inhibitors of Pim and CLK1 kinases, which are implicated in tumor growth and progression.[6]
-
Antimicrobial Activity: Dibenzofuran-based compounds have shown promising activity against a range of bacteria and fungi, including Mycobacterium tuberculosis.[7][8] The planar structure of the dibenzofuran core is thought to facilitate intercalation with DNA, contributing to its antimicrobial effects.[3]
Due to the diverse methodologies and cell lines used in biological assays, a direct quantitative comparison of performance is challenging. However, the consistent reports of potent biological activity underscore the therapeutic potential of this class of compounds.
Experimental Protocols
Detailed experimental procedures are critical for the reproducibility and validation of research findings. Below are generalized protocols for the synthesis of dibenzofuran-based materials and the fabrication of OLED devices.
Synthesis of Dibenzofuran-Based Host Materials
The synthesis of dibenzofuran-based host materials typically involves palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions. These methods allow for the versatile introduction of various functional groups onto the dibenzofuran core.
General Synthetic Workflow:
Caption: General synthesis workflow for dibenzofuran-based host materials.
OLED Device Fabrication and Characterization
The fabrication of OLEDs is a multi-step process typically carried out in a high-vacuum environment to prevent contamination.
OLED Fabrication Workflow:
Caption: General workflow for the fabrication and characterization of an OLED device.
Key Characterization Techniques:
-
Current-Voltage-Luminance (J-V-L) Characteristics: Measured using a source meter and a photodiode to determine current density, voltage, and luminance.
-
Electroluminescence (EL) Spectra: Acquired with a spectroradiometer to determine the emission color and color coordinates.
-
External Quantum Efficiency (EQE): Calculated from the luminance, current density, and EL spectrum.
-
Device Lifetime: Measured by monitoring the luminance decay over time at a constant current density.[1]
Conclusion
This compound serves as a crucial building block for a new generation of high-performance organic materials. In the realm of organic electronics, its derivatives have demonstrated their potential to enhance the efficiency and, most notably, the operational stability of OLEDs, challenging the dominance of established host materials. While in its nascent stages, the exploration of dibenzofuran scaffolds in medicinal chemistry is revealing promising avenues for the development of novel therapeutics. The continued investigation and functionalization of the dibenzofuran core are poised to unlock further advancements in both of these scientifically and technologically significant fields.
References
- 1. ukdiss.com [ukdiss.com]
- 2. researchgate.net [researchgate.net]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. jopcr.com [jopcr.com]
- 5. mdpi.com [mdpi.com]
- 6. Dibenzofuran Derivatives Inspired from Cercosporamide as Dual Inhibitors of Pim and CLK1 Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. op.niscpr.res.in [op.niscpr.res.in]
- 8. Benzofuran: an emerging scaffold for antimicrobial agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
Unveiling the Selectivity Profile of Dibenzofuran Scaffolds in Biological Assays: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the cross-reactivity of small molecules is paramount to advancing robust and targeted therapeutic strategies. This guide provides a comparative analysis of the biological activity of compounds based on the dibenzofuran scaffold, with a focus on selectivity and potential off-target effects. While direct, comprehensive cross-reactivity screening data for Dibenzofuran-2-carboxaldehyde is limited in publicly available literature, this guide synthesizes findings from studies on its derivatives to offer insights into the potential biological interactions of this chemical class.
This document summarizes quantitative data on the inhibitory activities of dibenzofuran derivatives, details the experimental protocols used to obtain this data, and presents signaling pathways and experimental workflows using standardized diagrams.
Quantitative Comparison of Dibenzofuran Derivatives
The following tables summarize the inhibitory activity and selectivity of various dibenzofuran derivatives in different biological assays. It is crucial to note that these are derivatives of this compound, and their activity may not be directly extrapolated to the parent compound.
| Compound ID | Target | IC50 (µM) | Selectivity vs. SHP2 | Selectivity vs. CDC25 | Reference |
| Dibenzofuran Derivative 10a | PTP-MEG2 | 0.32 | > 156-fold | > 156-fold | [1][2] |
| Dibenzofuran Derivative (unspecified) | PTP-MEG2 | 3.2 | > 7.8-fold (vs. PTP1B & TCPTP) | Not Reported | [3] |
Table 1: Inhibitory Activity of Dibenzofuran Derivatives against Protein Tyrosine Phosphatase MEG2 (PTP-MEG2). This table highlights the potency and selectivity of specific dibenzofuran derivatives as PTP-MEG2 inhibitors. High selectivity is a desirable characteristic for a therapeutic candidate as it minimizes the potential for off-target effects.
| Compound Class | Target | Activity | Reference |
| Psychoactive Benzofurans | Monoamine Transporters (NET, DAT, SERT) | Inhibition of uptake | [4][5] |
| Psychoactive Benzofurans | 5-HT2A and 5-HT2B Receptors | Partial agonism | [4][5] |
| Dibenzofuranylethylamine Derivatives | 5-HT2C Receptor | Selective agonism over 5-HT2A | [6] |
Table 2: Qualitative Biological Activities of Benzofuran and Dibenzofuran Derivatives. This table indicates that the broader benzofuran and dibenzofuran scaffolds can interact with key targets in the central nervous system, including monoamine transporters and serotonin receptors. The nature of these interactions (inhibition vs. agonism) and the selectivity profile can be modulated by chemical modifications to the core structure.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.
Protein Tyrosine Phosphatase (PTP-MEG2) Inhibition Assay
This assay determines the ability of a compound to inhibit the enzymatic activity of PTP-MEG2.
-
Principle: The assay measures the dephosphorylation of a fluorogenic substrate by the PTP-MEG2 enzyme. Inhibition of the enzyme results in a decreased fluorescent signal.
-
Materials:
-
Purified recombinant human PTP-MEG2.
-
Fluorogenic substrate, such as 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP).
-
Assay buffer (e.g., 20 mM Tris pH 6.0, 150 mM NaCl, 2.5 mM DTT, 0.01% Triton X-100).[7]
-
Test compounds (e.g., Dibenzofuran derivatives) dissolved in a suitable solvent (e.g., DMSO).
-
Microplate reader capable of fluorescence detection.
-
-
Procedure:
-
A solution of PTP-MEG2 in assay buffer is pre-incubated with various concentrations of the test compound for a defined period (e.g., 20 minutes) at room temperature.[7]
-
The enzymatic reaction is initiated by the addition of the DiFMUP substrate.[7]
-
The fluorescence intensity is measured kinetically over time using a microplate reader.
-
The rate of reaction is calculated from the linear portion of the kinetic curve.
-
The percentage of inhibition is determined by comparing the reaction rates in the presence of the test compound to the control (vehicle-treated) wells.
-
IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.[7]
-
5-HT2C Receptor Binding Assay
This assay measures the affinity of a compound for the 5-HT2C receptor.
-
Principle: A radiolabeled ligand that specifically binds to the 5-HT2C receptor is used. The ability of a test compound to displace the radioligand is measured, which is indicative of its binding affinity.
-
Materials:
-
Cell membranes prepared from a cell line stably expressing the human 5-HT2C receptor (e.g., CHO or HEK293 cells).[1]
-
Radioligand, such as [³H]Mesulergine.[1]
-
Assay buffer (e.g., 50 mM Tris, 10 mM MgCl2, 0.1 mM EDTA, pH 7.4).[8]
-
Test compounds.
-
Non-specific binding control (a high concentration of a known 5-HT2C ligand, e.g., mianserin).[1]
-
Glass fiber filters and a cell harvester for separating bound from free radioligand.
-
Scintillation counter.
-
-
Procedure:
-
Cell membranes, radioligand, and various concentrations of the test compound are incubated together in the assay buffer.[1]
-
The mixture is incubated to allow binding to reach equilibrium (e.g., 60 minutes at 30°C).[1]
-
The incubation is terminated by rapid filtration through glass fiber filters, which trap the cell membranes with the bound radioligand.[1]
-
The filters are washed with ice-cold buffer to remove unbound radioligand.[1]
-
The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
Ki values are calculated from the IC50 values obtained from the competition binding curves.
-
Monoamine Transporter Uptake Assay
This assay assesses the ability of a compound to inhibit the reuptake of monoamines (norepinephrine, dopamine, serotonin) by their respective transporters.
-
Principle: Cells expressing a specific monoamine transporter are incubated with a radiolabeled monoamine. The amount of radioactivity taken up by the cells is measured. A decrease in uptake in the presence of a test compound indicates inhibition of the transporter.
-
Materials:
-
HEK293 cells stably expressing the human norepinephrine transporter (NET), dopamine transporter (DAT), or serotonin transporter (SERT).[6][9]
-
Radiolabeled monoamines ([³H]norepinephrine, [³H]dopamine, or [³H]serotonin).[9]
-
Assay buffer (e.g., Krebs-HEPES buffer).
-
Test compounds.
-
Specific uptake inhibitors for defining non-specific uptake.
-
Scintillation counter.
-
-
Procedure:
-
Cells are plated in multi-well plates and incubated.
-
The cells are washed and pre-incubated with the test compound or vehicle.[6]
-
The radiolabeled monoamine is added to initiate the uptake.
-
After a defined incubation period, the uptake is terminated by washing the cells with ice-cold buffer.
-
The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.
-
The percentage of inhibition is calculated by comparing the uptake in the presence of the test compound to the control.
-
IC50 values are determined from the dose-response curves.
-
Visualizing Pathways and Workflows
Diagrams created using Graphviz provide a clear visual representation of complex biological processes and experimental designs.
Caption: Inhibition of PTP-MEG2 by a dibenzofuran derivative.
Caption: Workflow for a 5-HT2C receptor radioligand binding assay.
Caption: Logical workflow for assessing compound selectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Virtual screening, optimization, and identification of a novel specific PTP-MEG2 Inhibitor with potential therapy for T2DM - PMC [pmc.ncbi.nlm.nih.gov]
- 4. moleculardevices.com [moleculardevices.com]
- 5. Biophysical validation of serotonin 5-HT2A and 5-HT2C receptor interaction | PLOS One [journals.plos.org]
- 6. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. 5-HT2C Receptor Structures Reveal the Structural Basis of GPCR Polypharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bio-protocol.org [bio-protocol.org]
Safety Operating Guide
Proper Disposal of Dibenzofuran-2-carboxaldehyde: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals handling Dibenzofuran-2-carboxaldehyde, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, in line with established safety protocols.
I. Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to handle this compound with appropriate care to mitigate exposure risks. This chemical is known to cause skin and serious eye irritation, and may also lead to respiratory irritation[1].
Personal Protective Equipment (PPE): Always wear the following PPE when handling this compound:
-
Protective gloves: Nitrile or other chemically resistant gloves are essential to prevent skin contact.
-
Eye protection: Chemical safety goggles or a face shield are necessary to protect against splashes or dust.
-
Lab coat: A lab coat or other protective clothing should be worn to protect street clothes and skin.
-
Respiratory protection: If there is a risk of inhaling dust, a NIOSH/MSHA approved respirator should be used[2].
Handling Procedures:
-
Work in a well-ventilated area, preferably a fume hood, to minimize inhalation exposure.
-
Avoid generating dust when handling the solid form of the compound[1][2].
-
Wash hands thoroughly after handling the chemical[1].
-
Do not eat, drink, or smoke in areas where the chemical is handled or stored[1].
II. Spill and Leak Management
In the event of a spill, immediate and appropriate action is necessary to prevent wider contamination and exposure.
Spill Cleanup Protocol:
-
Evacuate and Ventilate: Ensure the area is well-ventilated and restrict access to non-essential personnel.
-
Containment: Use an absorbent material, such as vermiculite or sand, to contain the spill.
-
Collection: Carefully sweep or vacuum the spilled material and place it into a suitable, labeled, and sealed container for disposal[1][2]. Avoid creating dust.
-
Decontamination: Clean the spill area with soap and water.
-
Dispose of Cleanup Materials: All contaminated materials, including absorbents and cleaning supplies, must be disposed of as hazardous waste.
III. Disposal Procedures for this compound
The primary and mandated method for the disposal of this compound is through an approved hazardous waste disposal facility[1]. It is crucial to adhere to all local, state, and federal regulations regarding hazardous waste disposal.
Step-by-Step Disposal Plan:
-
Waste Identification and Segregation:
-
This compound waste, including any contaminated materials, should be classified as hazardous chemical waste.
-
Segregate this waste from other laboratory waste streams to prevent cross-contamination and ensure proper disposal.
-
-
Containerization:
-
Place the waste in a chemically compatible, leak-proof container. The container must be in good condition and have a secure lid.
-
Clearly label the container with the words "Hazardous Waste" and the full chemical name: "this compound". Include the date of accumulation.
-
-
Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials.
-
Storage should be in a cool, dry place[2].
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
-
The EHS department will work with a licensed hazardous waste disposal contractor to ensure the waste is transported and disposed of in compliance with all regulations. Do not attempt to dispose of this chemical down the drain or in regular trash.
-
IV. Hazard and Safety Data Summary
For quick reference, the following table summarizes the key hazard information for this compound.
| Hazard Classification | Description | GHS Pictogram |
| Skin Irritation | Causes skin irritation[1][3]. | GHS07 |
| Eye Irritation | Causes serious eye irritation[1][3]. | GHS07 |
| Respiratory Irritation | May cause respiratory irritation[1]. | GHS07 |
GHS Pictogram corresponds to the Globally Harmonized System of Classification and Labelling of Chemicals.
V. Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Logistics for Handling Dibenzofuran-2-carboxaldehyde
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure and compliant laboratory environment. This document provides immediate, essential safety protocols and logistical plans for Dibenzofuran-2-carboxaldehyde, a compound that requires careful management due to its potential hazards. Adherence to these guidelines is critical for minimizing risk and ensuring the integrity of research activities.
Chemical Profile:
-
Chemical Name: this compound
-
CAS Number: 5397-82-0
-
Physical State: Solid[1]
-
Hazards: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against exposure to this compound. The following table summarizes the recommended PPE for handling this compound, based on established safety protocols for aromatic aldehydes and furan derivatives.
| Body Part | Personal Protective Equipment | Specifications and Usage Notes |
| Eyes/Face | Safety Goggles and Face Shield | Safety goggles should provide a complete seal around the eyes and comply with OSHA's 29 CFR 1910.133 or European Standard EN166.[1][2] A face shield should be worn in conjunction with goggles when there is a significant splash hazard. |
| Hands | Chemical-Resistant Gloves | Butyl or neoprene gloves are recommended for handling aldehydes.[3] Nitrile gloves can also provide adequate protection for incidental contact.[3] Always inspect gloves for degradation or punctures before use and change them frequently, especially after direct contact. |
| Body | Laboratory Coat | A flame-retardant lab coat should be worn and fully buttoned to prevent skin exposure. |
| Respiratory | Air-Purifying Respirator | For weighing and handling the solid, a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter (conforming to EN 143) is recommended.[1] If handling heated material or if vapors are expected, a respirator with an organic vapor/formaldehyde cartridge should be used.[4] |
Operational Plan: Step-by-Step Handling Protocol
Due to its potential for air sensitivity, this compound should be handled with care, preferably under an inert atmosphere.[1]
1. Preparation and Engineering Controls:
-
Ensure a certified chemical fume hood is operational with adequate airflow.
-
Verify that an emergency eyewash station and safety shower are readily accessible.
-
Remove all potential ignition sources from the immediate work area.[5]
-
Assemble all necessary glassware and equipment, ensuring it is clean and dry to prevent unwanted reactions.[6]
2. Weighing and Transfer (Air-Sensitive Solid):
-
In a Glovebox (Recommended): Weigh the desired amount of this compound inside a glovebox under an inert atmosphere to prevent exposure to air and moisture.[7]
-
Using a Schlenk Line: If a glovebox is unavailable, utilize a Schlenk line. Place the compound in a Schlenk flask, and use a positive pressure of an inert gas (e.g., argon or nitrogen) to protect it from the atmosphere during transfer.[7]
3. During Reaction:
-
Maintain a positive pressure of inert gas throughout the experiment if the reaction is air-sensitive.
-
Use appropriate glassware with sealed joints to prevent the escape of vapors.
4. Spill Management:
-
In the event of a small spill, dampen the solid material with 60-70% ethanol to prevent dust formation.[8]
-
Carefully sweep up the dampened material and place it into a sealed, labeled container for hazardous waste disposal.[1][8]
-
For larger spills, evacuate the area and follow your institution's emergency response procedures.
Disposal Plan: Step-by-Step Waste Management
Proper disposal of this compound and contaminated materials is crucial for environmental protection and regulatory compliance. This compound should be treated as hazardous waste.[9]
1. Waste Segregation:
-
Collect all waste containing this compound, including contaminated consumables (e.g., gloves, absorbent paper), in a dedicated and compatible hazardous waste container.[9]
-
Do not mix this waste with other waste streams, especially incompatible chemicals like strong oxidizing agents.[9][10]
2. Containerization and Labeling:
-
Use a chemically resistant and sealable container for waste collection.[9]
-
Clearly label the container with "Hazardous Waste," the full chemical name "this compound," and any other required hazard warnings (e.g., "Irritant").[9]
3. Storage and Disposal:
-
Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area.[9]
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department, following all local, state, and federal regulations.[9]
Visual Workflow for Handling and Disposal
The following diagram illustrates the key steps in the safe handling and disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. safety.fsu.edu [safety.fsu.edu]
- 4. Formaldehyde Cartridges For 8000 Series Respirators - Moldex [moldex.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 7. Tips and Tricks for the Lab: Air-Sensitive Techniques (3) - ChemistryViews [chemistryviews.org]
- 8. DIBENZOFURAN | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. benchchem.com [benchchem.com]
- 10. nj.gov [nj.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
